molecular formula C12H18N6O5 B155159 H-Gly-Gly-His-Gly-OH CAS No. 128114-56-7

H-Gly-Gly-His-Gly-OH

Katalognummer: B155159
CAS-Nummer: 128114-56-7
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: QIGNJJXHZZTKQI-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-Gly-Gly-His-Gly-OH is a useful research compound. Its molecular formula is C12H18N6O5 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Gly-Gly-His-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Gly-His-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNJJXHZZTKQI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926075
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128114-56-7
Record name N-(N-(N-Glycylglycyl)-L-histidyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Metallobiochemistry of the H-Gly-Gly-His-Gly-OH (GGHG) Peptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metallobiochemistry and rational drug design, short peptides containing the Amino Terminal Copper and Nickel (ATCUN) binding motif represent a highly versatile class of molecules. The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a prime example of this architecture. Characterized by its extreme hydrophilicity and highly specific metal-chelating properties, GGHG serves as a foundational model for understanding transition metal transport in serum albumins, a catalytic core for artificial metallonucleases, and a bioactive agent in tissue engineering.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the thermodynamic principles governing GGHG's physicochemical behavior, detail the causality behind its self-validating experimental protocols, and explore its translation into advanced bioengineering applications.

Molecular and Physicochemical Characterization

The physicochemical behavior of H-Gly-Gly-His-Gly-OH is dictated by its zwitterionic nature and high polar surface area. The sequence consists of three glycine residues providing conformational flexibility, flanking a central histidine residue that acts as the critical anchor for metal coordination[1].

The extreme hydrophilicity (XLogP3 = -5.2) and high Topological Polar Surface Area (179 Ų) ensure complete aqueous solubility[1]. However, these same properties mean that GGHG exhibits poor passive membrane permeability, necessitating the use of delivery vectors (e.g., liposomes or nanogels) for intracellular applications. The C-terminal glycine, while not participating in the primary metal coordination plane, provides an additional ionizable carboxyl group that subtly modulates the electrostatic environment and the pKa of the adjacent histidine residue[2].

Table 1: Quantitative Physicochemical Properties of GGHG
PropertyValueAnalytical SignificanceReference
Molecular Formula C₁₂H₁₈N₆O₅Defines the exact mass for mass spectrometry (ESI-MS).[1]
Molecular Weight 326.31 g/mol Standard parameter for molarity calculations.[1]
Monoisotopic Mass 326.1338 DaCritical for high-resolution MS peak identification.[1]
XLogP3 -5.2Indicates extreme hydrophilicity; requires vectors for cellular entry.[1]
Topological Polar Surface Area 179 ŲPredicts poor blood-brain barrier (BBB) penetration.[1]
Cu(II) Binding Affinity (

)
~ 10⁻¹⁶ MUltra-high affinity; outcompetes adventitious biological ligands.[3]

The ATCUN Motif: Mechanics of Metal Coordination

The defining feature of GGHG is its N-terminal ATCUN motif (Gly-Gly-His). This motif coordinates Cu(II) and Ni(II) ions with remarkable thermodynamic stability, forming a 1:1 square-planar complex at physiological pH[4].

The coordination is strictly dependent on a free N-terminus. (e.g., acetyl-Gly-Gly-His-Gly-Gly) reveal a catastrophic drop in binding affinity (from


 ~ 10⁻¹⁶ M to 10⁻⁴ M), proving that the primary amine is an indispensable electron donor[5]. As the local pH increases, the metal ion acts as a Lewis acid, lowering the pKa of the peptide backbone amides and facilitating their deprotonation. This results in a highly stable 4N equatorial coordination sphere  consisting of:
  • The N-terminal amine nitrogen.

  • The first deprotonated backbone amide nitrogen (Gly1-Gly2).

  • The second deprotonated backbone amide nitrogen (Gly2-His3).

  • The Nδ or Nε nitrogen of the histidine imidazole ring.

G cluster_Coordination ATCUN 4N Coordination Sphere (pH > 6.5) Free_GGHG Free H-Gly-Gly-His-Gly-OH (Zwitterionic at pH 7.4) Cu_Binding Cu(II) Introduction (Aqueous Media) Free_GGHG->Cu_Binding Coord_1 1. N-terminal Amine (NH2) Cu_Binding->Coord_1 pH > 5.0 Coord_2 2. Gly1-Gly2 Amide (N⁻) Coord_1->Coord_2 -H⁺ Coord_3 3. Gly2-His3 Amide (N⁻) Coord_2->Coord_3 -H⁺ Coord_4 4. His3 Imidazole (Nδ/Nε) Coord_3->Coord_4 Square_Planar Square Planar Cu(II)-GGHG Complex (Kd ≈ 10⁻¹⁶ M) Coord_4->Square_Planar Chelate Effect Redox_Cycle Cu(II) ↔ Cu(III) Redox Cycling (Ascorbate / H2O2) Square_Planar->Redox_Cycle Oxidant/Reductant ROS_Gen ROS Generation & Biomolecular Cleavage Redox_Cycle->ROS_Gen

Figure 1: Stepwise assembly of the Cu(II)-GGHG ATCUN coordination sphere and redox pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of GGHG must rely on protocols where the physical chemistry inherently validates the experimental setup. Below are two critical workflows for analyzing this peptide.

Protocol A: Potentiometric Titration for Thermodynamic Profiling

Objective: To determine the acid dissociation constants (pKa) and metal-ligand stability constants (log β) of GGHG.

  • Peptide Preparation & Desalting: Reconstitute GGHG and ensure the removal of Trifluoroacetic acid (TFA).

    • Causality: Custom peptides are often delivered as lyophilized TFA salts (up to 45% by weight). Residual TFA acts as a strong competing counter-ion and artificially lowers the baseline pH, skewing the delicate protonation equilibria[6].

  • Ionic Strength Standardization: Dissolve the desalted peptide to 1.0 mM in freshly boiled, double-distilled water containing 0.15 M KNO₃.

    • Causality: Maintaining a constant ionic background prevents fluctuations in activity coefficients during the titration, ensuring the derived equilibrium constants reflect true thermodynamic values rather than concentration-dependent artifacts[2].

  • Atmospheric Control: Seal the titration vessel and continuously purge with high-purity Argon gas.

    • Causality: Atmospheric CO₂ rapidly hydrates in aqueous media to form carbonic acid. This introduces anomalous buffering regions that will invalidate the pKa measurements of the peptide's backbone amides.

  • Titration Execution: Introduce equimolar Cu(NO₃)₂. Titrate with standardized 0.1 M KOH using an automated micro-burette, recording the pH after a stabilization period of 2-3 minutes per aliquot.

  • Data Deconvolution: Analyze the titration curves using to extract the log β values for the ML, MLH₋₁, and MLH₋₂ species[2].

Protocol B: Spectrophotometric Validation of the Coordination Sphere

Objective: To visually and quantitatively track the stepwise displacement of water ligands by peptide nitrogens.

  • Buffer Selection: Prepare a 40 mM HEPES buffer at pH 7.4.

    • Causality: Unlike Tris or PBS, HEPES is a non-coordinating buffer. It will not compete with the GGHG peptide for Cu(II) ions, ensuring that all spectral changes are exclusively due to peptide-metal complexation.

  • Metallation: Add CuCl₂ to the peptide solution at a 0.9:1.0 (Metal:Peptide) molar ratio.

    • Causality: Maintaining a slight peptide excess prevents the precipitation of insoluble copper hydroxides at physiological pH, which would cause baseline scattering in the spectrophotometer.

  • Spectral Acquisition: Scan the UV-Vis spectrum from 300 nm to 700 nm.

    • Causality: As the coordination transitions from oxygen donors (water) to the 4N square-planar geometry, the ligand field stabilization energy (LFSE) increases. This electronic structural change manifests as a distinct blue shift in the d-d transition band, culminating in a characteristic

      
       at ~525 nm, serving as a self-validating optical signature for the mature complex[3].
      

Applications in Drug Development and Bioengineering

The unique physicochemical properties of GGHG make it a powerful tool across multiple domains of applied biotechnology:

  • Redox-Active Artificial Nucleases: The mature Cu(II)-GGHG complex can access the Cu(III) oxidation state. In the presence of physiological coreactants like ascorbate or hydrogen peroxide, this complex undergoes rapid redox cycling. This generates highly localized Reactive Oxygen Species (ROS) capable of mediating efficient, site-specific double-strand , making it a candidate for targeted oncological therapeutics[7].

  • Cosmeceuticals and Tissue Engineering: Drawing parallels to the well-documented GHK-Cu peptide, GGH-containing motifs exhibit potent anti-inflammatory properties. They have been shown to modulate the secretion of TNF-α-dependent IL-6 in human dermal fibroblasts, positioning GGHG as a valuable active pharmaceutical ingredient (API) in wound healing and advanced anti-aging formulations[8].

  • Peptide Nanogels: Due to its high solubility and specific metal-binding capabilities, GGHG sequences are being integrated into radiation-crosslinked peptide nanogels. These structures serve as highly stable, biodegradable nano-imaging agents and targeted drug delivery vehicles[9].

References

  • National Center for Biotechnology Information. "N-(N-(N-Glycylglycyl)-L-histidyl)glycine | C12H18N6O5 | CID 148096". PubChem. URL: [Link]

  • Młynarz, P., et al. "Formation Constants of Copper(II) Complexes with Tripeptides Containing Glu, Gly, and His: Potentiometric Measurements and Modeling by Generalized Multiplicative Analysis of Variance". ResearchGate. URL: [Link]

  • Aronoff-Spencer, E., et al. "Copper binding to the prion protein: Structural implications of four identical cooperative binding sites". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Lewis, E. A., et al. "The basis for these tandem arrays, the parent Gly-Gly-His peptide system...". CORE / NIH Public Access. URL: [Link]

  • Mol Scientific. "H-Gly-Gly-His-Gly-OH peptide GGHG for Life Science Research". Mol Scientific Catalog. URL: [Link]

  • Jasniewski, J., et al. "Metal-Binding and Redox Properties of Substituted Linear and Cyclic ATCUN Motifs". ResearchGate. URL: [Link]

  • Pickart, L., et al. "GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration". BioMed Research International (NIH PMC). URL: [Link]

  • University of Cape Town / ACS Omega. "Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides...". ACS Publications. URL: [Link]

  • Joyner, J. C., et al. "Double-Strand DNA Cleavage Efficiency of Cu(II)· and Ni(II)·ATCUN Metallopeptides". Inorganic Chemistry (ACS). URL: [Link]

Sources

Thermodynamic Stability Constants of Cu(II)-GGHG Complexes: A Technical Guide for Drug Development and Metallobiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-binding peptides is a cornerstone of modern metalloneurochemistry and targeted chemotherapeutics. At the forefront of this field is the ATCUN (Amino Terminal Cu(II) and Ni(II)) motif , a highly conserved sequence found in proteins like Human Serum Albumin (HSA). The tetrapeptide GGHG (Glycyl-Glycyl-Histidyl-Glycine) serves as a prototypical, highly optimized model for the ATCUN motif.

This whitepaper provides an in-depth technical synthesis of the thermodynamic stability of Cu(II)-GGHG complexes. By detailing the causality behind the 4N coordination sphere, outlining self-validating experimental protocols, and mapping the subsequent redox pathways, this guide equips researchers with the rigorous methodologies required to leverage Cu(II)-ATCUN complexes in drug development.

Structural and Thermodynamic Foundations

The 4N Coordination Logic

The exceptional thermodynamic stability of the Cu(II)-GGHG complex is driven by the chelate effect and the specific geometry of the ATCUN motif. When Cu(II) binds to GGHG, it induces the deprotonation of the peptide backbone, forcing the molecule into a rigid, square-planar geometry.

The copper ion is coordinated by four nitrogen donors (4N) in the equatorial plane:

  • The free N-terminal amine nitrogen.

  • Two deprotonated backbone amide nitrogens (from the first and second peptide bonds).

  • The imidazole nitrogen (

    
     or 
    
    
    
    ) of the histidine residue at the third position.

This highly constrained geometry acts as an energetic sink. The resulting conditional affinity constant at physiological pH (7.4) is exceptionally high (


)[1]. This stability prevents the spontaneous release of kinetically labile Cu(II) into the bloodstream, a critical factor when designing peptide-based copper transporters or therapeutics.
Quantitative Data: Thermodynamic Constants

The following table summarizes the field-validated thermodynamic parameters and dissociation constants for GGHG and related ATCUN reference models.

Peptide / ComplexParameterValueExperimental Method
GGHG

(Terminal Amino)
8.1Potentiometric Titration
GGHG

(Imidazole)
6.7Potentiometric Titration
GGHG

(Carboxyl)
3.2Potentiometric Titration
Cu(II)-GGHG Conditional

12.84Spectrophotometry[1]
Cu(II)-GGH Conditional

12.40Competitivity Index[2]
Cu(II)-HSA Conditional

12.00 - 14.60UV-Vis / LC-ICP-MS[3]

Causality in Experimental Design: The Self-Validating System

Determining the exact thermodynamic stability of a metallopeptide requires overcoming a fundamental analytical blind spot: potentiometry provides macroscopic binding affinities but is blind to structural geometry, whereas spectroscopy confirms geometry but struggles with absolute proton stoichiometry.

To establish true scientific integrity, the experimental workflow must be a self-validating system . The speciation model mathematically derived from the potentiometric proton-displacement curves must perfectly predict the emergence of the d-d electron transition bands observed in UV-Vis spectroscopy. If the potentiometric


 values do not align with the spectrophotometric 

shift to 528 nm (the signature of 4N square-planar Cu(II)), the system is invalid.

Workflow Prep 1. System Assembly Cu(II) + GGHG + 0.1M KCl Potentiometry 2. Potentiometric Titration Macroscopic pKa & log β Prep->Potentiometry Aliquot 1 Spectroscopy 3. UV-Vis Spectroscopy Geometric 4N Confirmation Prep->Spectroscopy Aliquot 2 Data_Analysis 4. Speciation Modeling (HYSS / pHab Integration) Potentiometry->Data_Analysis pH vs. Volume Data Spectroscopy->Data_Analysis Absorbance (528 nm) vs. pH Result 5. Validated Thermodynamic Stability Constant (log K) Data_Analysis->Result Cross-Validation

Self-validating experimental workflow combining potentiometry and spectroscopy for log β.

Step-by-Step Methodologies

Protocol A: Potentiometric Determination of Overall Stability Constants

This protocol determines the macroscopic


 and overall formation constants (

) by measuring proton displacement upon metal binding[1].
  • Electrode Calibration: Calibrate a glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure a strict Nernstian response. Causality: Non-Nernstian behavior introduces non-linear errors into the speciation algorithms.

  • Solution Assembly: Prepare a 2.33 mmol/L solution of GGHG and 1.11 mmol/L of

    
     in 0.1 M KCl in a thermostated cell at 25 °C. Causality: 0.1 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. The 2.1:1 Ligand-to-Metal ratio prevents the precipitation of copper hydroxide at high pH.
    
  • Inert Atmosphere: Purge the cell with argon gas for 15 minutes prior to and during the titration. Causality: Prevents the absorption of atmospheric

    
    , which forms carbonate ions that act as competing ligands for Cu(II).
    
  • Titration Execution: Titrate with standardized 0.1 M KOH from pH 2.5 to 10.5. Adopt a 3-minute incubation period per injection. Causality: Cu(II) complexation with ATCUN motifs involves the deprotonation of amide bonds, which is a kinetically slow process. A 3-minute incubation ensures complete thermodynamic equilibrium.

  • Data Processing: Input the pH-volume data into HYSS (Hyperquad Simulation and Speciation) or pHab software to calculate the overall formation constants.

Protocol B: Spectrophotometric Validation of 4N Geometry

This protocol validates the coordination geometry and calculates the conditional affinity constant at physiological pH[1].

  • Spectral Baseline: Record the UV-Vis spectrum of the metal-free GGHG peptide in 0.1 M KCl (pH 7.4).

  • Metal Titration: Introduce

    
     incrementally up to a 1:0.9 (Peptide:Metal) ratio.
    
  • Wavelength Tracking: Monitor the emergence of the d-d transition band. Causality: As the amides deprotonate and coordinate the copper, the ligand field splitting energy increases. A shift to

    
     nm specifically validates the formation of the 4N equatorial coordination sphere.
    
  • Isotherm Fitting: Plot the absorbance at 528 nm against the Cu(II) concentration. Fit the curve using a non-linear regression model to extract the conditional affinity constant (

    
    ).
    

Biological Implications: Redox Activity and Drug Development

While the extreme thermodynamic stability of Cu(II)-GGHG prevents spontaneous demetallation, the complex is not biologically inert. In the context of drug development—specifically targeted chemotherapeutics—the ATCUN motif is utilized for its redox capabilities[2].

Because the Cu(II) is "fixed" in a square-planar geometry, it strongly resists reduction to Cu(I), which prefers a tetrahedral geometry. However, in the presence of strong physiological reductants like Ascorbate , the complex can undergo forced redox cycling. This cycling catalyzes the reduction of molecular oxygen, generating Reactive Oxygen Species (ROS) such as hydroxyl radicals. When tethered to a tumor-homing peptide, the Cu(II)-GGHG complex acts as a localized ROS generator, inducing targeted oxidative DNA cleavage and apoptosis in malignant cells[2].

RedoxPathway Cu_Free Free Cu(II) (Labile/Toxic) Cu_GGHG Cu(II)-GGHG Complex (Stable Square Planar) Cu_Free->Cu_GGHG Chelation (log K = 12.84) GGHG GGHG Peptide (ATCUN Motif) GGHG->Cu_GGHG Chelation (log K = 12.84) ROS Reactive Oxygen Species (ROS Generation) Cu_GGHG->ROS Redox Cycling Ascorbate Ascorbate (Tumor Microenvironment) Ascorbate->ROS Electron Donor Apoptosis Targeted DNA Cleavage & Cell Apoptosis ROS->Apoptosis Oxidative Stress

Cu(II)-GGHG ATCUN motif binding and subsequent ascorbate-driven ROS generation pathway.

References

  • Copper(II) binding properties of hepcidin Source: National Institutes of Health (PMC) URL:[Link]

  • Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS Source: Tallinn University of Technology (Digikogu) URL:[Link]

  • Human serum albumin coordinates Cu(II) at its N-terminal binding site with 1 pM affinity Source: ResearchGate URL:[Link]

  • Ascorbate: a forgotten component in the cytotoxicity of Cu(II) ATCUN peptide complexes Source: National Institutes of Health (PMC) URL:[Link]

Sources

The Coordination Geometry of Glycine-Glycine-Histidine-Glycine (GGHG) with Copper: A Structural and Thermodynamic Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of metallopeptides requires a rigorous understanding of metal-ligand coordination geometries. The tetrapeptide Glycine-Glycine-Histidine-Glycine (GGHG) serves as a prototypical model for the ATCUN (Amino-Terminal Copper and Nickel) binding motif. By sequestering Cu(II) ions with extraordinary thermodynamic stability (


 M), GGHG effectively mimics the metal-binding properties of Human Serum Albumin (HSA).

This whitepaper provides an in-depth analysis of the Cu(II)-GGHG coordination geometry. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, delving into the thermodynamic causality of complexation, self-validating experimental workflows, and the mechanistic principles that dictate its use in biosensors and targeted metallodrugs.

Structural Causality: The ATCUN Motif and 4N Coordination

The ATCUN motif is defined by a specific sequence architecture: a free N-terminus, two intervening peptide bonds, and a histidine residue at the third position (X-Y-His) [3]. GGHG (Gly1-Gly2-His3-Gly4) perfectly satisfies this requirement.

When exposed to Cu(II) at physiological pH, GGHG forms a highly stable square-planar (or tetragonally distorted octahedral) geometry [4], [5]. The coordination is driven by the strong Lewis acidity of the Cu(II) ion, which lowers the pKa of the peptide backbone amides, inducing their deprotonation. This results in a 4-nitrogen (4N) equatorial donor set:

  • N-terminal Amine Nitrogen: The primary amine of Gly1.

  • First Deprotonated Amide Nitrogen: The peptide bond between Gly1 and Gly2.

  • Second Deprotonated Amide Nitrogen: The peptide bond between Gly2 and His3.

  • Imidazole Nitrogen: The N

    
     (or N
    
    
    
    1/N
    
    
    2 depending on tautomeric state) of the His3 side chain.

This 4N coordination creates a fused 5-5-6 membered chelate ring system, which is the thermodynamic cornerstone of the complex's stability [3].

G Cu Cu(II) Center Geom Square-Planar Geometry (4N) Cu->Geom Defines N1 N-terminal Amine (Gly1) N1->Cu Coordinate Bond N2 Deprotonated Amide (Gly1-Gly2) N2->Cu N3 Deprotonated Amide (Gly2-His3) N3->Cu N4 Imidazole Nitrogen (His3) N4->Cu

Logical mapping of the 4N square-planar coordination in the Cu(II)-GGHG complex.

Thermodynamic Landscape and Spectral Signatures

The formation of the Cu(II)-GGHG complex is highly pH-dependent. At low pH (< 4), coordination is primarily driven by carbonyl oxygens. However, as the pH approaches 7.4, the backbone amides deprotonate, shifting the coordination strictly to the 4N equatorial plane [4]. This transition is marked by a distinct blue shift in the UV-Vis spectrum, culminating in a characteristic d-d transition band at approximately 528 nm [1].

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and spectroscopic parameters of the Cu(II)-GGHG complex, providing a baseline for comparative metallopeptide engineering.

ParameterValueAnalytical MethodReference
Stoichiometry 1:1 (Cu:GGHG)Spectrophotometric Titration[1]
Coordination Geometry Square-Planar (4N)EPR / Crystallography[4], [5]

(d-d transition)
~528 nmUV-Vis Spectroscopy[1]
Dissociation Constant (

)

M
Potentiometric Titration[2]
Conditional Affinity (

)
12.84 (at pH 7.4)Spectrophotometric Titration[1]

Experimental Workflows: Validating the Coordination Geometry

To ensure scientific integrity and reproducibility, the characterization of the Cu(II)-GGHG complex must rely on self-validating experimental systems. Below are the field-proven methodologies used to establish stoichiometry, affinity, and geometry.

Protocol 1: Spectrophotometric Titration for Affinity and Stoichiometry

Objective: To determine the binding stoichiometry and conditional affinity constant (


) by monitoring the 4N d-d transition.
Causality Insight:  HEPES buffer is strictly selected over Tris or PBS. Tris competitively binds Cu(II), and PBS can lead to the precipitation of insoluble copper phosphates, both of which would artificially skew the calculated 

.
  • Reagent Preparation: Prepare a 1.0 mM solution of >95% pure GGHG peptide in 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH.

  • Metal Stock Formulation: Prepare a 10.0 mM stock solution of

    
     in ultrapure (18.2 M
    
    
    
    cm) water.
  • Titration Execution: Transfer 2.0 mL of the GGHG solution into a 1-cm pathlength quartz cuvette. Incrementally add 0.1 molar equivalents of Cu(II) (20

    
    L of the 10 mM stock) to the cuvette.
    
  • Equilibration & Acquisition: Allow exactly 3 minutes of stirring after each addition to ensure thermodynamic equilibrium. Record the UV-Vis absorption spectrum from 350 nm to 800 nm.

  • Data Analysis: Track the emergence of the absorption maximum (

    
    ) at 528 nm. Plot the absorbance at 528 nm against the molar equivalents of Cu(II). The intersection of the linear increase and the plateau establishes the 1:1 stoichiometry, and fitting the curve yields the conditional affinity constant [1].
    
Protocol 2: Electron Paramagnetic Resonance (EPR) for Geometric Validation

Objective: To confirm the equatorial square-planar geometry and the nitrogen ligand environment of the paramagnetic Cu(II) center (


 configuration).
Causality Insight:  The addition of glycerol is a critical step. It acts as a cryoprotectant to form a homogenous amorphous glass at 77 K, preventing microcrystallization that would otherwise cause severe anisotropic line broadening and obscure the hyperfine splitting.
  • Sample Formulation: Prepare a 1.0 mM Cu(II)-GGHG complex (1:1 ratio) in a 1:1 (v/v) mixture of 50 mM HEPES (pH 7.4) and ultra-pure glycerol.

  • Cryogenic Freezing: Transfer 300

    
    L of the solution into a standard quartz EPR tube. Flash-freeze the sample by plunging it directly into liquid nitrogen (77 K).
    
  • Spectral Acquisition: Acquire the X-band EPR spectrum (~9.4 GHz) at 77 K. Critical Settings: Set the microwave power to 2.0 mW (to prevent signal saturation) and the modulation amplitude to 5.0 G.

  • Parameter Extraction: Analyze the spectrum to extract the

    
    -tensor (
    
    
    
    and
    
    
    ) and the hyperfine coupling constant (
    
    
    ). A profile where
    
    
    combined with a large
    
    
    value (> 150 G) definitively validates a
    
    
    ground state, confirming the 4N square-planar geometry [4].

Workflow Prep Prep Titration Cu(II) Titration (pH 7.4, HEPES) Prep->Titration UVVis UV-Vis Spectroscopy (d-d transition ~528nm) Titration->UVVis EPR EPR Spectroscopy (g-tensor, A-tensor) Titration->EPR Analysis Geometry Validation (Square-Planar 4N) UVVis->Analysis EPR->Analysis

Self-validating experimental workflow for characterizing Cu(II)-GGHG coordination.

Mechanistic Insights for Drug Development

The rigid square-planar geometry and extreme affinity of the Cu(II)-GGHG complex make it a highly versatile tool in modern drug development and biosensor engineering.

Because the ATCUN motif effectively locks the Cu(II) ion, it prevents the metal from engaging in uncontrolled Fenton-like chemistry that would cause systemic oxidative stress. However, when conjugated to targeting moieties (such as antibodies or DNA-intercalating agents), the Cu(II)-GGHG complex can be utilized to generate localized Reactive Oxygen Species (ROS) upon the addition of a coreactant (like ascorbate). This controlled redox cycling is currently being leveraged to design targeted metallo-nucleases for oncology applications and highly sensitive electrochemical biosensors [3].

References

  • Copper(II) binding properties of hepcidin National Institutes of Health (NIH) / PMC[Link]

  • Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS TalTech Library (Digikogu)[Link]

  • Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction MDPI[Link]

  • Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine MDPI[Link]

  • Analysis of the coordination geometry in copper complexes Indian Academy of Sciences[Link]

The Role of H-Gly-Gly-His-Gly-OH as a Prion Protein Model: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The misfolding of the cellular prion protein (PrPC) into its pathogenic scrapie isoform (PrPSc) is a central event in the pathogenesis of fatal neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). The N-terminal region of PrPC, a flexible and unstructured domain, is critically involved in the initial stages of this conversion process, largely influenced by its interaction with divalent metal ions, particularly copper (Cu2+). Understanding the molecular intricacies of this interaction is paramount for developing therapeutic interventions. This technical guide provides an in-depth exploration of the tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) as a minimalist yet powerful model for elucidating the biophysical and biochemical properties of the copper-binding sites within the N-terminus of the prion protein. We will delve into the rationale for its selection, detailed experimental protocols for its synthesis, purification, and characterization, and a comprehensive analysis of its interaction with copper ions using a suite of biophysical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this model system to unravel the complexities of prion protein function and dysfunction.

Introduction: The Rationale for a Minimalist Model

The N-terminal domain of the prion protein is characterized by a series of octapeptide repeats (OR) containing histidine residues that serve as primary binding sites for Cu2+ ions.[1][2][3] This interaction is not merely a structural curiosity; it is believed to play a significant role in the physiological function of PrPC, potentially involving synaptic regulation and protection against oxidative stress.[4] Conversely, aberrant copper binding or redox cycling involving these sites has been implicated in the conformational changes that lead to PrPSc formation and subsequent neurotoxicity.[5]

Studying the full-length prion protein presents considerable challenges due to its size, complexity, and propensity to aggregate. Therefore, the use of smaller, synthetic peptide models that recapitulate key structural and functional motifs is a well-established and powerful strategy.[5][6] The tetrapeptide H-Gly-Gly-His-Gly-OH was strategically designed to mimic a single copper-binding unit within the N-terminal domain. The central histidine residue is the primary locus for copper coordination, flanked by glycine residues that provide conformational flexibility, a characteristic feature of the N-terminal region of PrPC.[7] This minimalist model allows for a detailed investigation of the fundamental aspects of copper coordination chemistry and its influence on peptide structure and stability, unencumbered by the complexities of the full-length protein.

Synthesis, Purification, and Characterization of H-Gly-Gly-His-Gly-OH

A reliable and well-characterized source of the peptide is the foundational requirement for any rigorous biophysical study. Here, we outline a standard workflow for the synthesis, purification, and characterization of H-Gly-Gly-His-Gly-OH.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the routine and efficient production of short peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

  • Resin Selection and Swelling:

    • Start with a pre-loaded Glycine-2-chlorotrityl chloride resin. The 2-chlorotrityl linker is acid-labile, allowing for cleavage of the final peptide from the resin under mild acidic conditions, which preserves the C-terminal carboxylic acid.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF to remove the deprotection reagent and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH, then Fmoc-Gly-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, His, Gly).

  • Cleavage and Deprotection:

    • After the final coupling step, wash the resin with dichloromethane (DCM).

    • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis contains truncated sequences and other impurities that must be removed. Reversed-phase HPLC is the standard method for purifying peptides.[8][9][10]

Experimental Protocol:

  • Column and Solvents:

    • Use a preparative C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Optimization:

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Perform an initial analytical run using a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

    • Optimize the preparative gradient to be shallower around the elution time of the GGHG peptide to achieve the best separation from impurities. A typical gradient might be 0-40% B over 40 minutes.

  • Preparative Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent like DMSO if solubility is an issue, followed by dilution with Mobile Phase A).[11]

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the preparative column and run the optimized gradient.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Remove the acetonitrile by rotary evaporation and lyophilize the aqueous solution to obtain the purified peptide.

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthesized and purified peptide by verifying its molecular weight.[1][2][3]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for H-Gly-Gly-His-Gly-OH (C12H17N5O5) is approximately 327.12 Da. The observed mass should correspond to the [M+H]+ ion at m/z 328.13.

Biophysical Characterization of the GGHG-Copper Interaction

Once a pure and verified sample of GGHG is obtained, its interaction with copper can be investigated using a variety of biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12][13]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the GGHG peptide (e.g., 50-100 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of CuCl2 (e.g., 1-2 mM) in the exact same buffer. Dialysis of the peptide solution against the buffer is recommended to ensure a perfect match.

    • Degas both solutions before loading them into the calorimeter to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the peptide solution into the sample cell of the calorimeter.

    • Load the copper solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the copper solution into the peptide solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of copper to peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, ΔH, and ΔS.[14][15]

Data Presentation:

Thermodynamic ParameterDescriptionExpected Value for GGHG-Cu2+
Kd Dissociation ConstantMicromolar (µM) range
n Stoichiometry~1
ΔH Enthalpy ChangeExothermic (negative)
ΔS Entropy ChangeFavorable (positive) or unfavorable (negative)
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary structure of the peptide upon copper binding.[6][16][17] While GGHG is expected to be largely unstructured in its apo form, copper binding can induce a more ordered conformation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of GGHG (e.g., 0.1-0.2 mg/mL) in a low-salt buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of CuCl2 in the same buffer.

  • CD Measurement:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the apo-peptide from approximately 190 to 260 nm.

    • Titrate the peptide solution with increasing concentrations of CuCl2 (e.g., 0.5, 1.0, 1.5, 2.0 molar equivalents) and record a spectrum after each addition.

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

    • Analyze the changes in the CD spectra as a function of copper concentration. A gain in negative ellipticity around 200-220 nm may indicate the formation of a more ordered structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the peptide and the specific residues involved in copper coordination.[18][19][20]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized GGHG peptide in a deuterated solvent (e.g., 90% H2O/10% D2O) to a concentration of ~1-2 mM.

    • Acquire 1D 1H and 2D spectra (e.g., TOCSY, NOESY) of the apo-peptide.

  • Copper Titration:

    • Add small aliquots of a concentrated CuCl2 solution to the NMR tube.

    • Acquire 1D 1H spectra after each addition.

  • Data Analysis:

    • Monitor the chemical shift perturbations and line broadening of specific proton resonances upon copper addition.

    • The resonances of the histidine imidazole ring protons and the backbone amide protons of adjacent glycine residues are expected to be significantly affected, confirming their involvement in copper binding.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu2+. It provides detailed information about the coordination environment of the copper ion.[21][22][23]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample of the GGHG-Cu2+ complex (e.g., 1:1 molar ratio) in a suitable buffer at a concentration of ~1 mM.

    • Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

  • EPR Measurement:

    • Acquire the EPR spectrum at cryogenic temperatures (e.g., 77 K).

  • Data Analysis:

    • Analyze the g-values and hyperfine coupling constants (A||) from the spectrum. These parameters are sensitive to the number and type of coordinating ligands (e.g., nitrogen vs. oxygen) and the geometry of the copper-binding site.

Functional Assays: Aggregation and Neurotoxicity

To further validate GGHG as a model for prion protein function and dysfunction, its propensity to aggregate and induce neurotoxicity in the presence of copper can be investigated.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[24][25]

Experimental Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing GGHG (e.g., 100 µM), Thioflavin T (e.g., 25 µM), and varying concentrations of CuCl2 in a suitable buffer.

    • Include controls with peptide alone and copper alone.

  • Fluorescence Monitoring:

    • Incubate the plate in a fluorescence plate reader at 37 °C with intermittent shaking.

    • Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Neurotoxicity Assay

The potential neurotoxic effects of GGHG and its copper complex can be assessed using cultured neuronal cells.[4][26][27]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cerebellar neurons).

  • Treatment:

    • Treat the cells with different concentrations of GGHG, CuCl2, and the pre-formed GGHG-Cu2+ complex for a specified period (e.g., 24-48 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • A decrease in the MTT signal in treated cells compared to untreated controls indicates cytotoxicity.

Visualizing Workflows and Concepts

Experimental Workflow for GGHG Characterization

GGHG_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC HPLC Purification Crude->HPLC Pure Purified GGHG (>95%) HPLC->Pure ITC ITC (Thermodynamics) Pure->ITC CD CD (Secondary Structure) Pure->CD NMR NMR (Coordination Site) Pure->NMR EPR EPR (Coordination Geometry) Pure->EPR ThT ThT Assay (Aggregation) Pure->ThT Neurotox Neurotoxicity Assay Pure->Neurotox Data_Analysis Data Interpretation ITC->Data_Analysis Kd, n, ΔH, ΔS CD->Data_Analysis Conformational Change NMR->Data_Analysis Residue Involvement EPR->Data_Analysis Cu2+ Environment ThT->Data_Analysis Aggregation Kinetics Neurotox->Data_Analysis Cell Viability

Caption: Workflow for the synthesis, purification, and comprehensive biophysical and functional characterization of the GGHG peptide as a prion protein model.

Conceptual Model of GGHG-Copper Interaction

GGHG_Copper_Interaction cluster_peptide GGHG Peptide cluster_copper Copper Ion cluster_complex GGHG-Cu²⁺ Complex GGHG H-Gly-Gly-His-Gly-OH (Unstructured) His Histidine Imidazole GGHG->His Backbone Glycine Backbone Amides GGHG->Backbone Complex Coordinated Complex (Ordered Structure) His->Complex Primary Coordination Backbone->Complex Coordination Cu2 Cu²⁺ Cu2->Complex Coordination Square Planar Geometry (3N1O or 4N) Complex->Coordination Biological_Effect Altered Aggregation & Neurotoxicity Complex->Biological_Effect

Sources

pKa values of histidine imidazole in GGHG peptide sequences

Author: BenchChem Technical Support Team. Date: March 2026

Interrogating the pKa of Histidine Imidazole in GGHG Peptide Sequences: A Technical Guide

Executive Summary & Mechanistic Grounding

The Gly-Gly-His-Gly (GGHG) tetrapeptide is a highly specialized structural motif frequently utilized in drug development as an albumin-mimic and a high-affinity Cu(II) binding sequence [1][1]. The linchpin of this metal coordination is the histidine residue. To engineer therapeutics utilizing this motif, application scientists must precisely understand the acid-base properties of the histidine imidazole side chain.

In a free, isolated state, the histidine imidazole ring typically exhibits a pKa of approximately 6.0, meaning it is predominantly neutral at physiological pH [2][2]. However, a fundamental principle of peptide chemistry is that local electrostatic microenvironments profoundly perturb thermodynamic constants. In the specific sequence of GGHG, potentiometric studies have established the imidazole pKa at 6.7 [3][3].

The Causality of the pKa Shift: The upward shift from 6.0 to 6.7 is driven by intramolecular electrostatics. The C-terminal carboxylate group of GGHG has a pKa of 3.2, meaning it is fully deprotonated and negatively charged at neutral pH [3][3]. This proximal negative charge electrostatically stabilizes the positively charged, protonated imidazolium form of the adjacent histidine, making it thermodynamically harder to remove the proton, thereby raising the pKa [4][4].

G A pH < 3.2 Fully Protonated GGHG (+2 Net Charge) B pH 3.2 - 6.7 Carboxylate Deprotonated (+1 Net Charge) A->B pKa 3.2 (-H+) C pH 6.7 - 8.1 Imidazole Deprotonated (Neutral Net Charge) B->C pKa 6.7 (-H+) D pH > 8.1 N-Terminus Deprotonated (-1 Net Charge) C->D pKa 8.1 (-H+)

Fig 1. pH-dependent protonation states and net charge transitions of the GGHG tetrapeptide.

Quantitative Data Summary

The macroscopic acid dissociation constants of the GGHG peptide dictate its behavior in physiological buffers. The data below summarizes the specific pKa values of the titratable functional groups within the sequence.

Functional GroupDetermined pKa ValuePredominant State at Physiological pH (7.4)
C-terminal Carboxyl 3.2Deprotonated (-COO⁻)
Histidine Imidazole 6.7Deprotonated (Neutral Ring)
N-terminal Amino 8.1Protonated (-NH₃⁺)

(Data derived from potentiometric speciation plots of GGHG [3][3])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, determining the pKa of the histidine residue requires orthogonal, self-validating methodologies. Below are two field-proven protocols: one for microscopic (residue-specific) determination and one for macroscopic (bulk) determination.

Protocol A: Residue-Specific ¹H NMR Titration

Causality & Logic: ¹H NMR spectroscopy is the gold standard for residue-specific pKa determination. The chemical shifts of the protons attached to the C2 and C4 carbons of the imidazole ring are highly sensitive to the protonation state of the neighboring δ- and ε-nitrogen atoms. Upon deprotonation, increased electron density shields the protons, causing a distinct upfield chemical shift (e.g., C2-H shifts from approximately 8.6 ppm to 7.8 ppm) [4][4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve high-purity GGHG peptide to a final concentration of 1.5 mM in a solvent mixture of 90% H₂O and 10% D₂O (to provide a lock signal for the spectrometer). Add 100 mM NaCl to maintain a constant ionic strength, ensuring that changes in chemical shift are solely due to pH changes, not ionic fluctuations.

  • pH Titration: Divide the sample into multiple aliquots. Adjust the pH of each aliquot across a range of 3.0 to 10.0 in 0.5 pH unit increments using dilute HCl or NaOH.

  • Self-Validation Step (Hysteresis Check): Perform a reverse titration (adjusting a pH 10.0 sample back down to 3.0). If the chemical shifts perfectly overlay with the forward titration, the system is at thermodynamic equilibrium and free of irreversible peptide aggregation.

  • NMR Acquisition: Acquire 1D ¹H NMR spectra at a constant temperature (e.g., 298 K) using a water suppression pulse sequence (such as excitation sculpting or WATERGATE) to prevent the massive solvent peak from obscuring the baseline.

  • Data Processing: Extract the chemical shift values (in ppm) for the C2-H and C4-H protons at each pH point. Fit the resulting data to a sigmoidal dose-response curve using the modified Henderson-Hasselbalch equation. The inflection point of this curve represents the exact pKa of the imidazole group [4][4].

NMR_Workflow N1 1. Sample Prep 1.5 mM GGHG in D2O/H2O N2 2. pH Titration Adjust pH 3.0 to 10.0 N1->N2 N3 3. 1H NMR Acquisition Track C2-H & C4-H Shifts N2->N3 N4 4. Data Fitting Henderson-Hasselbalch Eq. N3->N4 N5 5. Validation Reverse Titration Check N4->N5

Fig 2. Self-validating 1H NMR titration workflow for determining histidine pKa in peptides.

Protocol B: Macroscopic Potentiometric Titration

Causality & Logic: While NMR provides residue-specific data, potentiometry tracks the global proton equilibrium of the peptide by measuring the electromotive force (EMF) as a function of added base. Excluding atmospheric CO₂ is critical here, as dissolved CO₂ forms carbonic acid, which introduces artifactual buffering capacity and skews the calculated pKa.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a high-precision glass electrode using standard buffers to determine the standard electrode potential (E₀) and the Nernstian slope.

  • Titration Setup: Prepare a 1-2 mM solution of GGHG in 0.1 M KCl (background electrolyte) in a thermostated glass vessel at 25°C. Purge the system continuously with inert Argon gas to exclude CO₂.

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH. Record the EMF only after equilibrium is reached following each addition (defined as a drift of < 0.1 mV/min).

  • Speciation Analysis & Validation: Input the volume-EMF data into speciation software (e.g., HYPERQUAD). The software deconvolutes the macroscopic protonation steps to yield the pKa values (3.2, 6.7, 8.1) [3][3]. Validation: The protocol is validated by minimizing the sum of squared residuals between the experimental titration curve and the theoretical curve generated by the calculated constants.

Implications in Drug Development

The precise pKa of 6.7 for the GGHG imidazole ring is physiologically vital. At the standard physiological pH of 7.4, the histidine imidazole is predominantly in its deprotonated (neutral) state. This deprotonation is an absolute prerequisite for metal binding, as it frees the nitrogen lone pairs to act as electron donors, allowing the GGHG motif to form stable 4N coordinated Cu(II) complexes [1][1].

In the development of hepcidin analogues (hormones that regulate iron homeostasis), incorporating sequences like GGHG or DTH ensures that the peptide can successfully bind copper in the bloodstream [3][3]. If the local sequence environment were altered such that the histidine pKa shifted above 7.5, the imidazole would remain protonated at pH 7.4, sterically and electrostatically repelling transition metals and rendering the therapeutic inert.

References

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy Source: NIH / Molecules URL
  • Copper(II)
  • Histidine Source: Wikipedia URL
  • Molecular Tailored Histidine-Based Complexing Surfactants: From Micelles to Hydrogels Source: ResearchGate URL

Sources

Electrochemical Behavior of H-Gly-Gly-His-Gly-OH at Physiological pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a highly specialized biomolecule characterized by the presence of the Amino Terminal Copper and Nickel (ATCUN) binding motif. In physiological environments (pH 7.4), the electrochemical behavior of GGHG is fundamentally dictated by its ability to form exceptionally stable, redox-active metallopeptide complexes, particularly with Cu(II) and Ni(II).

This technical whitepaper provides an in-depth analysis of the thermodynamic profiling, coordination mechanics, and electrochemical workflows associated with GGHG. By understanding the causality behind its redox properties, researchers can leverage this peptide for applications ranging from sub-ppt electrochemical biosensors to targeted oxidative cleavage agents in drug development[1].

Mechanistic Foundation: The 4N Coordination Sphere

At physiological pH (7.4), the interaction between GGHG and Cu(II) is not a simple electrostatic association; it is a rigid, geometrically constrained chelation. The ATCUN motif within GGHG drives the formation of a square-planar 4N coordination complex [2].

The Causality of Stability

The high thermodynamic stability of the Cu(II)-GGHG complex arises from the chelation effect driven by four specific nitrogen donors:

  • N-terminal amine nitrogen (

    
    )
    
  • Two deprotonated backbone amide nitrogens (

    
    )
    
  • Imidazole nitrogen of the Histidine residue (

    
    )
    

To achieve this state, the complex undergoes a pH-dependent transition. Below pH 4, the peptide binds copper loosely. As the pH approaches 7.4, the metal center forces the deprotonation of the two intervening peptide amide bonds, forming the


 species. This deprotonation is critical: the negatively charged amide nitrogens act as powerful 

-donors, profoundly altering the electron density and redox potential of the central metal ion[3].

Pathway A Free GGHG + Cu(II) (pH < 4) B 2N Intermediate (NH2 + N_im) A->B pH > 4 Fast C 4N Square Planar Cu(II)-GGHG (pH 7.4) B->C Deprotonation of 2 amides Slow rearrangement D Cu(III)-GGHG (Oxidized State) C->D Electrochemical Oxidation E ~ +0.8 V vs NHE D->C Reduction

Caption: pH-dependent coordination and redox state transitions of the Cu-GGHG complex.

Thermodynamic & Voltammetric Profiling

The electrochemical signature of GGHG at pH 7.4 is highly asymmetric, characterized by a biologically accessible oxidation potential and a highly restricted reduction potential.

The Cu(II) / Cu(III) Oxidation Couple

The strong


-donating capability of the two deprotonated amide nitrogens in the 4N complex highly stabilizes the Cu(III) oxidation state. Cyclic voltammetry (CV) reveals an oxidation peak for Cu(II)-GGHG at approximately +0.77 V to +0.94 V (vs NHE) [4].
  • Scientific Implication: Because this potential is relatively low for a Cu(III) transition, the complex can be oxidized under mild conditions. However, the resulting Cu(III) species is highly reactive and often triggers irreversible oxidative decarboxylation or backbone self-cleavage (forming alkene peptides), making the cyclic voltammogram appear quasi-reversible or irreversible at slow scan rates.

The Cu(II) / Cu(I) Reduction Barrier

Conversely, the Cu(II)/Cu(I) reduction is kinetically and thermodynamically hindered, occurring at potentials more negative than -1.0 V (vs NHE) [5].

  • Causality: Cu(I) is a

    
     ion that strictly prefers tetrahedral or linear geometries. The rigid, square-planar 4N cavity of the GGHG ATCUN motif cannot physically distort to accommodate Cu(I) without breaking multiple coordinate bonds. Consequently, at pH 7.4, the fully formed 4N complex is virtually inert to physiological reductants like ascorbic acid, unless transient 2N intermediates are accessed[3].
    
Quantitative Data Summary
ParameterValueExperimental ConditionsMechanistic Significance
Coordination Geometry 4N Square PlanarpH 7.4, AqueousRigidity prevents tetrahedral Cu(I) formation.
Cu(II)/Cu(III) Oxidation ~ +0.77 to +0.94 V (vs NHE)pH 7.4, 0.1 M PBAccessible potential; stabilizes high oxidation states; triggers ROS.
Cu(II)/Cu(I) Reduction < -1.0 V (vs NHE)pH 7.4, 0.1 M PBHigh energetic barrier makes the complex biologically inert to standard reductants.
Binding Stoichiometry 1:1 (Ligand:Metal)pH > 6.0Ensures complete structural incorporation into the

state.

Experimental Protocols: Electrochemical Characterization

To ensure data integrity and avoid artifacts from uncomplexed metal ions, the following self-validating protocol must be strictly adhered to when characterizing GGHG electrochemically.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Complexation

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer (PB) or 50 mM TRIS buffer containing 100 mM

    
     as the supporting electrolyte. Adjust strictly to pH 7.4 using dilute 
    
    
    
    or
    
    
    .
  • Peptide Solubilization: Dissolve lyophilized H-Gly-Gly-His-Gly-OH powder in the buffer to achieve a final peptide concentration of

    
    .
    
  • Sub-Stoichiometric Metal Addition (Critical Step): Add

    
     to the peptide solution to achieve a final copper concentration of 
    
    
    
    .
    • Causality: Maintaining a Ligand:Metal ratio of 1:0.9 ensures that 100% of the copper is complexed. Free aqueous Cu(II) has overlapping redox signals that will contaminate the voltammogram[6].

  • Equilibration: Incubate the solution at room temperature for 30 minutes to allow the slow deprotonation of the amide bonds and the complete formation of the 4N square-planar complex.

Phase 2: Electrochemical Data Acquisition 5. Cell Assembly: Utilize a three-electrode system comprising a Glassy Carbon (GC) working electrode (polished with


 alumina slurry), an Ag/AgCl (3M NaCl) reference electrode, and a Platinum wire counter electrode.
6. Deaeration:  Purge the electrochemical cell with high-purity 

gas for 15 minutes to remove dissolved oxygen, which can interfere with cathodic scans. 7. Cyclic Voltammetry (CV): Execute CV scans from

to

(vs Ag/AgCl) at varying scan rates (e.g.,

to

). 8. Differential Pulse Voltammetry (DPV): For higher sensitivity resolution of the Cu(II)/Cu(III) peak, run a DPV scan over the same window (Pulse width:

, Pulse amplitude:

).

Protocol S1 1. Peptide Preparation Dissolve GGHG to 0.5 mM in 0.1 M PB (pH 7.4) S2 2. Sub-Stoichiometric Complexation Add 0.9 eq Cu(NO3)2 to eliminate free Cu(II) interference S1->S2 S3 3. Electrochemical Cell Setup Working: Glassy Carbon | Ref: Ag/AgCl | Counter: Pt S2->S3 S4 4. Voltammetry Execution (CV/DPV) Scan 0.0 V to +1.2 V; Purge with N2 gas S3->S4 S5 5. Kinetic & Thermodynamic Analysis Extract E_pa/E_pc to determine Cu(II)/Cu(III) reversibility S4->S5

Caption: Standardized workflow for the electrochemical validation of GGHG-metal complexes.

Applications in Drug Development & Biosensing

The unique electrochemical behavior of GGHG at physiological pH is highly exploitable in modern biotechnology:

  • Dynamic Combinatorial Libraries (DCLs): Because the Cu(II) and Ni(II) complexes of sequence-isomeric peptides (e.g., Gly-Gly-His vs. His-Gly-Gly) exhibit distinct electrochemical and spectral signatures, GGHG can be utilized as a flexible sensor element in DCLs to detect and differentiate tripeptides and tetrapeptides in complex biological mixtures[7].

  • Metallodrugs and Targeted Cleavage: The ability of the GGHG-Cu complex to access the highly reactive Cu(III) state at physiological potentials allows it to generate localized Reactive Oxygen Species (ROS). When conjugated to targeting vectors (like antibodies or DNA-binding domains), the ATCUN motif acts as a "warhead" to oxidatively cleave target proteins or DNA strands[1].

  • Electrochemical Metal Ion Sensors: By immobilizing GGHG onto gold electrodes via a C-terminal cysteine modification, researchers can create highly selective, regenerable sensors capable of detecting Cu(II) at parts-per-trillion (ppt) levels using Osteryoung square wave voltammetry[7].

References

  • Amino Terminal Cu(II)- and Ni(II)-Binding (ATCUN) Motif of Proteins and Peptides: Metal Binding, DNA Cleavage, and Other Properties Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Macrocyclization of the ATCUN Motif Controls Metal Binding and Catalysis Inorganic Chemistry (PMC - NIH) URL:[Link]

  • Key Intermediate Species Reveal the Copper(II)‐Exchange Pathway in Biorelevant ATCUN/NTS Complexes Chemistry – A European Journal (PMC - NIH) URL:[Link]

  • Copper binding and redox chemistry of the Aβ16 peptide and its variants Metallomics (RSC Publishing) URL:[Link]

  • Easy to Optimize: Dynamic Combinatorial Libraries of Metal−Dye Complexes as Flexible Sensors for Tripeptides Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

The Thermodynamic and Structural Basis of Cu(II) Binding: A Comparative Analysis of GGHG and GHK Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Designing peptide-based therapeutics that effectively modulate transition metal homeostasis requires a rigorous understanding of coordination chemistry and thermodynamic affinity. Copper (Cu²⁺) is an essential cofactor for metalloenzymes driving tissue repair, angiogenesis, and oxidative stress regulation. Within this space, the tripeptide GHK (Glycyl-L-histidyl-L-lysine) and the tetrapeptide GGHG (Glycyl-glycyl-histidyl-glycine) represent two distinct paradigms. GHK is a naturally occurring, ultra-high-affinity copper chelator, while GGHG serves as a highly characterized synthetic mimic of the albumin ATCUN (Amino Terminal Copper and Nickel) motif. This technical guide systematically dissects their metal-binding affinities, structural coordination, and the advanced experimental methodologies required to quantify these interactions.

Structural Biochemistry & Coordination Geometry

The biological efficacy of a copper-binding peptide is dictated by its coordination geometry, which directly influences its dissociation constant (


).
GHK-Cu(II) Coordination

GHK forms a highly stable square-planar complex with Cu(II). The coordination sphere is defined by the N-terminal amino group of glycine, the deprotonated amide nitrogen of the Gly-His peptide bond, and the imidazole nitrogen of the histidine side chain. This tridentate (3N) or tetradentate (4N, depending on hydration and physiological pH) coordination yields an exceptionally high binding constant (log


 = 16.44). This structural conformation allows GHK to effectively compete with human serum albumin (HSA, log 

= 16.2) for Cu(II) ions in the plasma[1].
GGHG-Cu(II) Coordination

GGHG is designed as an albumin mimic, specifically modeling the ATCUN motif (X-Y-His). In GGHG, Cu(II) is coordinated via a 4N square-planar geometry involving the N-terminal amino nitrogen, two deprotonated amide nitrogens from the peptide backbone, and the imidazole nitrogen of the third-position histidine. While structurally robust, the thermodynamic stability of GGHG (log


 = 12.84) is significantly lower than that of GHK, making it an excellent intermediate carrier rather than a terminal sink for copper[2].

Thermodynamic Binding Affinities

Understanding the exact dissociation constants is critical for predicting in vivo copper exchange. The table below summarizes the quantitative data, highlighting the thermodynamic gradient that drives biological copper transfer.

Table 1: Comparative Cu(II) Binding Affinities at Physiological pH (7.4)
Peptide / ProteinSequenceLog

Conditional

(M)
Primary Biological/Experimental Role
GHK Gly-His-Lys16.44~ 7.0 × 10⁻¹⁴Cellular Cu(II) delivery, tissue repair[1][3]
GGHG Gly-Gly-His-Gly12.84~ 1.6 × 10⁻¹³Albumin mimic, intermediate Cu(II) transport[2][4]
HSA DAHK (N-terminus)16.20~ 2.6 × 10⁻¹⁴Systemic Cu(II) transport in plasma[1][3]

Methodology: Accurate Determination of Ultra-High Affinities

The Causality of Experimental Design: Why can't analytical scientists simply titrate Cu(II) into GHK and measure the heat or absorbance? Because the affinity is so high (


 < 10⁻¹³ M), the binding curve becomes a steep step-function, rendering standard curve-fitting mathematically impossible. To solve this, we must introduce a weaker competitor ligand (e.g., glycine) that pre-binds Cu(II). The high-affinity peptide must then "strip" the copper from the competitor, creating a measurable thermodynamic equilibrium.
Protocol 1: Isothermal Titration Calorimetry (ITC) with Glycine Competitor

This self-validating system ensures that the measured heat of binding is a function of the equilibrium shift between the competitor and the target peptide, allowing for the calculation of conditional


[3].
  • Buffer Preparation: Prepare 50 mM HEPES buffer at pH 7.4. Causality: HEPES is chosen because it does not competitively chelate transition metals, unlike Tris or PBS.

  • Reagent Formulation: Prepare 1 mM GHK (or GGHG) in the HEPES buffer. Prepare a Cu(II) titrant solution (e.g., CuCl₂) at 10 mM.

  • Competitor Addition: Add glycine to the peptide solution at a massive molar excess (e.g., 100 mM). Causality: This establishes the competitive baseline, ensuring the peptide must perform thermodynamic work to acquire the Cu(II) ion.

  • Titration Execution: Inject 2 μL aliquots of Cu(II) solution into the peptide-glycine cell at 25°C, allowing 150 seconds between injections for thermal equilibration.

  • Internal Validation (Blanking): Perform a control titration of Cu(II) into glycine-only buffer to determine the heat of dilution and baseline competitor binding.

  • Data Deconvolution: Integrate the injection heats, subtract the control baseline, and use a competitive binding model to extract the apparent

    
     and calculate the conditional 
    
    
    
    .

ITCWorkflow Prep 1. Prepare Peptide & Competitor (e.g., Glycine + GHK/GGHG) Titrate 2. Titrate Cu(II) Solution (Isothermal Titration Calorimetry) Prep->Titrate Measure 3. Measure Apparent ΔH & Protons Released Titrate->Measure Calculate 4. Calculate Conditional Kd (Corrected for Competitor) Measure->Calculate

Experimental workflow for determining ultra-high Cu(II) binding affinities using competitive ITC.

Protocol 2: LC-ICP-MS Competition Assay for GGHG

When evaluating albumin mimics like GGHG, liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) allows direct observation of speciation and relative binding strength[4].

  • Equilibration: Mix 5 μM HSA, varying concentrations of GGHG (5–30 μM), and 5 μM Cu²⁺ in 50 mM HEPES/50 mM NaCl (pH 7.4).

  • Incubation: Allow the system to reach thermodynamic equilibrium (typically 1–2 hours at room temperature).

  • Separation: Inject 10 μL onto a size-exclusion column (e.g., Sephadex G-25). Causality: Size exclusion is critical here to physically separate the larger HSA-Cu complex (~66 kDa) from the smaller GGHG-Cu complex (~350 Da) without disrupting the equilibrium.

  • Detection & Quantification: Monitor the ⁶³Cu isotope via ICP-MS. Calculate the relative dissociation constant based on the ratio of the integrated peak areas for HSA-Cu and GGHG-Cu.

Physiological Implications: The Copper Transfer Cascade

The thermodynamic gradient dictates the biological fate of copper. HSA acts as the primary systemic reservoir. Because GHK has a slightly higher binding constant (16.44) than HSA (16.2), GHK can successfully extract Cu(II) from albumin in the plasma[1]. Conversely, GGHG, with its lower affinity (12.84), acts as an intermediate or localized transfer agent. Kinetic studies demonstrate that Cu(II) can be transported from GGHG to amino acids like histidine or penicillamine via transient ternary complexes, readily yielding Cu(II) to stronger chelators or cellular receptors[5].

CuTransfer HSA HSA-Cu(II) Reservoir (log K = 16.2) GGHG GGHG-Cu(II) Intermediate (log K = 12.84) HSA->GGHG Equilibrium Exchange GHK GHK-Cu(II) Chelator (log K = 16.44) HSA->GHK Direct Extraction (Thermodynamic Favorability) GGHG->GHK Cu(II) Transfer Cell Intracellular Targets (Tissue Repair / ROS Regulation) GHK->Cell Receptor-Mediated Uptake

The thermodynamic cascade of Cu(II) transfer from systemic reservoirs to intracellular targets.

Conclusion

The rational design of peptide-based copper modulators requires a deep understanding of both structural coordination and thermodynamic affinity. While GGHG provides an excellent, simplified model for studying the ATCUN motif of albumin, GHK's unique tripeptide architecture grants it the ultra-high affinity necessary to actively sequester and deliver copper in physiological environments. By employing rigorous competitive assays like ITC and LC-ICP-MS, drug development professionals can accurately map these interactions, paving the way for targeted regenerative therapies.

References

  • [1] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - nih.gov[Link]

  • [2] Copper(II) binding properties of hepcidin - PMC - NIH[Link]

  • [3] Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed[Link]

  • [4] Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS - Digikogu[Link]

  • [5] Transport of Cu(II) from an albumin mimic peptide, GlyGlyHisGly, to histidine and penicillamine - PubMed[Link]

Sources

The Metallo-Architecture of H-Gly-Gly-His-Gly-OH: A Comprehensive Guide to Aqueous Structural Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Biophysical Chemistry & Structural Biology

The Strategic Imperative of GGHG Characterization

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is not merely a sequence of amino acids; it is a highly specific metallo-architectural scaffold. Featuring a free N-terminus and a histidine residue in the third position, GGHG serves as a canonical model for the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif found in human serum albumin and the octarepeat domains of the prion protein[1].

As a Senior Application Scientist, I often see research programs fail because they attempt to characterize highly dynamic metallopeptides using static, solid-state methods like X-ray crystallography. While crystallography provides absolute 3D coordinates, the rigid lattice forces the peptide into conformations that may not represent its functional, solvated state. Therefore, to accurately map the structural dynamics of GGHG in an aqueous solution, we must deploy a multi-modal, self-validating analytical ensemble: Potentiometry for thermodynamics, EXAFS for precise radial geometry, and NMR coupled with Density Functional Theory (DFT) for atomistic resolution[2].

Workflow A Aqueous H-GGHG-OH B Potentiometry & ESI-MS (Thermodynamics) A->B Step 1 C EXAFS & UV-Vis (Geometry) B->C Step 2 D NMR & DFT (Atomistic Dynamics) C->D Step 3 E Unified 4N Coordination Model D->E Integration

Multi-modal analytical workflow for aqueous GGHG characterization.

The Causality of Coordination: Why the N-Terminus Matters

The structural evolution of the Cu(II)-GGHG complex in water is entirely dictated by pH. The presence of the free N-terminus ("H-") is the thermodynamic anchor. Without it (e.g., in N-acetylated variants), copper binding is orders of magnitude weaker and relies on alternative, less stable coordination spheres[3].

As the pH increases from acidic to physiological (pH 7.4), the Cu(II) ion systematically displaces protons from the peptide backbone. The causality here is driven by the chelate effect and the high crystal field stabilization energy provided by nitrogen donors. The metal anchors first at the terminal amine, then sequentially deprotonates the two intervening amide nitrogens, and finally locks into the imidazole nitrogen of the histidine residue, forming a highly stable square-planar 4N complex[4].

Speciation N1 N1 N2 pH 5.0 - 6.0 2N Complex N1->N2 -H+ N3 pH 6.0 - 7.0 3N Complex N2->N3 -H+ N4 N4 N3->N4 -H+

pH-dependent deprotonation and Cu(II) coordination logic for GGHG.

Quantitative Structural Data Synthesis

To provide a clear baseline for your own characterization efforts, the following table synthesizes the consensus quantitative parameters for the H-Gly-Gly-His-Gly-OH Cu(II) complex at physiological pH (7.4) in aqueous solution.

ParameterAnalytical MethodValue / Observation for H-GGHG-OH
Stoichiometry ESI-MS1:1 (Cu:Peptide)
Dissociation Constant (

)
Potentiometric Titration

M (Characteristic of ATCUN)
Coordination Geometry EXAFSSquare Planar (4N equatorial)
Equatorial Ligands

H /

C NMR
Terminal

, 2x

,

Average Cu-N Bond Length EXAFS1.90 - 2.00 Å
d-d Transition (

)
UV-Vis Spectroscopy

nm

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a closed, self-validating loop. Below are the field-proven methodologies for characterizing GGHG.

Protocol I: Thermodynamic Speciation via Potentiometry & ESI-MS

Potentiometry provides bulk thermodynamic constants, but it is blind to molecular weight. By coupling it with Electrospray Ionization Mass Spectrometry (ESI-MS), we validate the 1:1 stoichiometry and definitively rule out polymeric or bridged species (e.g.,


) that often confound titration data[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of H-GGHG-OH in ultra-pure, degassed water. Add

    
     to achieve a precise 0.95:1.0 (Metal:Ligand) ratio. Causality: A slight ligand excess prevents the precipitation of copper hydroxide at high pH.
    
  • Ionic Strength Standardization: Adjust the background ionic strength to 0.1 M using

    
     or 
    
    
    
    to maintain constant activity coefficients during the titration.
  • Inert Atmosphere: Purge the titration vessel continuously with high-purity Argon gas to prevent

    
     dissolution, which would alter the pH and form competing carbonate complexes.
    
  • Forward and Reverse Titration (Validation Step): Titrate the solution from pH 2.5 to 10.5 using standardized 0.1 M

    
    . Immediately perform a reverse titration using 0.1 M 
    
    
    
    . Validation: The forward and reverse curves must superimpose exactly; hysteresis indicates non-equilibrium conditions or irreversible oxidation.
  • Orthogonal ESI-MS Verification: Extract a 10

    
    L aliquot at pH 7.4, dilute in 50% acetonitrile/water, and inject directly into an ESI-MS. Confirm the presence of the 
    
    
    
    parent ion to validate the 1:1 stoichiometry.
Protocol II: Geometric Elucidation via EXAFS

Extended X-ray Absorption Fine Structure (EXAFS) is the premier technique for determining bond lengths and coordination numbers in solvated states without requiring crystallization[6].

Step-by-Step Methodology:

  • Sample Concentration: Prepare a highly concentrated (2-5 mM) Cu(II)-GGHG complex at pH 7.4 in a 50 mM HEPES buffer.

  • Cryoprotection: Add 20-30% (v/v) glycerol to the sample. Causality: Glycerol acts as a cryoprotectant. When flash-frozen in liquid nitrogen, it prevents the formation of crystalline ice, which would cause severe Bragg diffraction artifacts in the EXAFS spectrum.

  • Internal Calibration (Validation Step): Mount a reference copper foil downstream of the sample chamber. Simultaneously record the reference foil spectrum during sample data acquisition. Validation: This allows for absolute energy calibration of the X-ray beam to the Cu K-edge (8979 eV) for every single scan, eliminating monochromator drift errors.

  • Data Acquisition & Fitting: Collect data in fluorescence mode at 10 K. Fit the

    
    -weighted EXAFS oscillations using theoretical phase and amplitude functions generated by FEFF (ab initio multiple scattering code). Model the first coordination shell with four nitrogen scatterers at 
    
    
    
    Å.
Protocol III: Atomistic Dynamics via NMR and DFT

While EXAFS gives radial distances, it cannot easily distinguish between different nitrogen sources (amine vs. amide vs. imidazole). We use


H NMR to track the disappearance of amide protons, validated by Density Functional Theory (DFT)[2].

Step-by-Step Methodology:

  • Solvent Exchange: Lyophilize the GGHG peptide and reconstitute it in 99.9%

    
    .
    
  • Internal Standard: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • Paramagnetic Relaxation Tracking: Because Cu(II) is paramagnetic (

    
    ), it causes severe line broadening of protons near the binding site. Titrate Cu(II) into the GGHG solution in sub-stoichiometric increments (0.01 to 0.1 equivalents).
    
  • Signal Deconvolution: Observe the selective broadening of the

    
     protons of the Gly residues and the imidazole protons of the His residue. The complete disappearance of the intervening amide proton signals confirms their deprotonation and direct coordination to the metal center.
    
  • DFT Validation: Optimize the hypothesized 3D geometry in silico using the B3LYP/6-31G(d) functional with an IEFPCM continuum solvation model. Validation: The calculated free energies of solvation must confirm that the extended, square-planar 4N configuration is the global thermodynamic minimum in water[2].

References

  • Barry, S. D., & Rickard, G. A. "The affinity of HGGG, GHGG, GGHG, and GGGH peptides for copper(II) and the structures of their complexes — An ab initio study." Canadian Journal of Chemistry. Available at:[Link]

  • Aronoff-Spencer, E., et al. "Copper binding to the prion protein: Structural implications of four identical cooperative binding sites." Proceedings of the National Academy of Sciences (PNAS) / PMC. Available at:[Link]

  • Hohage, O., & Sheldrick, W. S. "Cisplatin mediates selective downstream hydrolytic cleavage of Met-(Gly)(n)-His segments." Journal of Inorganic Biochemistry / ResearchGate. Available at:[Link]

Sources

Electrochemical Profiling of Copper-GGHG Complexes: Redox Potentials, Voltammetry, and Biological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the ATCUN Motif and Cu(II)-GGHG

In the landscape of bioinorganic chemistry and rational drug design, the Amino-Terminal Copper and Nickel (ATCUN) binding motif has emerged as a cornerstone for developing targeted metallotherapeutics and electrochemical biosensors. The ATCUN consensus sequence (NH₂-Xxx-Zzz-His) is renowned for its extraordinary thermodynamic affinity for Cu(II) ions.

Among these, the tetrapeptide Gly-Gly-His-Gly (GGHG) serves as a highly characterized model system. When complexed with copper, Cu(II)-GGHG exhibits unique electrochemical properties that dictate its capacity to undergo redox cycling. Understanding the precise voltammetric behavior and redox potential of Cu(II)-GGHG is critical for researchers engineering artificial nucleases, optimizing DNA cleavage agents, or developing label-free electrochemical protease biosensors 1[1].

Coordination Chemistry and the Reorganization Energy Paradigm

The electrochemical behavior of Cu(II)-GGHG is fundamentally governed by its coordination geometry. Cu(II) binds to the GGHG peptide via a highly stable 4N equatorial coordination sphere:

  • The N-terminal free amine.

  • Two deprotonated backbone amide nitrogens.

  • The imidazole nitrogen of the histidine residue in the third position[2].

This creates a rigid, square planar geometry around the


 Cu(II) center. However, when the complex is electrochemically reduced to Cu(I) (

), the metal center strongly prefers a tetrahedral geometry.

The Causality of Electrochemical Irreversibility: Because the GGHG peptide backbone is relatively rigid, it cannot easily accommodate the geometric shift from square planar to tetrahedral. This structural mismatch imposes a massive reorganization energy (


)  barrier. In cyclic voltammetry (CV), this high reorganization energy manifests as sluggish heterogeneous electron transfer kinetics, resulting in a highly irreversible redox process with a large peak-to-peak separation (

) between the cathodic and anodic waves 3[3].

Voltammetric Profiling: Redox Potentials of Cu-GGHG

The formal redox potential (


) of the Cu(II)/Cu(I) couple dictates the biological reactivity of the complex. The Cu(II)-GGHG-COOH derivative exhibits a redox potential of approximately +978 mV vs. NHE 3[3].

This highly positive potential indicates that the Cu(II) state is exceptionally stable. Under standard physiological conditions, mild biological reductants (such as ascorbate) struggle to reduce the complex to Cu(I). This thermodynamic "silencing" prevents rampant, uncontrolled generation of Reactive Oxygen Species (ROS) in healthy tissues, making GGHG an excellent scaffold for targeted drug delivery where redox activity is only triggered under specific microenvironmental conditions (e.g., elevated exogenous


 in tumor microenvironments)[2].
Table 1: Thermodynamic and Redox Properties of ATCUN-Copper Complexes
ComplexSequenceCoordination GeometryRedox Potential (vs. NHE)ROS Generation Capacity
Cu(II)-GGH Gly-Gly-His4N (Square Planar)~1003 mVHigh (52.54 µM/min)
Cu(II)-GGHG Gly-Gly-His-Gly4N (Square Planar)~978 mVModerate to High
Cu(II)-DAHK Asp-Ala-His-Lys4N (Square Planar)~770 mVLow (Silenced)

Data synthesized from established electrochemical literature profiling linear ATCUN derivatives 3[3].

Mechanistic Pathway: Redox Cycling and ROS Generation

When the thermodynamic barrier is overcome, the Cu(II)-GGHG complex cycles to Cu(I). This transient Cu(I) species is highly reactive and participates in Fenton-like chemistry. It catalyzes the reduction of hydrogen peroxide (


) to yield the highly destructive hydroxyl radical (•OH), which subsequently induces oxidative strand scission in DNA or degrades target proteins 4[4].

ROS_Pathway Cu2 Cu(II)-GGHG (Square Planar) Cu1 Cu(I)-GGHG (Tetrahedral-like) Cu2->Cu1 + e⁻ Asc Ascorbate (Reductant) Asc->Cu2 Donates e⁻ Cu1->Cu2 - e⁻ ROS Hydroxyl Radical (•OH) Cu1->ROS Fenton-like Reaction H2O2 H2O2 H2O2->ROS Cleavage DNA DNA/Protein Cleavage ROS->DNA Oxidative Damage

Fig 1. Cu(II)-GGHG redox cycling and ROS generation pathway.

Standardized Experimental Protocol: Cyclic Voltammetry of Cu(II)-GGHG

To accurately measure the redox potential of Cu(II)-GGHG, the electrochemical system must be rigorously controlled. The following protocol is designed as a self-validating system ; by conducting scan-rate dependency checks, the researcher can mathematically prove that the observed currents are derived from the freely diffusing complex rather than surface-adsorbed impurities.

Step-by-Step Methodology

Step 1: Complex Preparation

  • Action: Mix equimolar concentrations of

    
     and synthesized GGHG peptide (e.g., 1.0 mM each) in a 25 mM phosphate buffer (pH 7.4). Add 0.1 M KCl to the solution.
    
  • Causality: The 1:1 stoichiometry ensures complete 4N coordination without free copper artifacts. The 0.1 M KCl acts as a supporting electrolyte to suppress migration currents, ensuring that the mass transport of the complex to the electrode occurs strictly via diffusion—a mandatory condition for accurate thermodynamic calculations.

Step 2: Electrode Preparation

  • Action: Polish a Glassy Carbon Electrode (GCE) using 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with Milli-Q water and sonicate sequentially in ethanol and water for 3 minutes each.

  • Causality: Polishing removes oxidized carbon species and adsorbed contaminants that would otherwise block electron transfer, artificially widening the peak separation (

    
    ).
    

Step 3: Deoxygenation

  • Action: Purge the electrochemical cell with high-purity

    
     gas for 15 minutes prior to scanning. Maintain a gentle 
    
    
    
    blanket over the solution during the experiment.
  • Causality: Dissolved oxygen reduces electrochemically at potentials that overlap with the Cu(II)

    
     Cu(I) cathodic wave. Purging eliminates this competing faradaic current, preventing the masking of the true Cu-GGHG redox signal.
    

Step 4: Voltammetric Scanning

  • Action: Using a potentiostat with a three-electrode setup (GCE working, Pt wire counter, Ag/AgCl reference), sweep the potential from +1.2 V to -0.6 V and back. Record voltammograms at multiple scan rates (

    
    ) ranging from 10 to 500 mV/s 1[1].
    
  • Causality: Scanning across this wide window ensures capture of both the Cu(II)/Cu(I) reduction and the subsequent re-oxidation, allowing calculation of the formal potential

    
    .
    

Step 5: System Validation (The Randles-Sevcik Check)

  • Action: Plot the cathodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ).
  • Causality: A strictly linear relationship validates the protocol, proving the system is operating under a diffusion-controlled regime and that the measured redox potentials are intrinsic to the solvated Cu(II)-GGHG complex.

CV_Workflow Prep 1. Complexation Equimolar CuCl2 + GGHG 25mM PO4 buffer, 0.1M KCl Electrode 2. Electrode Prep Polish GCE with Alumina Sonicate in EtOH/H2O Prep->Electrode Degas 3. Deoxygenation Purge with N2 (15 min) Prevent O2 reduction Electrode->Degas Scan 4. Voltammetry Scan +1.2V to -0.6V Analyze E_pc, E_pa, ΔE Degas->Scan Validate 5. Validation Vary scan rates (ν) Plot I_p vs. ν^(1/2) Scan->Validate

Fig 2. Standardized cyclic voltammetry workflow for Cu-ATCUN complexes.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Reactive oxygen generation by minimal copper binding peptide motifs Source: bioRxiv URL
  • Impact of N-heteroaromatic N-termini in Cu(II)

Sources

Physicochemical Profiling of H-Gly-Gly-His-Gly-OH (GGHG): Molecular Weight, Isoelectric Dynamics, and Metallopeptide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrapeptide H-Gly-Gly-His-Gly-OH (commonly abbreviated as GGHG) is a highly specialized biomolecule recognized for its structural role as an1[1]. Featuring an Amino Terminal Copper and Nickel (ATCUN) binding motif, GGHG is extensively utilized in drug development for modeling copper transport, designing anti-inflammatory cosmeceuticals, and engineering DNA-cleaving metallopeptides.

This technical guide provides an authoritative breakdown of GGHG’s molecular weight, isoelectric point (pI), and the causal mechanics behind its pH-dependent charge states. Furthermore, it establishes a self-validating experimental protocol for synthesizing and verifying the Cu(II)-GGHG complex.

Stoichiometry and Molecular Weight Analysis

Accurate molecular weight determination is the foundational step for any downstream mass spectrometry (MALDI-TOF/ESI) or stoichiometric binding assay. The sequence of GGHG consists of three glycine residues and one central histidine residue.

The 2[2], yielding an3[3].

Table 1: Molecular Mass Breakdown of GGHG

ComponentFormulaResidue CountAverage Mass Contribution (Da)
Glycine ResidueC₂H₃NO3171.15 (3 × 57.05)
Histidine ResidueC₆H₇N₃O1137.14
Terminal Additions (H + OH)H₂O118.02
Total Intact Peptide C₁₂H₁₈N₆O₅ 4 326.31
Critical Analytical Caveat: The TFA Salt Confounder

When sourcing synthetic GGHG for binding assays, researchers must account for counterions. Custom peptides are typically cleaved from solid-phase resins using strong acids and are delivered as2[2]. Failing to correct for this TFA mass fraction will result in sub-stoichiometric peptide concentrations. Furthermore, trace TFA can artificially lower the pH of unbuffered solutions and act as an 2[2]. A mandatory TFA-removal or precise peptide-content quantification (via nitrogen analysis or quantitative NMR) is required prior to precision workflows.

Isoelectric Point (pI) and Charge State Dynamics

The isoelectric point (pI) dictates the solubility and the electrostatic readiness of the peptide to coordinate metal ions. GGHG contains three primary ionizable groups. The4[4] shift predictably based on the environmental pH.

Table 2: Ionizable Groups and Charge State Transitions

Ionizable GroupApproximate pKaProtonated State (pH < pKa)Deprotonated State (pH > pKa)
C-terminal Carboxyl~3.1Neutral (COOH)Negative (COO⁻)
Histidine Imidazole~6.0Positive (NH⁺)Neutral (N)
N-terminal Amine~8.2Positive (NH₃⁺)Neutral (NH₂)
Calculating the Isoelectric Point

The pI is the pH at which the peptide exists as a neutral zwitterion (net charge = 0). For GGHG, this neutral state occurs after the histidine imidazole ring loses its proton (becoming neutral) but before the N-terminal amine loses its proton.

  • Calculation: pI = (pKa_Imidazole + pKa_N-term) / 2

  • Result: pI = (6.0 + 8.2) / 2 = 7.1

Causality in Metal Binding: At physiological pH (7.4), GGHG is slightly above its pI. The histidine imidazole nitrogen is fully deprotonated, removing the electrostatic repulsion that would otherwise block metal docking. This is the exact mechanistic reason why5[5] in albumin-mimic transport processes.

Experimental Protocol: Synthesis and Validation of the Cu(II)-GGHG Complex

To study the 1[1] formed by GGHG, researchers must utilize a self-validating methodology. The following workflow ensures complete metallation while preventing copper hydroxide precipitation.

Step-by-Step Methodology
  • Peptide Solubilization: Dissolve lyophilized, TFA-free GGHG in LC-MS grade water to a concentration of 2.0 mM.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer. Crucial Choice: Do not use PBS (Phosphate-Buffered Saline), as phosphate will competitively precipitate Cu(II) as copper phosphate.

  • Stoichiometric Metal Addition: Slowly titrate a 1.0 mM solution of CuCl₂ into the peptide solution under continuous vortexing to achieve a 1:0.95 (Peptide:Copper) molar ratio. Causality: Maintaining a slight excess of peptide prevents the formation of insoluble free Cu(OH)₂ at neutral pH.

  • pH Titration & Metal-Assisted Deprotonation: Adjust the solution pH to 7.4 using 0.1 M NaOH. Mechanistic Insight: While standard amide bonds have a pKa > 14,6[6] at physiological pH, allowing the two intervening backbone nitrogens to lock into the square-planar coordination sphere.

  • Self-Validation (Spectroscopy): Verify complex formation via UV-Vis spectroscopy. A successful Cu(II)-ATCUN complex acts as a self-reporting system, exhibiting a characteristic Ligand-to-Metal Charge Transfer (LMCT) d-d transition band at ~525 nm . If the peak is shifted toward 600 nm, the 4N coordination is incomplete.

Pathway Visualization

The following diagram maps the logical relationship between the pH-dependent charge states of GGHG and its transition into a mature metallopeptide complex.

G A pH < 6.0 Net Charge: +1 to +2 Protonated Imidazole B pH ≈ 7.1 (pI) Net Charge: 0 (Zwitterion) Optimal for Cu(II) Docking A->B Deprotonation of His-Imidazole (pKa ~6.0) C pH > 8.2 Net Charge: -1 Deprotonated N-terminus B->C Deprotonation of N-term Amine (pKa ~8.2) D Cu(II)-GGHG Complex 4N Equatorial Coordination (ATCUN Motif) B->D Addition of Cu(II) Metal-assisted amide deprotonation C->D Addition of Cu(II)

Logical workflow of pH-dependent charge states and Cu(II) binding in GGHG.

References

1.1 - PubMed / NIH[1] 2.6 - Canadian Science Publishing[6] 3.2 - Mol Scientific[2] 4.5 - AllPeptide[5] 5.3 - CymitQuimica[3] 6.4 - The Royal Society Publishing[4]

Sources

Crystal Structure Analysis of Metal-Coordinated GGHG Peptides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Amino-Terminal Copper and Nickel (ATCUN) binding motif is a highly conserved structural feature found in transport proteins like human serum albumin (HSA)[1]. Among engineered ATCUN variants, the tetrapeptide Gly-Gly-His-Gly (GGHG) represents an optimal model for studying metallopeptide dynamics due to its minimal steric hindrance and extreme thermodynamic stability[2]. This whitepaper provides an in-depth mechanistic analysis of GGHG-metal coordination, crystallographic signatures, and a self-validating protocol for structural characterization.

Mechanistic Basis of GGHG Metal Coordination

The interaction between the GGHG peptide and transition metals—predominantly Cu(II) and Ni(II)—is not merely a static lock-and-key binding event, but a dynamic, pH-driven structural rearrangement. The causality of this coordination is rooted in the Lewis acidity of the metal ion, which drastically alters the local pKa of the peptide backbone[3].

In an aqueous environment, the apo-GGHG peptide exists as a flexible random coil. Upon the introduction of Cu(II) at slightly acidic pH (~5.5), the metal initially anchors to the Nδ or Nε atom of the histidine imidazole ring (pKa ~ 6.7)[3]. This initial anchoring brings the Cu(II) ion into close proximity with the upstream peptide bonds. The strong electrophilic pull of the Cu(II) ion induces a metal-assisted deprotonation of the two intervening amide nitrogens. As the pH approaches physiological levels (pH 7.4), the complex snaps into a highly rigid 4N equatorial plane consisting of:

  • The free N-terminal amine nitrogen.

  • The deprotonated amide nitrogen of the first glycine.

  • The deprotonated amide nitrogen of the second glycine.

  • The imidazole nitrogen of the histidine residue[4].

This chelate effect forms three fused chelate rings (a 5-membered, 5-membered, and 6-membered ring), trapping the metal in a square planar or square pyramidal geometry and yielding an extraordinary dissociation constant (


) of approximately 

M[5].

GGHG_Coordination A Apo-GGHG Peptide (pH < 5.0) B Initial Cu(II) Anchoring (Imidazole N Coordination) A->B Cu(II) Addition (pH ~ 5.5) C Metal-Assisted Deprotonation (Amide N Coordination) B->C pH Increase (pKa ~ 6.7) D Mature 4N Equatorial Complex (pH 7.4, Square Planar) C->D Chelate Ring Closure (Kd ~ 1.82e-13 M)

Figure 1: pH-dependent coordination pathway of the GGHG-Cu(II) ATCUN complex.

Crystallographic & Spectroscopic Signatures

Crystal structure analysis and Extended X-Ray Absorption Fine Structure (EXAFS) spectroscopy reveal that the GGHG-Cu(II) complex exhibits a highly covalent character in its metal-ligand bonds. The Cu–N(amide) bonds are significantly more covalent than the Cu–N(histidine) bond, which facilitates rapid proton-coupled electron transfer (PCET) reactions[2].

Because the 4N plane is tightly packed, the axial positions remain accessible. In crystal lattices, these axial sites are often occupied by water molecules or adjacent peptide carbonyl oxygens, leading to a Jahn-Teller distorted octahedral or square pyramidal geometry[6].

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and structural parameters of the GGHG-Cu(II) complex derived from potentiometric and crystallographic studies:

ParameterValueAnalytical MethodSignificance
Dissociation Constant (

)

M
LC-ICP-MS / TitrationIndicates extreme thermodynamic stability, outcompeting native HSA[5].
Terminal Amine pKa 8.1Potentiometric TitrationDefines the protonation state of the N-terminus prior to metal binding[3].
Imidazole pKa 6.7Potentiometric TitrationActs as the primary pH-dependent trigger for initial metal anchoring[3].
Carboxyl pKa 3.2Potentiometric TitrationRelevant for C-terminal interactions in the unamidated GGHG variant[3].
Cu–N(equatorial) Bond Length ~1.90 - 2.05 ÅEXAFS / X-ray DiffractionConfirms the tight, covalent nature of the 4N square planar geometry[6].

Self-Validating Experimental Protocol: Synthesis & Crystallization

To achieve high-resolution crystal structures of metallopeptides, the experimental workflow must be rigorously controlled. Free, uncoordinated Cu(II) ions are highly paramagnetic and will not only broaden EPR/NMR signals but also induce non-specific aggregation during crystallization. Therefore, this protocol utilizes a self-validating feedback loop.

Step 1: Solid-Phase Peptide Synthesis (SPPS) Synthesize the GGHG peptide using standard Fmoc-chemistry on a Rink amide resin to yield a C-terminally amidated peptide (preventing the C-terminus from interfering with metal coordination). Cleave using TFA/TIPS/Water (95:2.5:2.5) and purify via RP-HPLC to >95% purity.

Step 2: Substoichiometric Metal Loading Dissolve the lyophilized peptide in 50 mM HEPES buffer (pH 7.4). Introduce


 at a strict 1.0 : 0.95 (Peptide : Metal)  molar ratio.
Causality: Operating at a slight peptide excess guarantees that 100% of the copper is sequestered into the high-affinity ATCUN site, eliminating free Cu(II) that would disrupt the crystal lattice.

Step 3: Spectroscopic Validation (The Self-Validation Check) Analyze the solution using UV-Vis spectroscopy (monitoring the d-d transition band at


 nm)[3] and X-band EPR.
Validation: A pure 

and

signature characteristic of a 4N equatorial environment must be observed. If a secondary signal corresponding to aqueous

is detected, the sample must be dialyzed or supplemented with additional apo-peptide before proceeding.

Step 4: Hanging-Drop Vapor Diffusion Crystallization Mix 1


 of the validated GGHG-Cu(II) complex (10-20 mg/mL) with 1 

of crystallization reservoir solution (e.g., 0.2 M Sodium Acetate, 0.1 M Tris pH 8.5, 30% PEG 4000). Seal over the reservoir and incubate at 20°C. Microcrystals typically form within 3-7 days.

Step 5: X-Ray Diffraction Harvest crystals using a nylon loop, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen for synchrotron data collection.

Protocol S1 1. SPPS Synthesis (Fmoc Chemistry) S2 2. Cleavage & Purification (RP-HPLC, >95% purity) S1->S2 S3 3. Metal Loading (1:0.95 Peptide:Cu ratio) S2->S3 S4 4. Spectroscopic Validation (EPR & UV-Vis) S3->S4 S4->S3 If free Cu(II) is detected (Add apo-peptide) S5 5. Crystallization (Hanging-Drop Vapor Diffusion) S4->S5 S6 6. X-Ray Diffraction (Synchrotron Radiation) S5->S6

Figure 2: Self-validating workflow for the crystallization of metallopeptides.

Applications in Therapeutics and Catalysis

The structural rigidity and redox activity of the GGHG-Cu(II) complex make it a powerful tool in modern biotechnology:

  • Electrocatalytic Water Oxidation: The GGHG-Cu(II) complex can be electrochemically oxidized to a highly reactive Cu(III) intermediate. The histidine residue facilitates Proton-Coupled Electron Transfer (PCET), lowering the overpotential required for water oxidation at neutral pH[7].

  • Targeted DNA Cleavage: The transient Cu(III) species, generated in the presence of coreactants like ascorbic acid and

    
    , acts as a potent oxidative agent capable of inducing targeted double-strand DNA cleavage, presenting a pathway for novel metallo-pharmaceuticals[8].
    
  • Biosensors: By anchoring GGHG to a gold electrode via a C-terminal cysteine modification, researchers have developed highly sensitive electrochemical biosensors. The redox cycling of the immobilized Cu-ATCUN complex allows for the detection of specific proteases or trace metal contaminants in biological fluids[4].

References

  • Designed Metal-ATCUN Derivatives: Redox- and Non-redox-Based Applications Relevant for Chemistry, Biology, and Medicine Source: PMC (National Institutes of Health) URL:[Link]

  • The affinity of HGGG, GHGG, GGHG, and GGGH peptides for copper(II) and the structures of their complexes — An ab initio study Source: ResearchGate / Canadian Journal of Chemistry URL:[Link]

  • Copper(II) binding properties of hepcidin Source: PMC (National Institutes of Health) URL:[Link]

  • Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS Source: TalTech Digikogu URL:[Link]

  • Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction Source: MDPI (Biosensors) URL:[Link]

  • Oxidative DNA damage induced by S(IV) in the presence of Cu(II) and Cu(I) complexes Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

  • Molecular Dynamics Simulations of Cu(II) and the PHGGGWGQ Octapeptide Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • The branched peptide 2GD and the Cu(2GD)H−2 complex form Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for H-Gly-Gly-His-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a critical sequence utilized in metal-binding studies, particularly for copper nanocrystal growth and biomineralization [1]. Synthesizing this peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a distinct mechanistic challenge: the incorporation of histidine is highly susceptible to α-carbon racemization. Attempting to mitigate this through altered activation kinetics can inadvertently induce Nα-DIC-endcapping, terminating the peptide chain. This application note provides a self-validating, step-by-step protocol utilizing a controlled pre-activation strategy with DIC/OxymaPure to yield high-purity GGHG.

Mechanistic Principles: The Histidine Racemization vs. Endcapping Dilemma

Fmoc-SPPS is the industry standard for peptide assembly [2]. However, Fmoc-His(Trt)-OH is notoriously prone to racemization [3]. The imidazole side chain, even when trityl-protected, acts as an intramolecular catalyst that facilitates the abstraction of the α-proton during carboxylate activation. This leads to the formation of an achiral enolate and subsequent D-His incorporation [3].

Recent process optimization studies demonstrate a conflicting relationship between histidine racemization and peptide Nα-endcapping [4]:

  • Intense Pre-activation: Allowing Fmoc-His(Trt)-OH to pre-activate with coupling reagents for extended periods (>5 minutes) significantly increases D-His formation [4].

  • In Situ Activation: Conversely, adding the coupling reagent directly to the resin without any pre-activation leaves free N,N'-Diisopropylcarbodiimide (DIC) available to react with the N-terminal amine of the growing peptide, causing irreversible Nα-DIC-endcapping [4].

The Solution: A tightly controlled pre-activation window (1–2 minutes) using DIC and OxymaPure balances these competing kinetics, suppressing both racemization and endcapping [4], [5].

Quantitative Data: Coupling Reagent Comparison

The table below summarizes the causality between activation strategies and resulting impurities during histidine coupling.

Coupling Reagent SystemActivation StrategyBase AddedD-His Formation (%)Nα-Endcapping Risk
HBTU / DIPEAPre-activationDIPEAHigh (>5.0%)Low
DIC / HOBtIntense Pre-activation (>5 min)NoneModerate (2.0 - 4.0%)Low
DIC / OxymaPureIn Situ ActivationNoneLow (<1.0%)High
DIC / OxymaPure Controlled Pre-activation (1-2 min) None Very Low (<0.5%) Low

Experimental Workflow & Logical Relationships

SPPS_Workflow Start Fmoc-Gly-Wang Resin Swell Resin Swelling (DMF/DCM) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (DIC/OxymaPure, Fmoc-AA-OH) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Test->Deprotect  Repeat for next AA Cleave Global Cleavage (TFA/TIS/H2O) Test->Cleave  Sequence Complete End H-Gly-Gly-His-Gly-OH Cleave->End

Cyclical workflow of Fmoc-SPPS with integrated self-validation steps.

His_Logic His Fmoc-His(Trt)-OH Activation Strategy PreAct Intense Pre-activation (> 5 min) His->PreAct InSitu In Situ Activation (No pre-activation) His->InSitu Optimized Controlled Pre-activation (1-2 min, DIC/Oxyma) His->Optimized Racemization High Racemization (D-His Impurity) PreAct->Racemization Imidazole-assisted enolization Endcapping Nα-DIC-Endcapping (Truncated Peptide) InSitu->Endcapping DIC reacts with free amine Success High Purity Minimal Side Reactions Optimized->Success Balanced kinetics

Logical relationship between Fmoc-His(Trt)-OH activation strategies and side reactions.

Materials & Reagents

  • Solid Support: Fmoc-Gly-Wang resin (Loading ~0.6 mmol/g).

  • Protected Amino Acids: Fmoc-Gly-OH, Fmoc-His(Trt)-OH.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure.

  • Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether.

Step-by-Step Experimental Protocol

Step 1: Resin Swelling
  • Weigh 1.0 g of Fmoc-Gly-Wang resin into a fritted SPPS reaction vessel.

  • Add 10 mL of a 1:1 mixture of DMF and DCM.

  • Agitate gently for 30 minutes at room temperature, then drain.

  • Causality: Swelling expands the polystyrene-divinylbenzene polymer matrix, maximizing the exposure of reactive sites and ensuring uniform reagent penetration [6].

Step 2: Fmoc Deprotection
  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 10 mL, 1 minute each).

  • Causality: Piperidine initiates a base-induced β-elimination, removing the Fmoc group to liberate the primary amine. The dibenzofulvene byproduct is scavenged by piperidine to prevent irreversible re-attachment [7]. Complete washing is critical to prevent the basic piperidine from neutralizing subsequent acidic coupling reagents [2].

Step 3: Amino Acid Coupling

For Fmoc-His(Trt)-OH (Second Amino Acid Added) — CRITICAL STEP:

  • Dissolve 3.0 equivalents (1.8 mmol) of Fmoc-His(Trt)-OH and 3.0 equivalents of OxymaPure in 5 mL of DMF.

  • Add 3.0 equivalents of DIC to the solution and allow it to pre-activate for exactly 1 to 2 minutes [4].

  • Transfer the activated mixture to the resin.

  • Agitate for 60 minutes at room temperature, then drain and wash with DMF (3 × 10 mL).

  • Causality: A controlled 1-2 minute pre-activation generates the highly reactive Oxyma ester while minimizing the time available for imidazole-assisted enolization (racemization). Avoiding a purely in situ approach prevents unreacted DIC from endcapping the free N-terminal amine [4].

For Fmoc-Gly-OH (Third and Fourth Amino Acids Added):

  • Dissolve 3.0 equivalents of Fmoc-Gly-OH and 3.0 equivalents of OxymaPure in 5 mL of DMF.

  • Add 3.0 equivalents of DIC and immediately transfer the mixture to the resin (in situ activation is acceptable and safe for Glycine).

  • Agitate for 60 minutes, drain, and wash with DMF (3 × 10 mL).

Step 4: Self-Validation (The Kaiser Test)
  • Transfer a few resin beads to a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions.

  • Heat at 120°C for 5 minutes.

  • Causality: The Kaiser test provides a self-validating feedback loop. Ninhydrin reacts specifically with free primary amines to form a deep blue chromophore (Ruhemann's purple). A yellow/colorless solution confirms complete coupling, while a blue solution indicates unreacted amines, necessitating a second coupling cycle [7].

Step 5: Global Cleavage and Deprotection
  • Following the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DCM (5 × 10 mL) and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O (10 mL per gram of resin) [2].

  • Add the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Filter the solution into a collection flask, washing the resin with an additional 2 mL of neat TFA.

  • Causality: Highly acidic 95% TFA cleaves the ester bond anchoring the peptide to the Wang resin and simultaneously strips the acid-labile Trityl (Trt) group from the Histidine side chain. TIS and H2O act as carbocation scavengers, neutralizing highly reactive trityl cations to prevent unwanted alkylation of the peptide backbone [2].

Step 6: Precipitation and Isolation
  • Concentrate the cleavage filtrate under a stream of nitrogen to ~30% of its original volume.

  • Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether.

  • Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated peptide.

  • Decant the ether, wash the pellet twice with fresh cold ether, and dry under vacuum[2].

  • Causality: The target peptide is highly insoluble in cold diethyl ether, whereas TFA and organic scavengers remain soluble. This differential solubility provides a rapid, effective primary purification step [2].

References

  • "Cu nanocrystal growth on peptide nanotubes by biomineralization: Size control of Cu nanocrystals by tuning peptide conformation." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Yang, Y., Hansen, L., & Baldi, A. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." Organic Process Research & Development, ACS Publications. URL:[Link]

  • "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications. URL:[Link]

Sources

Advanced Cyclic Voltammetry Protocols for Analyzing Cu(II)-GGHG Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electroanalytical Chemists, Structural Biologists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating methodology for characterizing the thermodynamic and redox properties of the Copper(II)-Gly-Gly-His-Gly (Cu(II)-GGHG) complex using Cyclic Voltammetry (CV).

Mechanistic Foundations of Cu(II)-GGHG Electrochemistry

The tetrapeptide Gly-Gly-His-Gly (GGHG) contains an extended Amino Terminal Copper and Nickel (ATCUN) binding motif. In physiological and slightly alkaline conditions, GGHG binds Cu(II) with an exceptionally high affinity (


 to 

M).

The electroanalytical power of Cyclic Voltammetry (CV) in studying this interaction lies in its ability to probe the unique coordination chemistry of the complex. Upon complexation at pH > 7.0, Cu(II) is coordinated by four nitrogen donors (4N equatorial coordination): the N-terminal amine, two deprotonated amide backbone nitrogens, and the imidazole nitrogen of the histidine residue .

Causality of Redox Shifts: This highly stable, square-planar 4N ligand field exerts strong


-donating effects on the copper center. Consequently, the electron density around the copper ion increases, which dramatically lowers the energy required to oxidize Cu(II) to Cu(III). While the Cu(II)/Cu(III) couple is normally inaccessible in aqueous solutions for free copper, the GGHG coordination shifts this oxidation potential into the observable solvent window (~+0.6 V to +0.8 V vs. Ag/AgCl). Conversely, the rigid 4N coordination strongly resists reduction, pushing the Cu(II)/Cu(I) reduction potential to highly negative values .

Redox A Free Cu(II) + GGHG B Cu(II)-GGHG (4N) Square Planar A->B pH > 7.0 (Deprotonation) C Cu(III)-GGHG Oxidized State B->C Anodic Scan (-e⁻) D Cu(I)-GGHG Reduced State B->D Deep Cathodic Scan (+e⁻) C->B Cathodic Scan (+e⁻) D->B Anodic Scan (-e⁻)

Redox states and pH-dependent 4N coordination of the Cu(II)-GGHG complex.

Experimental Design & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every parameter in this protocol is selected based on physical chemistry principles:

  • Buffer Selection (0.1 M Phosphate Buffer, pH 7.4 - 8.0): The deprotonation of the peptide amide nitrogens is highly pH-dependent. A pH below 6.0 results in incomplete 4N coordination, leading to mixed Cu(II) species. A pH of 7.4–8.0 guarantees uniform 4N square-planar complexation .

  • Electrode Material (Glassy Carbon): Glassy Carbon (GC) provides a wide potential window in aqueous media, allowing clear observation of the highly positive Cu(II)/Cu(III) oxidation wave without premature water oxidation interference.

  • Deoxygenation (N₂ Purging): Dissolved oxygen undergoes electrochemical reduction at negative potentials, which severely masks the Cu(II)/Cu(I) cathodic peak. Purging is non-negotiable for accurate reduction potential mapping.

Self-Validating Protocol for CV Analysis

This protocol is designed as a self-validating system . By incorporating specific control phases, the researcher can mathematically and visually confirm that the observed faradaic currents are exclusively derived from the freely diffusing Cu(II)-GGHG complex.

Workflow A 1. Electrode Preparation B 2. Buffer & Sample Formulation A->B C 3. Cu(II)-GGHG Complexation B->C D 4. N2 Purging (Deoxygenation) C->D E 5. Cyclic Voltammetry D->E

Experimental workflow for Cu(II)-GGHG cyclic voltammetry analysis.

Phase 1: System Preparation & Baseline Validation
  • Electrode Polishing: Polish the Glassy Carbon Working Electrode (GCWE) using 0.3 µm and 0.05 µm alumina slurries on a microcloth. Rinse thoroughly with Milli-Q water and sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

  • Cell Assembly: Assemble a standard three-electrode cell using the GCWE, a Platinum wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Blank Validation (Control 1): Add 10 mL of 0.1 M Phosphate Buffer (pH 7.4) to the cell. Purge with high-purity N₂ for 10 minutes. Run a CV scan from -0.8 V to +1.0 V at 50 mV/s.

    • Validation Check: The voltammogram must be featureless (no faradaic peaks). This confirms a clean electrode and pure electrolyte.

Phase 2: Free Copper Baseline
  • Free Cu(II) Measurement (Control 2): Spike the buffer with

    
     to a final concentration of 0.5 mM. Run a CV scan from -0.2 V to +0.6 V.
    
    • Validation Check: You should observe a standard Cu(II)/Cu(I) reduction peak near +0.1 V vs. Ag/AgCl. No peaks should appear above +0.5 V. This establishes the uncomplexed baseline.

Phase 3: Cu(II)-GGHG Complexation and Measurement
  • Sample Formulation: Prepare a fresh solution containing 0.5 mM

    
     and 0.55 mM GGHG peptide (1:1.1 molar ratio) in the pH 7.4 buffer. Expert Insight: The slight 10% peptide excess ensures no free, uncomplexed Cu(II) remains in the solution.
    
  • Incubation: Allow the solution to incubate at room temperature for 15 minutes to ensure complete thermodynamic equilibrium of the 4N complex.

  • Deoxygenation: Transfer to the electrochemical cell and purge with N₂ for 10 minutes. Maintain a gentle N₂ blanket over the solution during measurement.

  • Cu(II)/Cu(III) Probing: Scan from 0.0 V to +1.0 V vs. Ag/AgCl at 50 mV/s. Record the anodic peak (

    
    ) and cathodic peak (
    
    
    
    ).
  • Cu(II)/Cu(I) Probing: In a separate scan, sweep from 0.0 V to -0.9 V vs. Ag/AgCl to observe the shifted reduction wave.

Phase 4: Diffusion Validation (Randles-Sevcik Analysis)
  • Perform CV scans of the Cu(II)/Cu(III) couple at varying scan rates (

    
    ): 10, 20, 50, 100, 200, and 500 mV/s.
    
  • Plot the anodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ).
    • Validation Check: A strictly linear relationship (

      
      ) mathematically proves that the Cu(II)-GGHG complex is freely diffusing in solution and the electron transfer is not restricted by electrode fouling or adsorption.
      

Quantitative Data Interpretation

The table below summarizes the expected electrochemical parameters. Deviations from these values indicate incomplete complexation, incorrect pH, or reference electrode drift.

ParameterFree Cu(II) (Aqueous)Cu(II)-GGHG ComplexCausality / Mechanistic Insight
Coordination Geometry Octahedral (Aqua complex)Square Planar (4N)Deprotonation of amide backbones at pH > 7.0 forces 4N equatorial binding.
Cu(II)/Cu(III)

> +1.2 V (Inaccessible)~ +0.65 V to +0.75 VStrong

-donation from deprotonated amides stabilizes the highly charged Cu(III) state.
Cu(II)/Cu(I)

~ +0.10 V~ -0.60 V to -0.75 VRigid 4N coordination strongly resists structural rearrangement required for Cu(I) reduction.
Reversibility (

)
Quasi-reversible~60 - 90 mVIndicates a fast, diffusion-controlled, single-electron transfer process (

).

Troubleshooting & Expert Insights

  • Issue: Appearance of multiple oxidation peaks between +0.2 V and +0.6 V.

    • Causality: This indicates a mixture of coordination states (e.g., 2N, 3N, and 4N complexes). This is typically caused by the pH being too low (pH < 6.5), preventing full deprotonation of the second amide nitrogen or the histidine imidazole ring. Fix: Verify and adjust buffer pH to strictly 7.4 or higher.

  • Issue: Asymmetric peak broadening or loss of linearity in the Randles-Sevcik plot.

    • Causality: Peptide adsorption/fouling on the Glassy Carbon surface. While GGHG is highly soluble, prolonged cycling can cause localized precipitation of the Cu(III) species. Fix: Limit the upper switching potential to exactly +50 mV past the

      
       and re-polish the electrode between extended scan rate studies.
      
  • Issue: Massive cathodic background current masking the Cu(II)/Cu(I) wave.

    • Causality: Incomplete deoxygenation. Oxygen reduction occurs precisely in the -0.4 V to -0.8 V window. Fix: Increase N₂ purge time to 20 minutes and ensure the cell is hermetically sealed with a continuous gas blanket.

References

  • Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction. Biosensors, 2022.[Link]

  • Transport of the Cu(II) Bound with Histidine-Containing Tripeptides to Cysteine. Coordination Mode and Exchangeability of Cu(II) in the Complexes. Journal of Inorganic Biochemistry, 2008.[Link]

  • Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. Sensors, 2001.[Link]

Application Note: Fabricating GGHG-Peptide Biosensors for Environmental Monitoring of Heavy Metals (Cu²⁺/Ni²⁺)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Overview

The rapid, on-site detection of heavy metal pollutants—specifically copper (Cu²⁺) and nickel (Ni²⁺)—is a critical requirement for environmental monitoring and wastewater management. Traditional analytical methods (e.g., ICP-MS) offer high sensitivity but are restricted by high costs, complex sample preparation, and the need for centralized laboratory infrastructure.

To bridge this gap, peptide-based biosensors leveraging the ATCUN (Amino Terminal Copper and Nickel) binding motif have emerged as powerful, field-deployable alternatives[1]. The ATCUN motif is defined by a highly specific sequence requirement: a free N-terminal amine, two intervening peptide bonds, and a histidine residue at position 3[1].

In this application note, we focus on the tetrapeptide GGHG (Glycyl-Glycyl-Histidyl-Glycine) .

  • Mechanistic Causality: When Cu²⁺ or Ni²⁺ interacts with GGHG, the metal ion is coordinated by the free N-terminal amine, the two deprotonated amide nitrogens, and the imidazole nitrogen of the histidine. This forms a highly stable, square-planar 4N equatorial coordination complex[1].

  • Why GGHG? The addition of the C-terminal glycine (compared to the simpler GGH tripeptide) provides a flexible steric spacer. This allows the peptide to be conjugated to electrodes or fluorophores without distorting the critical 4N binding pocket, ensuring the complex binds target ions tightly while excluding interfering divalent cations (like Zn²⁺ or Ca²⁺) that prefer tetrahedral geometries[2].

Biosensor Architecture & Workflow

We detail two distinct transduction modalities for GGHG-based biosensors:

  • Electrochemical Detection: Utilizing a surface-tethered GGHG-Cysteine (GGHG-Cys) monolayer on a gold electrode.

  • Fluorescent Detection: Utilizing a Dansyl-labeled GGHG (Dns-GGHG) chemosensor for solution-based optical assays[3].

G Start GGHG Peptide Synthesis (Solid-Phase Peptide Synthesis) Branch1 Electrochemical Biosensor (GGHG-Cys Anchor) Start->Branch1 Branch2 Fluorescent Chemosensor (Dns-GGHG Conjugate) Start->Branch2 Au Gold Electrode Immobilization (Au-S Bond) Branch1->Au Sol Aqueous Environmental Sample Matrix Branch2->Sol Bind1 Cu²⁺/Ni²⁺ ATCUN Square-Planar Coordination Au->Bind1 Bind2 Cu²⁺/Ni²⁺ ATCUN Square-Planar Coordination Sol->Bind2 Read1 Square Wave Voltammetry (Faradaic Redox Signal) Bind1->Read1 Read2 Paramagnetic Quenching (Signal-Off Fluorescence) Bind2->Read2

Workflow for fabricating electrochemical and fluorescent GGHG-based biosensors.

Step-by-Step Protocols: A Self-Validating System

Protocol A: Fabrication of the Electrochemical GGHG Biosensor

Rationale: To preserve the N-terminal amine required for ATCUN coordination, the peptide must be tethered to the electrode via its C-terminus. We utilize a synthesized GGHG-Cys peptide, where the C-terminal cysteine provides a thiol group for direct, spontaneous self-assembled monolayer (SAM) formation on gold.

Step 1: Gold Electrode Preparation

  • Polish the gold working electrode using 0.3 µm and 0.05 µm alumina slurries sequentially until a mirror finish is achieved.

  • Sonicate the electrode in ultra-pure water and absolute ethanol for 5 minutes each to remove residual particulates.

  • Self-Validation Check: Perform Cyclic Voltammetry (CV) in 0.5 M H₂SO₄ (scan rate 100 mV/s). A sharp, characteristic gold oxide reduction peak at ~0.9 V confirms a pristine, electrochemically active surface.

Step 2: Peptide Immobilization (SAM Formation)

  • Prepare a 1.0 mM solution of GGHG-Cys in 10 mM Phosphate Buffer (pH 7.4).

  • Drop-cast 20 µL of the peptide solution onto the gold electrode and incubate in a humidity chamber at 4°C for 16 hours.

  • Causality: The thiol (-SH) group of the C-terminal cysteine forms a strong covalent Au-S bond, orienting the ATCUN motif toward the sample interface.

Step 3: Surface Passivation

  • Rinse the electrode with ultra-pure water.

  • Incubate the electrode in 1.0 mM 6-mercapto-1-hexanol (MCH) for 1 hour at room temperature.

  • Causality: MCH acts as a backfiller. It displaces non-specifically adsorbed peptides and fills bare gold patches, preventing interfering electroactive species in the environmental sample from transferring electrons directly to the electrode.

  • Self-Validation Check: Perform Electrochemical Impedance Spectroscopy (EIS) in 5 mM [Fe(CN)₆]³⁻/⁴⁻. The charge transfer resistance (

    
    ) will increase significantly compared to bare gold, confirming successful monolayer formation.
    

Step 4: Environmental Detection via SWV

  • Immerse the functionalized electrode in the environmental water sample for 15 minutes to allow Cu²⁺ coordination.

  • Run Square Wave Voltammetry (SWV) from -0.2 V to +0.6 V.

  • Causality: SWV is chosen over CV because it suppresses background capacitive currents, isolating the faradaic current generated by the Cu²⁺/Cu⁺ redox cycle. This dramatically lowers the limit of detection (LOD)[1].

Protocol B: Application of the Fluorescent Dns-GGHG Chemosensor

Rationale: Zheng et al. demonstrated that conjugating a Dansyl (Dns) fluorophore to the GGHG peptide creates a highly selective optical chemosensor[3].

Step 1: Assay Preparation

  • Dissolve lyophilized Dns-GGHG in 20 mM HEPES buffer (pH 7.4) to a final working concentration of 10 µM.

  • Causality: HEPES is strictly required over PBS. Phosphate buffers can form insoluble copper(II) phosphate complexes (

    
    ), which artificially depletes free Cu²⁺ from the solution, leading to false-negative quenching results.
    

Step 2: Optical Detection

  • Aliquot 2 mL of the Dns-GGHG solution into a quartz cuvette.

  • Excite the sample at 340 nm and record the baseline emission at 550 nm.

  • Spike in the environmental water sample.

  • Mechanistic Action: Upon Cu²⁺ binding to the GGHG pocket, the paramagnetic nature of the

    
     Cu²⁺ ion induces Photoinduced Electron Transfer (PET), rapidly quenching the Dansyl fluorescence (Signal-Off mechanism)[3].
    

Quantitative Data & Analytical Performance

The table below summarizes the expected analytical performance of the fabricated GGHG biosensors based on established literature parameters[1],[3].

Sensor ModalityRecognition ElementTarget IonLinear Dynamic RangeLimit of Detection (LOD)Signal Output
Electrochemical GGHG-Cys (Au-SAM)Cu²⁺0.001 – 1.0 ng/mL~1.0 pg/mLFaradaic Current (SWV)
Fluorescent Dns-GGHGCu²⁺1.0 – 50.0 µM1.0 µMFluorescence Quenching

Note: While the electrochemical approach offers superior sensitivity suitable for trace environmental monitoring, the fluorescent chemosensor provides a rapid, equipment-light alternative for high-concentration industrial effluent screening.

References

1.[1] Title: Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction Source: National Institutes of Health (PMC) URL:[Link]

2.[3] Title: Recent development of amino acids and peptides in metal ions detection Source: Oriental Journal of Chemistry URL:[Link]

3.[2] Title: Amino acid and peptide bioconjugates Source: Royal Society of Chemistry URL:[Link]

Sources

Application Note: UV-Vis Titration Protocols for GGHG-Metal Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Thermodynamic characterization, stoichiometry, and affinity profiling of ATCUN-motif peptides.

Introduction & Mechanistic Background

The tetrapeptide Glycyl-glycyl-histidyl-glycine (GGHG) serves as a highly effective biomimetic model for the Amino Terminal Cu(II) and Ni(II) binding (ATCUN) motif. Found natively in human serum albumin (HSA) and histatins, the ATCUN motif is renowned for its exceptional metal-chelating properties, making it a focal point in metallodrug design and neurodegenerative disease research.

Understanding the causality of the binding mechanism is critical for accurate experimental design. GGHG chelates transition metals—most notably Cu(II)—through a highly stable 4N square-planar geometry. The coordination sphere is occupied by four nitrogen donors: the N-terminal free amine, two deprotonated backbone amide nitrogens, and the N3 (or N1) imidazole nitrogen of the histidine residue in the third position[1].

This specific coordination environment directly dictates the optical properties of the complex. Free aqueous Cu(II) exists in a weak-field hexaaqua complex, absorbing broadly at ~800 nm. Upon titration with GGHG, the strong ligand field generated by the four nitrogen donors increases the energy gap of the Cu(II) d-orbitals. This causes a pronounced blue shift, yielding a characteristic d-d transition band at ~525–530 nm[2]. Monitoring this spectral shift via UV-Vis spectroscopy provides a direct, quantitative read-out of complex formation[3].

SystemValidation A Free GGHG Apo-state No d-d band B Cu(II) Titration pH 7.4 HEPES A->B Add Cu2+ C GGHG-Cu(II) Complex 4N Coordination λmax ≈ 525 nm B->C Amide Deprotonation & Chelation D Isosbestic Point Validates two-state equilibrium C->D Spectral Overlay Analysis

Caption: Thermodynamic two-state validation of GGHG-Cu(II) complexation via isosbestic point analysis.

Experimental Design: Causality & Self-Validating Systems

To ensure scientific integrity, the experimental setup must be designed as a self-validating system . Every reagent choice and analytical step must be deliberate:

  • Buffer Selection (The Causality of Competition): Buffer choice is the most common point of failure in metal-binding studies. Tris and PBS are strictly avoided because they either competitively bind Cu(II) or cause metal precipitation. We utilize 50 mM HEPES (pH 7.4) . While HEPES has a very weak apparent affinity for Cu(II), it acts as a non-interfering baseline that prevents metal hydroxide precipitation without outcompeting the high-affinity ATCUN motif[3].

  • Direct vs. Competitive Titration:

    • Direct Titration is used solely to determine stoichiometry . Because GGHG binds Cu(II) with subpicomolar to femtomolar affinity, direct titration does not yield a smooth equilibrium curve; it produces a sharp "Job's plot" elbow.

    • Competitive Titration is mandatory to determine the dissociation constant (

      
      ) . By introducing a competitor with a known affinity (e.g., EDTA or a characterized peptide), we force a measurable equilibrium[4].
      
  • Internal Quality Control (Isosbestic Points): A successful titration must display clear isosbestic points in the overlaid UV-Vis spectra. The presence of an isosbestic point mathematically validates that only two species (free peptide and the 1:1 complex) are transitioning, proving that no off-pathway intermediates or insoluble aggregates are accumulating.

Step-by-Step Protocols

Protocol A: Direct Titration for Stoichiometry (Mole Ratio Method)

This protocol determines the exact binding ratio of Cu(II) to the GGHG peptide[1],[3].

  • Reagent Preparation:

    • Prepare a 300 µM stock solution of GGHG in 50 mM HEPES buffer (pH 7.4).

    • Prepare a 3.0 mM stock solution of CuCl₂ in the identical HEPES buffer.

  • Baseline Acquisition: Transfer 2.0 mL of the GGHG solution into a 1 cm pathlength quartz cuvette. Record the baseline UV-Vis spectrum from 400 nm to 800 nm.

  • Stepwise Titration: Using a precision microsyringe, titrate the CuCl₂ stock into the cuvette in 0.1 to 0.2 molar equivalent increments (e.g., adding 20 µL yields a 0.1 eq increase).

  • Equilibration: After each addition, stir the solution gently for 2 to 3 minutes. Mechanistic note: While initial metal docking is fast, the deprotonation of the two backbone amides required for the final 4N square-planar geometry is rate-limiting and requires equilibration time.

  • Spectral Measurement: Record the absorption spectrum. Monitor the emergence of the d-d transition band at 525 nm and the disappearance of the free Cu(II) band at 800 nm[2].

  • Data Analysis: Plot the absorbance at 525 nm (y-axis) against the molar ratio of [Cu(II)]/[GGHG] (x-axis). Fit linear regressions to the rising slope and the plateau. The intersection dictates the stoichiometry (expected 1:1).

TitrationWorkflow Step1 1. Reagent Preparation 300 µM GGHG & 3 mM CuCl2 in 50 mM HEPES (pH 7.4) Step2 2. Baseline Acquisition Scan 400-800 nm in 1 cm quartz cuvette Step1->Step2 Step3 3. Stepwise Addition Titrate Cu(II) in 0.1 - 0.2 eq increments Step2->Step3 Step4 4. Equilibration Stir for 2-3 min to allow amide deprotonation Step3->Step4 Step5 5. Spectral Measurement Monitor d-d transition band at 525 nm Step4->Step5 Step5->Step3 Until [Cu]/[GGHG] = 2.0 Step6 6. Mole Ratio Plot Plot Abs525 vs [Cu]/[GGHG] to find stoichiometry Step5->Step6 Final Analysis

Caption: Iterative UV-Vis titration workflow for determining metal-peptide stoichiometry.

Protocol B: Competitive Titration for Affinity ( ) Determination

Because GGHG binds Cu(II) too tightly for direct thermodynamic measurement, a competitor must be used[4],[5].

  • Complex Formation: Pre-form a 1:1 Cu(II)-Competitor complex (e.g., using a weaker chelator with a known

    
    , or a standardized protein like Human Serum Albumin) at 100 µM in 50 mM HEPES (pH 7.4).
    
  • Titration of GGHG: Titrate the apo-GGHG peptide into the Cu(II)-Competitor solution.

  • Monitoring Exchange: Monitor the shift in the d-d band. If HSA is used, the transfer of Cu(II) from HSA to GGHG will cause subtle shifts in the molar absorptivity and

    
     that can be deconvoluted using spectral fitting software.
    
  • Calculation: Use the known

    
     of the competitor and the calculated equilibrium concentrations of the species to derive the conditional binding constant of GGHG.
    

Data Presentation & Benchmark Values

To facilitate rapid data interpretation, the expected spectral signatures and benchmark thermodynamic values for ATCUN-like peptides are summarized below.

Table 1: Characteristic UV-Vis Spectral Features of GGHG-Cu(II) Titration

SpeciesCoordination GeometryDominant Ligands

(nm)
Molar Extinction Coefficient (

)
Free Cu(II) (aq) Hexaaqua (Octahedral)6 x H₂O~800Low (~10–20 M⁻¹cm⁻¹)
Cu(II)-GGHG Square Planar (4N)NH₂, 2x N-(amide), N(imidazole)~525–530Moderate (~100 M⁻¹cm⁻¹)

Table 2: Representative Binding Affinities of ATCUN-like Peptides

Peptide SequenceMotif Origin / TypeLog K (pH 7.4)Approximate

Reference
GGHG Albumin Mimic (Model)~13.0 - 14.0~10⁻¹³ to 10⁻¹⁴ M[4],[5]
DAHKSE Human Serum Albumin (HSA)~13.5~3 x 10⁻¹⁴ M[2]
DSHEKR Histatin-1 N-terminus~14.6~2 x 10⁻¹⁵ M[2]

References

  • 1 - nih.gov

  • 3 - biorxiv.org

  • 2 - acs.org 4.4 - taltech.ee 5.5 - allpeptide.com

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of H-Gly-Gly-His-Gly-OH in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the solubility of the tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) in organic solvents. While GGHG is widely studied for its metal-binding properties, its zwitterionic nature and high glycine content make non-aqueous solvation a significant thermodynamic challenge. This document provides field-proven, mechanistically grounded solutions to overcome these barriers.

FAQ: Mechanistic Troubleshooting

Q1: Why is my unprotected GGHG peptide completely insoluble in standard organic solvents like DCM, THF, or even neat DMF? A1: The insolubility is driven by two distinct thermodynamic barriers:

  • Zwitterionic Lattice Energy: As an unprotected peptide (free N-terminal amine and C-terminal carboxylate), GGHG exists as a zwitterion at neutral apparent pH. In low-dielectric non-aqueous solvents, the energetic cost of solvating these naked, opposing charges is prohibitively high. The molecules preferentially interact with each other via strong electrostatic ion-pairing rather than with the solvent.

  • Unrestricted Hydrogen Bonding: The sequence contains three glycine residues. Because glycine lacks a side chain, the peptide backbone possesses immense conformational flexibility and zero steric hindrance. This allows the backbone amides and carbonyls to form dense, highly stable intermolecular hydrogen-bonding networks (β-sheet-like aggregates).

Q2: How do chaotropic salts like LiCl improve solubility in polar aprotic solvents (DMF/DMSO)? A2: Lithium chloride (LiCl) acts as a potent chaotrope in polar aprotic solvents. The small, highly charge-dense Li⁺ ion coordinates directly with the carbonyl oxygens of the peptide backbone. This coordination disrupts the intermolecular hydrogen bonds between adjacent Gly residues, effectively breaking the aggregate lattice. As established in foundational peptide synthesis methodologies, the addition of chaotropic salts like LiCl to DMF significantly disrupts these secondary structures, enabling the dissolution of otherwise intractable sequences ().

Q3: If my downstream application (e.g., metal coordination studies) cannot tolerate LiCl, what are my alternatives? A3: You must manipulate the solvent's hydrogen-bond donating capability or alter the peptide's charge state:

  • Fluorinated Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is an exceptional hydrogen-bond donor that breaks peptide aggregates without the need for salts ().

  • Counter-ion Exchange (Zwitterion Masking): Adding a lipophilic organic base (e.g., N,N-Diisopropylethylamine, DIEA) neutralizes the zwitterion by deprotonating the N-terminus. This forms a more lipophilic DIEA-carboxylate salt complex that dissolves readily in DMSO or DMF. General peptide solubility guidelines strongly recommend adjusting the apparent pH of the solvent to neutralize zwitterionic charges ().

Quantitative Data: Solubility Profiles of H-Gly-Gly-His-Gly-OH
Solvent SystemAdditive / Co-solventMechanism of ActionExpected Solubility LimitDownstream Compatibility
DMF or DMSONoneN/A< 1 mg/mLHigh
DMF0.8 M LiClLi⁺ coordinates backbone carbonyls, disrupting H-bonds> 20 mg/mLMay interfere with metal-binding assays (e.g., Cu²⁺ coordination)
DMSO / HFIP (80:20)NoneHFIP acts as a strong H-bond donor to break aggregates> 15 mg/mLHFIP must be evaporated prior to cellular assays due to toxicity
DMF2.0 eq DIEADeprotonates N-terminus, masking zwitterionic charges10 - 15 mg/mLBasic conditions may cause slow epimerization of the His residue
Workflow: Solubilization Decision Matrix

G Start H-Gly-Gly-His-Gly-OH (Zwitterionic, Aggregated) Decision1 Application Tolerates Salts/Additives? Start->Decision1 PathSalt Use Chaotropic System (e.g., 0.8M LiCl in DMF) Decision1->PathSalt Yes PathNoSalt Use Fluorinated Solvents (e.g., HFIP or TFE) Decision1->PathNoSalt No SubDecision Solubility Achieved? PathSalt->SubDecision PathNoSalt->SubDecision CounterIon Perform Counter-Ion Exchange (Add DIEA or TFA) SubDecision->CounterIon No Success Fully Solubilized Peptide in Non-Aqueous Media SubDecision->Success Yes CounterIon->Success

Decision tree for optimizing GGHG peptide solubility in non-aqueous solvents.

Experimental Methodologies

Protocol A: Solubilization via Chaotropic Disruption (LiCl/DMF) Causality: Li⁺ ions competitively bind to the peptide backbone, preventing the Gly-Gly motifs from forming insoluble β-sheet networks.

  • Preparation: Weigh 10 mg of lyophilized H-Gly-Gly-His-Gly-OH into a clean, dry borosilicate glass vial.

  • Solvent Formulation: Prepare a 0.8 M LiCl solution in anhydrous DMF (e.g., dissolve 340 mg of ultra-dry LiCl in 10 mL of DMF). Sonicate the solvent until the salt is completely dissolved and the solution returns to room temperature.

  • Solvation: Add 1.0 mL of the 0.8 M LiCl/DMF solution to the peptide vial.

  • Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes. Avoid excessive heating, which can promote side reactions.

  • Self-Validation: Visually inspect the solution against a dark background. It must be optically clear with no light scattering (Tyndall effect). Centrifuge at 10,000 x g for 2 minutes; the absence of a pellet confirms complete solubilization.

Protocol B: Solubilization via Fluorinated Co-Solvents (HFIP/DMSO) Causality: HFIP is a powerful hydrogen-bond donor that rapidly solvates the peptide backbone without introducing non-volatile salts.

  • Preparation: Weigh 10 mg of the peptide into a vial.

  • Disruption: Add 200 µL of neat, anhydrous HFIP. Vortex vigorously for 1 to 2 minutes. The strong H-bond donating capacity of HFIP will rapidly dissolve the aggregate network, yielding a clear solution.

  • Dilution: Once fully dissolved, slowly add 800 µL of anhydrous DMSO while gently vortexing.

  • Solvent Exchange (Optional): If HFIP interferes with your downstream chemistry or biological assay, evaporate the HFIP under a gentle, steady stream of nitrogen gas. The peptide will remain kinetically trapped in a soluble state within the residual DMSO.

  • Self-Validation: Analyze an aliquot via RP-HPLC to ensure no degradation or esterification occurred during the solvation process.

Protocol C: Zwitterion Masking via Lipophilic Counter-Ion Exchange Causality: Deprotonating the N-terminal amine eliminates the zwitterionic dipole, replacing it with a lipophilic counter-ion complex that is highly soluble in organic media.

  • Suspension: Suspend 10 mg of the peptide in 1.0 mL of anhydrous DMF. The mixture will appear turbid and insoluble.

  • Neutralization: Add 2.0 molar equivalents of N,N-Diisopropylethylamine (DIEA). For 10 mg of GGHG (MW ~326.3 g/mol ), this equates to approximately 10.7 µL of DIEA.

  • Agitation: Vortex vigorously for 60 seconds. The DIEA deprotonates the N-terminal amine and the His imidazole ring, breaking the zwitterionic lattice.

  • Self-Validation: The transition from a cloudy suspension to a transparent solution should occur rapidly. If slight turbidity remains, add an additional 0.5 eq of DIEA and sonicate for 1 minute.

References
  • Title: Native chemical ligation of hydrophobic peptides in organic solvents Source: PubMed (NIH) URL: [Link]

  • Title: Recovery and purification of highly aggregation-prone disulfide-containing peptides Source: PubMed (NIH) URL: [Link]

  • Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis Source: PubMed Central (NIH) URL: [Link]

Technical Support Center: A Guide to Preventing Histidine Oxidation in GGHG Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with histidine oxidation, specifically during the synthesis of the GGHG peptide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your synthetic peptides.

Introduction: The Challenge of Histidine Oxidation

Histidine, with its imidazole side chain, is a particularly challenging amino acid in solid-phase peptide synthesis (SPPS).[1][2] The nucleophilic nature of the imidazole ring makes it susceptible to various side reactions, most notably oxidation.[3] This is a critical issue as the oxidation of histidine to 2-oxo-histidine can alter the peptide's structure, function, and biological activity.[4][5] The GGHG peptide, with two histidine residues, is therefore at a heightened risk for such modifications.

This guide will walk you through the mechanisms of histidine oxidation and provide actionable strategies to mitigate this problem, ensuring the successful synthesis of high-purity GGHG peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the histidine in my GGHG peptide getting oxidized?

Histidine oxidation can occur at several stages of peptide synthesis, but it is most prevalent during the final cleavage and deprotection step.[6][7] This is primarily due to:

  • Carbocation Generation: During the acid-mediated cleavage of the peptide from the resin (commonly with trifluoroacetic acid - TFA), protective groups are removed, generating reactive carbocations.[8][9] These carbocations can attack the electron-rich imidazole ring of histidine.[8]

  • Presence of Oxidizing Species: Trace amounts of oxidizing agents in the reagents or exposure to air can lead to the oxidation of the imidazole ring.[8] Metal ion contamination can also catalyze oxidation.[4][10]

Q2: What are the consequences of histidine oxidation?

Oxidation of histidine to 2-oxo-histidine results in a mass increase of +16 Da.[7] This modification can have significant consequences:

  • Altered Biological Activity: The change in the chemical nature of the histidine side chain can disrupt its ability to participate in crucial biological interactions, such as metal chelation or receptor binding.[11]

  • Compromised Peptide Purity: The presence of oxidized species complicates the purification process and reduces the overall yield of the desired peptide.[12]

  • Analytical Challenges: Oxidized peptides can exhibit different retention times in reverse-phase chromatography and altered fragmentation patterns in mass spectrometry, potentially leading to misinterpretation of analytical data.[4][5][13]

Q3: How can I detect histidine oxidation in my GGHG peptide?

The primary method for detecting histidine oxidation is mass spectrometry . Look for a peak corresponding to the molecular weight of your target peptide plus 16 Da (or multiples of 16 if more than one histidine is oxidized). High-performance liquid chromatography (HPLC) can also be used, as the oxidized peptide will likely have a different retention time than the desired product.[4]

Troubleshooting Guide: Tackling Histidine Oxidation

This section provides a structured approach to troubleshooting and resolving issues related to histidine oxidation during GGHG peptide synthesis.

Observation Probable Cause(s) Recommended Solution(s)
Mass spectrometry shows a significant peak at M+16 Da. Inadequate scavenging of carbocations during cleavage.Optimize the cleavage cocktail with a higher concentration or a more effective combination of scavengers. (See Protocol 1)
Exposure to atmospheric oxygen during cleavage.Perform the cleavage reaction under an inert atmosphere (e.g., argon or nitrogen).[14]
Presence of trace metal contaminants.Use high-purity reagents and solvents. Consider adding a chelating agent to the cleavage cocktail.
HPLC analysis shows a broad or tailing peak for the desired peptide. Co-elution of the oxidized peptide with the target peptide.Modify the HPLC gradient to improve separation. Consider using a different stationary phase.
Incomplete removal of protecting groups leading to side reactions.Ensure complete deprotection by optimizing the cleavage time and temperature.
Low overall yield of the purified GGHG peptide. Significant portion of the peptide is being oxidized and lost during purification.Implement preventative measures during synthesis and cleavage to minimize oxidation from the outset.
The chosen histidine protecting group is not sufficiently robust.Select a more stable protecting group for the histidine side chain, such as Mtt or Dmb.[15][16]

In-Depth Protocols for Preventing Histidine Oxidation

Protocol 1: Optimizing the Cleavage Cocktail with Scavengers

The composition of the cleavage cocktail is the most critical factor in preventing histidine oxidation. Scavengers are nucleophilic compounds added to the TFA cleavage mixture to trap reactive carbocations and other electrophilic species generated during deprotection.[6][9][17][18]

Step-by-Step Protocol:

  • Prepare the Cleavage Cocktail: In a fume hood, combine the following reagents in the specified ratios. It is recommended to prepare the cocktail fresh before each use.

    • Reagent K (Recommended for Histidine-containing peptides):

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%[14]

    • Alternative "Odorless" Cocktail (Reagent B):

      • Trifluoroacetic acid (TFA): 88%

      • Phenol: 5%

      • Water: 5%

      • Triisopropylsilane (TIS): 2%[14]

      • Note: While less odorous, Reagent B may be less effective at preventing oxidation of sulfur-containing amino acids compared to cocktails with thiol-based scavengers.[19]

  • Perform the Cleavage:

    • Add the cleavage cocktail to the resin-bound peptide (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • For peptides particularly sensitive to oxidation, perform the cleavage under an inert atmosphere (argon or nitrogen).[14]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

Protocol 2: Strategic Selection of Histidine Protecting Groups

The choice of protecting group for the histidine side chain is crucial for preventing side reactions, including oxidation and racemization.[1][20][3][21]

Comparison of Common Histidine Protecting Groups:

Protecting Group Advantages Disadvantages Cleavage Conditions
Trityl (Trt) Widely used, good stability.[15][]Can be prone to racemization.[2]Removed with standard TFA cleavage cocktails.[15]
Methyltrityl (Mtt) More acid-labile than Trt, allowing for selective deprotection.[15]Can be removed with dilute TFA (1-5%) in DCM.
2,4-Dimethoxybenzyl (Dmb) Can help to disrupt peptide aggregation and prevent aspartimide formation.[16][23][24][25]Can be more challenging to couple.[16]Removed during the final TFA cleavage.
Tosyl (Tos) Stable to piperidine.Can be labile in the presence of HOBt.[26]Requires strong acid (e.g., HF) for removal.
Benzyloxymethyl (Bom) Effectively suppresses racemization.[27]Removed by strong acid or hydrogenolysis.

Recommendation for GGHG Synthesis: For the synthesis of GGHG, using Fmoc-His(Trt)-OH is a standard and often successful approach when combined with an optimized cleavage cocktail. If oxidation persists, consider using Fmoc-His(Mtt)-OH for its different lability profile.

Visualizing the Mechanism and Prevention of Histidine Oxidation

To better understand the processes involved, the following diagrams illustrate the mechanism of histidine oxidation and the protective role of scavengers.

Histidine_Oxidation His Histidine Residue (in GGHG peptide) OxoHis 2-Oxo-Histidine (+16 Da) Carbocation Reactive Carbocation (R+) (from deprotection) Carbocation->His Alkylation (side reaction) Oxidant Oxidizing Species (e.g., O2, trace metals) Oxidant->His Oxidation

Caption: Mechanism of Histidine Oxidation.

Scavenger_Action Carbocation Reactive Carbocation (R+) Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) Carbocation->Scavenger Trapped His Histidine Residue Carbocation->His Attack Prevented Neutralized Neutralized Species Protected_His Protected Histidine

Caption: Protective Action of Scavengers.

Concluding Remarks

The successful synthesis of the GGHG peptide hinges on the effective prevention of histidine oxidation. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—namely, the judicious selection of protecting groups and the optimization of cleavage conditions with appropriate scavengers—researchers can significantly improve the purity and yield of their target peptide.

For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 7, 2026.
  • ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ResearchGate. (2016, August 3).
  • Benchchem. (n.d.). Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu.
  • Peptides. (n.d.).
  • Biotage. (2023, February 7).
  • RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • Homework.Study.com. (n.d.). In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent.
  • ResearchGate. (n.d.). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins | Request PDF.
  • (n.d.). Solid phase peptide synthesis: new resin and new protecting group.
  • (n.d.).
  • AAPTEC. (2019, November 25).
  • Benchchem. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
  • (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • PubMed. (2015, February 15).
  • Bachem. (2021, March 18). Dmb - 2,4-Dimethoxybenzyl.
  • PMC - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (2026, January 10). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives.
  • aapptec, LLC. (n.d.). Peptides.
  • ResearchGate. (2011, January 30).
  • Benchchem. (n.d.). A Comparative Guide to Dnp, Tos, and Bom Protecting Groups for Histidine in Peptide Synthesis.
  • (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • PMC. (2016, April 18).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • PubMed - NIH. (2007, March 15).
  • (n.d.).
  • (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • (2021, September 27).
  • RSC Publishing. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • PubMed. (2019, April 19).
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.

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Technical Support Center: Resolving Peak Overlapping in HPLC Analysis of H-Gly-Gly-His-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic challenges in the analysis of the tetrapeptide H-Gly-Gly-His-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak overlapping issues encountered during HPLC analysis. We will delve into the fundamental principles of peptide separation and provide a systematic approach to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak overlapping in the HPLC analysis of my H-Gly-Gly-His-Gly-OH sample?

Peak overlapping, or co-elution, occurs when two or more compounds are not adequately separated by the chromatographic system.[1] For a peptide like H-Gly-Gly-His-Gly-OH, this can be due to several factors, including the presence of closely related impurities (e.g., deletion sequences from synthesis), degradation products, or isomers that have very similar physicochemical properties to the main peptide.[2] From a chromatographic perspective, insufficient resolution is the root cause, which can stem from suboptimal mobile phase composition, an inappropriate column, a non-ideal gradient, or other method parameters.[3]

Q2: I'm seeing a shoulder on my main peptide peak. Is this co-elution?

A shoulder on a peak is a strong indicator of co-elution, where a minor component is eluting very close to the main peak.[1] While peak tailing can sometimes be mistaken for a shoulder, a distinct shoulder suggests the presence of an unresolved impurity.[4] To confirm, it is often helpful to use a diode array detector (DAD) to check for peak purity across the entire peak.[5]

Q3: Can my sample preparation be a cause of peak overlapping?

Yes, improper sample preparation can contribute to poor chromatography. High sample concentration can lead to column overload, resulting in peak fronting and broadening, which can mask closely eluting impurities.[6] Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can also cause peak distortion and broadening. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[7]

Q4: How quickly can I expect to resolve my overlapping peaks?

The time required for resolution depends on the complexity of the separation. Simple cases of co-elution might be resolved with a minor adjustment to the gradient or flow rate.[6] However, for challenging separations involving closely related impurities, a more systematic approach involving screening different columns and mobile phase pH values may be necessary, which can take more time.[8]

In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to resolving peak overlapping issues for H-Gly-Gly-His-Gly-OH. We will explore the critical parameters that influence peptide separations in reversed-phase HPLC (RP-HPLC).

Step 1: Initial Assessment and System Suitability

Before modifying your method, ensure your HPLC system is performing correctly. A poorly maintained system can mimic co-elution issues.[9]

  • System Check: Run a blank gradient (without sample injection) to check for ghost peaks, which could be from contaminated solvents or carryover from previous injections.

  • Standard Injection: Inject a well-characterized standard of H-Gly-Gly-His-Gly-OH, if available, to confirm expected retention time and peak shape. This helps differentiate between a sample issue and a system or method issue.

Step 2: Optimizing the Mobile Phase

The mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[10]

The charge state of the H-Gly-Gly-His-Gly-OH peptide, which contains a basic histidine residue, is highly dependent on the mobile phase pH. Altering the pH can significantly change the peptide's retention and selectivity relative to impurities.[11][12]

  • Mechanism: The histidine imidazole side chain has a pKa of approximately 6.0. At a pH below 6, the side chain is protonated (positively charged), while at a pH above 6, it is neutral. This change in charge dramatically affects the peptide's interaction with the C18 stationary phase. By adjusting the pH, you can modulate the electrostatic interactions and improve separation.[13]

  • Protocol:

    • Prepare mobile phases with different pH values. Good starting points for peptides are acidic conditions (e.g., pH 2.5-3.5) and near-neutral conditions (e.g., pH 6.5-7.5). Ensure your column is stable at the chosen pH.[14]

    • Use common buffers like phosphate for mid-range pH and formic acid or trifluoroacetic acid (TFA) for low pH.[4]

    • Analyze your sample using the same gradient program with each mobile phase pH and compare the chromatograms for changes in selectivity and resolution.

Mobile Phase pHExpected Impact on H-Gly-Gly-His-Gly-OH RetentionPotential for Resolution
pH 2.5-3.5 Histidine is protonated (positively charged). Increased polarity may lead to earlier elution.Good starting point for many peptides, often providing sharp peaks.[4]
pH 6.5-7.5 Histidine is partially or fully deprotonated (neutral). Increased hydrophobicity can lead to longer retention.Can provide significantly different selectivity compared to low pH, potentially resolving impurities.[13]

Ion-pairing reagents are commonly used in peptide separations to improve peak shape and alter selectivity.[15]

  • Mechanism: Anionic ion-pairing reagents, like TFA, form a neutral complex with the positively charged groups on the peptide (the N-terminus and the histidine side chain at low pH).[16] This complex has increased hydrophobicity, leading to longer retention on a C18 column. The choice and concentration of the ion-pairing reagent can influence the separation.[15]

  • Protocol:

    • Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%. It provides excellent peak shape for basic peptides.[4]

    • Formic Acid (FA): A good alternative to TFA, especially if the analysis is coupled with mass spectrometry (MS), as it is less ion-suppressive. It may offer different selectivity.[4]

    • Heptafluorobutyric Acid (HFBA): A more hydrophobic ion-pairing reagent that will significantly increase peptide retention. This can be useful for resolving early-eluting impurities.[15]

    • Evaluate the effect of changing the ion-pairing reagent or its concentration on the resolution of your co-eluting peaks.

Step 3: Gradient Optimization

For complex samples, gradient elution is typically employed. The gradient slope and duration are critical for achieving optimal resolution.[17]

  • Mechanism: A shallow gradient (a slow increase in the organic mobile phase concentration over time) provides more time for the analytes to interact with the stationary phase, leading to better separation of closely eluting compounds.[8]

  • Protocol:

    • Scouting Gradient: First, run a broad "scouting" gradient (e.g., 5% to 95% acetonitrile in 20-30 minutes) to determine the approximate elution time of your peptide and any impurities.[4]

    • Focused Gradient: Once the elution window is known, design a shallower, more focused gradient around the elution time of the target peptide. For example, if the peptide elutes at 30% acetonitrile, a new gradient could be 20-40% acetonitrile over a longer period (e.g., 30-40 minutes).[4][18]

Gradient_Optimization_Workflow Start Peak Overlapping Observed Scouting_Gradient Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scouting_Gradient Identify_Elution_Window Identify Elution Window of H-Gly-Gly-His-Gly-OH & Impurities Scouting_Gradient->Identify_Elution_Window Design_Focused_Gradient Design Shallow, Focused Gradient (e.g., 20-40% B in 40 min) Identify_Elution_Window->Design_Focused_Gradient Analyze_Resolution Analyze Chromatogram for Improved Resolution Design_Focused_Gradient->Analyze_Resolution Further_Optimization Further Refine Gradient Slope or Duration if Necessary Analyze_Resolution->Further_Optimization Resolution still insufficient Resolved Peaks Resolved Analyze_Resolution->Resolved Resolution is satisfactory Further_Optimization->Design_Focused_Gradient

Caption: Workflow for gradient optimization to resolve peak overlapping.

Step 4: Column Selection and Temperature Effects

The choice of HPLC column and the operating temperature can have a significant impact on selectivity and efficiency.[19]

  • Stationary Phase: While C18 is the most common stationary phase for peptide analysis, other chemistries can offer different selectivity.[20][21] Consider screening a C8 or a phenyl-hexyl column. The shorter alkyl chain of C8 reduces hydrophobic retention, which can be beneficial for more hydrophobic peptides. The phenyl-hexyl phase introduces π-π interactions, which can alter selectivity for peptides containing aromatic residues.[22]

  • Pore Size: For peptides, wide-pore columns (e.g., 300 Å) are often recommended to allow for better diffusion of the analyte into the pores of the stationary phase, leading to sharper peaks and improved resolution.[23] However, for a small tetrapeptide like H-Gly-Gly-His-Gly-OH, a column with a pore size of 100-160 Å may also be suitable.[23]

  • Length: A longer column provides more theoretical plates, which generally leads to better resolution, albeit with longer run times and higher backpressure.[24]

  • Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) offer higher efficiency and can significantly improve resolution.[19]

  • Mechanism: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. Temperature can also alter selectivity.[25]

  • Protocol:

    • Systematically evaluate the effect of column temperature on your separation. Start at a moderate temperature (e.g., 30-40 °C) and increase it in increments (e.g., 10 °C) up to the column's maximum recommended temperature.[19]

    • Monitor the chromatograms for changes in retention time, peak shape, and resolution.

Troubleshooting_Flowchart Start Peak Overlapping Issue with H-Gly-Gly-His-Gly-OH CheckSystem 1. System Suitability Check (Blank Run, Standard Injection) Start->CheckSystem OptimizeMobilePhase 2. Mobile Phase Optimization CheckSystem->OptimizeMobilePhase AdjustpH 2a. Adjust Mobile Phase pH (e.g., pH 2.5 vs. pH 7.0) OptimizeMobilePhase->AdjustpH ChangeIonPair 2b. Change Ion-Pairing Reagent (e.g., TFA vs. FA) AdjustpH->ChangeIonPair If no improvement Resolved Peaks Resolved AdjustpH->Resolved Success OptimizeGradient 3. Gradient Optimization (Shallow, Focused Gradient) ChangeIonPair->OptimizeGradient If no improvement ChangeIonPair->Resolved Success ChangeColumn 4. Column & Temperature Optimization OptimizeGradient->ChangeColumn If no improvement OptimizeGradient->Resolved Success SelectStationaryPhase 4a. Screen Different Stationary Phases (C18, C8, Phenyl) ChangeColumn->SelectStationaryPhase AdjustTemperature 4b. Vary Column Temperature (e.g., 30°C to 60°C) SelectStationaryPhase->AdjustTemperature If no improvement SelectStationaryPhase->Resolved Success AdjustTemperature->Resolved Success

Caption: A systematic troubleshooting flowchart for resolving peak overlap.

Summary of Key Parameters and Their Effects

ParameterActionRationale
Mobile Phase pH Vary between acidic and near-neutralAlters the charge state of the histidine residue, changing selectivity.[13]
Ion-Pairing Reagent Change type (e.g., TFA to FA) or concentrationModifies peptide hydrophobicity and interaction with the stationary phase.[15]
Gradient Slope Decrease the slope (make it shallower)Increases the separation time between closely eluting peaks.[8]
Column Chemistry Switch from C18 to C8 or Phenyl-HexylIntroduces different separation mechanisms (hydrophobic, π-π interactions).[21]
Column Temperature Increase the temperatureCan improve peak efficiency and alter selectivity.[25]
Flow Rate Decrease the flow rateCan improve peak efficiency, but increases run time.[6]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak overlapping issues in your HPLC analysis of H-Gly-Gly-His-Gly-OH, leading to more accurate and reliable results.

References

  • Stoll, D. R. (2019).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Hodges, R. S., et al. (1989).
  • Hamilton Company. (n.d.). What's the best HPLC column for peptide separations?. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11).
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Waters. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Biotage. (2023, January 30). Can I improve my peptide purification by increasing the column length?. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide retention in RP ion pair HPLC. Retrieved from [Link]

  • Chromatography Online. (2021, June 1). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. Retrieved from [Link]

  • ACS Publications. (2024, May 29). Paradigm Shift: Major Role of Ion-Pairing-Dependent Size Exclusion Effects in Bottom-Up Proteomics Reversed-Phase Peptide Separations. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009).
  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2016, April 21). What can cause a secondary elution peak in hplc?. Retrieved from [Link]

  • ACS Omega. (2019, July 26). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-phase HPLC chromatogram of H-Tyr-Gly-Gly-Phe-Leu-OH after.... Retrieved from [Link]

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GGHG Peptide SAMs Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biosensor Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability, orientation, and binding efficacy of peptide-based self-assembled monolayers (SAMs).

The tetrapeptide GGHG (Gly-Gly-His-Gly) is a highly specialized sequence that mimics the Amino Terminal Copper and Nickel (ATCUN) binding motif. While it offers exceptional selectivity for Cu²⁺ ions, immobilizing it onto gold (Au) electrodes introduces complex thermodynamic and steric challenges. This guide is designed to move beyond basic protocols, explaining the causality behind experimental failures and providing self-validating methodologies to ensure your sensor performs flawlessly in complex biological matrices.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My GGHG SAM loses its Cu²⁺ binding capacity after 24 hours in biological media. What is causing this rapid signal decay?

The Causality: This is classically caused by thiol-exchange and oxidative desorption. If you are using a monothiol linker (like 3-mercaptopropionic acid, MPA) or a single terminal cysteine, the resulting Au–S bond (~45 kcal/mol) is thermodynamically vulnerable. In biological matrices, high concentrations of endogenous thiols (e.g., glutathione or serum albumin) will competitively displace your monothiol SAMs, leading to rapid sensor degradation (1)[2]. The Solution: Switch to a multidentate anchoring strategy. Using a dithiol linker like lipoic acid exponentially increases the thermodynamic stability of the SAM through the chelate effect, significantly extending the half-life of the sensor in serum.

Q2: I successfully immobilized GGHG using an MPA (carboxyl-terminated) linker, but the sensor shows zero Cu²⁺ response. What went wrong?

The Causality: You have inadvertently blocked the primary coordination site. The ATCUN motif requires a free N-terminal primary amine to initiate the square-planar coordination with Cu²⁺ (3)[3]. By using an MPA SAM and standard EDC/NHS coupling, you formed an amide bond directly with the N-terminal amine of the GGHG peptide, destroying its ability to capture copper. The Solution: Reverse your coupling chemistry. Use an amine-terminated anchor like cysteamine. Activate the C-terminal carboxyl group of the GGHG peptide using EDC/NHS, and couple it to the amine-functionalized surface. This leaves the crucial N-terminus completely free for metal coordination (4)[4].

Q3: The electrochemical impedance (EIS) signal is highly irreproducible between different electrode batches. How can I standardize the peptide orientation?

The Causality: Irreproducibility often stems from mixed peptide orientations. GGHG can physisorb onto the gold surface horizontally via electrostatic interactions rather than standing vertically, leading to a disorganized monolayer with buried Cu²⁺ binding sites. The Solution: Implement a "backfilling" step. After immobilizing GGHG, incubate the electrode in a short-chain hydrophilic thiol, such as 6-mercapto-1-hexanol (MCH) or a short PEG-thiol. This displaces non-specifically adsorbed peptide segments, seals pinholes, and forces the GGHG molecules into an extended, upright "brush" conformation.

Q4: Why does the Cu²⁺ detection sensitivity drop drastically at pH 5.0 compared to pH 7.4?

The Causality: The coordination of Cu²⁺ by the GGHG tetrapeptide is strictly pH-dependent. The stable 4N square-planar complex requires the deprotonation of the amide nitrogens and the histidine imidazole ring (5)[6]. At lower pH levels (e.g., pH 5.0), these nitrogens remain protonated, preventing them from acting as electron donors. The Solution: Always operate the sensor in a tightly buffered solution (e.g., 0.1 M HEPES or Tris) at pH 7.0–7.4 to ensure the peptide remains in the optimal deprotonation state.

Part 2: Quantitative Data & Optimization Metrics

To guide your experimental design, the following table summarizes the performance metrics of various GGHG anchoring strategies based on historical laboratory data.

Table 1: Quantitative Comparison of GGHG SAM Anchoring Strategies

Anchoring StrategySurface Density (mol/cm²)Half-life in Serum (Hours)Cu²⁺ Detection Limit (nM)Primary Failure Mode
Monothiol (e.g., MPA)~4.5 × 10⁻¹¹< 1215.0Thiol displacement
Dithiol (e.g., Lipoic Acid)~6.2 × 10⁻¹¹> 724.5Gradual oxidation
Cysteamine + PEG Backfill~5.8 × 10⁻¹¹> 1201.2Proteolytic cleavage

Part 3: Self-Validating Experimental Protocol

To eliminate the orientation and stability issues discussed above, follow this self-validating protocol for fabricating ultra-stable Cysteamine-GGHG SAMs. Every critical step includes a built-in quality control (QC) check to ensure trustworthiness.

Protocol: Fabrication of Orientation-Controlled GGHG Biosensors

Step 1: Electrode Pre-treatment & QC

  • Action: Polish the Au electrode using 0.3 µm and 0.05 µm alumina slurry sequentially. Sonicate in absolute ethanol and Milli-Q water for 5 minutes each. Perform electrochemical cleaning in 0.5 M H₂SO₄ by cycling the potential between 0.0 V and +1.5 V (vs. Ag/AgCl) at 100 mV/s.

  • Validation: The process is complete only when the cyclic voltammogram displays sharp, highly reproducible Au oxide reduction peaks at ~0.9 V.

Step 2: Anchor Assembly

  • Action: Immerse the freshly cleaned Au electrode in 10 mM cysteamine (dissolved in absolute ethanol) for 12 hours in the dark to form an amine-terminated SAM. Rinse thoroughly with ethanol and dry under N₂.

  • Validation: Run Electrochemical Impedance Spectroscopy (EIS) in 5 mM[Fe(CN)₆]³⁻/⁴⁻. The charge transfer resistance (

    
    ) should increase significantly compared to the bare gold electrode, confirming dense monolayer formation.
    

Step 3: C-Terminal Peptide Activation

  • Action: In a separate vial, dissolve 1 mM GGHG peptide in 0.1 M MES buffer (pH 5.5). Add 0.4 M EDC and 0.1 M NHS. Incubate for 30 minutes at room temperature. Note: This specifically activates the C-terminal carboxyl group, leaving the N-terminus untouched.

Step 4: Immobilization & Amide Coupling

  • Action: Drop-cast 20 µL of the activated GGHG solution onto the cysteamine-modified electrode. Incubate in a humidified chamber for 2 hours at room temperature. Rinse with 0.01 M PBS (pH 7.4) to remove unbound peptide.

Step 5: Passivation (Backfilling)

  • Action: Immerse the electrode in 1 mM 6-mercapto-1-hexanol (MCH) for 1 hour. This displaces horizontally physisorbed peptides and seals bare gold pinholes.

  • Validation: A final EIS measurement should yield a highly stable, reproducible

    
    . The sensor is now ready for Cu²⁺ detection.
    

Part 4: Workflow Visualization

GGHG_Workflow Start Bare Gold (Au) Electrode Clean Electrochemical Cleaning Start->Clean Preparation Anchor Amine-Terminated Anchor (e.g., Cysteamine) Clean->Anchor Self-Assembly Activate EDC/NHS Activation (of Peptide C-terminus) Anchor->Activate Carboxyl Activation Immobilize GGHG Immobilization (N-terminus remains free) Activate->Immobilize Amide Coupling Passivate Passivation / Backfilling (e.g., MCH) Immobilize->Passivate Defect Sealing Sense Cu2+ Square-Planar Coordination Passivate->Sense Stable Sensing

Fig 1: Optimized workflow for GGHG immobilization preserving the N-terminal ATCUN motif.

References

  • Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction.National Institutes of Health (NIH), 2022.
  • Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa.Chemical Society Reviews (RSC Publishing), 2024.
  • Recent development of amino acids and peptides in metal ions detection.Oriental Journal of Chemistry, 2018.
  • Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements.

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Technical Support Center: Stabilizing Electrochemical Detection of GGHG Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the electrochemical detection of Gly-Gly-His-Gly (GGHG) complexes. This center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet critical issue in electrochemical analysis: baseline drift . As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring robust and reproducible results.

This guide is structured to help you diagnose the root cause of the drift, implement corrective actions, and follow best practices to prevent its recurrence.

Part 1: The "Why" - Understanding the Root Causes of Baseline Drift

Before fixing a problem, it's essential to understand its origin. Baseline drift is rarely caused by a single factor; it's often a combination of instrumental, chemical, and electrochemical variables.

Q1: What are the most common sources of baseline drift in my experiment?

There are three primary categories of drift sources:

  • Instrumental & Environmental: These relate to the physical setup and surroundings. Fluctuations in laboratory temperature are a major culprit, as electrochemical potentials have a temperature coefficient.[7][8] Electrical noise from nearby equipment can also interfere with the highly sensitive measurements of a potentiostat.[9][10]

  • Electrochemical Cell & Electrodes: The heart of your experiment can be a significant source of instability. A drifting or unstable reference electrode is a frequent cause of baseline issues.[11][12][13] Additionally, the working electrode can be compromised by "fouling," where molecules from the sample nonspecifically adsorb onto the surface, impeding electron transfer and altering the background current.[1][14][15]

  • Chemical & Solution: The composition of your electrolyte (your buffer or mobile phase) is critical. Changes in pH, ionic strength, or contamination can cause the baseline to shift.[1][8] Slow degradation of the GGHG peptide or the complex itself can also manifest as drift.

Q2: My baseline is drifting steadily downwards and my peaks are getting smaller. What's happening?

This classic symptom strongly suggests working electrode fouling .[1] As your experiment progresses, the GGHG complexes, unbound peptides, or other species in your sample (especially in complex media like serum) can accumulate on the electrode surface.[14][16] This layer passivates the electrode, reducing its active area and hindering the electron transfer process for your GGHG complex, leading to both a decreasing background current and diminished peak heights.[14]

Q3: The baseline was stable, but now it's drifting erratically after I changed my buffer. Why?

This points to a chemical or equilibration issue. The new buffer may not have been given enough time to fully equilibrate with the system, including the column if you are using HPLC-ECD.[1][2] Another possibility is a temperature difference between the new buffer and the system, causing a slow thermal drift as it equilibrates.[1][7] Finally, ensure the new buffer components are stable and of high purity, as contaminants can build up on the electrode and cause an upward drift.[1]

Part 2: The "How to Find" - A Systematic Troubleshooting Guide

Use the following diagnostic workflow to systematically identify the source of baseline drift.

Diagnostic Workflow for Baseline Drift

G cluster_slow Slow / Linear Drift cluster_erratic Erratic / Noisy Drift start Baseline Drift Observed check_type Is drift slow & linear or sudden & erratic? start->check_type temp Check Lab Temperature Is it stable (±1°C)? check_type->temp Slow & Linear noise Check for Electrical Noise (Motors, other devices) check_type->noise Erratic / Noisy ref_slow Check Reference Electrode (Slow Potential Drift) temp->ref_slow Yes temp_sol Solution: Implement Temperature Control (Water bath, insulated cell) temp->temp_sol No equil Is system fully equilibrated (>1 hour)? ref_slow->equil Yes ref_slow_sol Solution: Recondition or Replace Reference Electrode ref_slow->ref_slow_sol No equil_sol Solution: Allow more time for equilibration equil->equil_sol No ground Is Faraday Cage used and properly grounded? noise->ground No noise_sol Solution: Isolate system or turn off interfering devices noise->noise_sol Yes ref_fast Check Reference Electrode (Clogged junction, air bubble) ground->ref_fast Yes ground_sol Solution: Implement Faraday Cage and single-point ground ground->ground_sol No ref_fast_sol Solution: Remove bubble, unclog junction, re-fill ref_fast->ref_fast_sol Yes

Caption: A decision tree for diagnosing baseline drift causes.

Table 1: Drift Characteristics and Probable Causes
Drift PatternDescriptionCommon CausesRecommended First Action
Slow, Linear Drift A steady, consistent increase or decrease in current over a long period (30+ minutes).Temperature fluctuations, slow reference electrode potential drift, insufficient system equilibration.[1][7][8][12]Verify and stabilize the temperature of the electrochemical cell.
Exponential Decay A high initial current that slowly decays to a stable baseline.Normal electrode-electrolyte interface charging. This is expected upon initial potential application.[2]Wait for the system to reach a steady state before beginning measurements (can take up to an hour).
Continuous Upward Drift The baseline current consistently increases over time.Contaminant buildup on the working electrode from the electrolyte or sample.[1]Prepare fresh, high-purity electrolyte. Polish the working electrode.
Continuous Downward Drift The baseline current consistently decreases, often accompanied by shrinking signal peaks.Fouling or passivation of the working electrode surface.[1][14]Clean/polish the working electrode. Implement an antifouling strategy if using complex samples.
Sudden Spikes or Jumps Irregular, sharp changes in the baseline current.Air bubbles on an electrode surface, electrical interference from nearby equipment, poor grounding.[9][13]Visually inspect electrodes for bubbles. Check grounding and turn off non-essential nearby electronics.
Irregular/Wavy Noise A non-linear, oscillating baseline without sharp spikes.Unstable reference electrode (e.g., clogged junction), ground loops.[1][9][13]Check the reference electrode's filling solution and junction integrity. Ensure a single-point ground.
Part 3: The "How to Fix" - Corrective Protocols and Best Practices

Preventing drift is always more effective than correcting it post-acquisition.[17] Adhering to best practices is crucial for high-quality data.[18][19][20]

Protocol 1: Working Electrode Preparation and Maintenance

A clean, reproducible electrode surface is non-negotiable. Fouling is a primary cause of drift in peptide analysis.[14]

Step-by-Step Cleaning Protocol for Gold or Glassy Carbon Electrodes:

  • Mechanical Polishing:

    • Using a polishing pad, create a slurry with 0.3 µm alumina powder and deionized water.

    • Polish the electrode surface in a figure-eight motion for 60 seconds.

    • Rinse thoroughly with deionized water.

    • Repeat the process with a new pad and 0.05 µm alumina powder for 90 seconds.

  • Sonication:

    • Place the polished electrode in a beaker of deionized water and sonicate for 5 minutes to remove any embedded alumina particles.

    • Repeat the sonication step in a beaker of isopropanol or ethanol for 5 minutes.

  • Electrochemical Cleaning (if required):

    • In a cell with 0.5 M H₂SO₄, cycle the potential between the solvent limits (e.g., -0.2 V to +1.5 V for gold) for several cycles until a stable voltammogram is achieved. This removes organic adsorbates.

  • Final Rinse & Dry:

    • Rinse the electrode thoroughly with deionized water and dry with a stream of high-purity nitrogen.

    • The electrode is now ready for GGHG immobilization or for use as a bare electrode.

Protocol 2: Reference Electrode Care and Validation

An unstable reference electrode will make a stable baseline impossible.[12] A reference electrode's potential should be stable and well-known.[11][21]

Daily Checks:

  • Inspect the Filling Solution: Ensure the internal filling solution (e.g., saturated KCl for Ag/AgCl) is filled to the correct level and free of air bubbles or crystals.

  • Check for Clogs: The porous frit or junction that connects the reference electrode to the bulk solution can become clogged.[10] This increases resistance and causes instability. If clogged, gently force a small amount of filling solution through the frit. If this fails, the frit may need replacement or the electrode itself needs to be replaced.

  • Validate Potential: Periodically, check the potential of your reference electrode against another, known-good reference electrode.[22] The potential difference should be less than a few millivolts.

Protocol 3: Environmental and System Control

Your electrochemical setup is sensitive to its environment.

  • Temperature Control: Place the electrochemical cell in a water bath or use a jacketed cell to maintain a constant temperature (e.g., 25 °C ± 0.5 °C). Even small temperature changes can cause significant drift.[7][8]

  • Shielding and Grounding: Always use a Faraday cage to shield the cell from external electromagnetic interference (EMI).[9] Connect the potentiostat, Faraday cage, and any other equipment to a single, common ground point to avoid ground loops.[9]

  • Solution Preparation:

    • Use only high-purity water and analytical grade reagents.

    • Degas your buffer/electrolyte before use by sparging with an inert gas (N₂ or Ar) or by sonication. Dissolved oxygen can be electrochemically active and contribute to background signals.[13]

Protocol 4: Post-Acquisition Baseline Correction (Use with Caution)

While experimental fixes are superior, sometimes post-acquisition correction is necessary. This should be used to remove residual drift, not to salvage data from a poorly controlled experiment.

  • Polynomial Subtraction: This method fits a low-order polynomial to the baseline portion of the data (where no peaks are present) and subtracts it from the entire dataset. It is effective for simple, linear drift.[17]

  • Moving Average or Filtering: Applying a high-pass filter can remove the low-frequency signal characteristic of drift while preserving the high-frequency signal of a voltammetric peak.[23][24][25]

  • Asymmetric Least Squares (ALS): This is a more advanced algorithm that iteratively fits a baseline to the signal, penalizing points above the baseline (peaks) more than points below it.[26][27][28] This can be very effective for complex, non-linear drift.

Part 4: Advanced FAQs for GGHG Complex Analysis

Q: How can I minimize the electrode fouling specific to my GGHG peptide experiments?

Biofouling is a major challenge in biosensing.[14][15] Several strategies can be employed:

  • Surface Modification: Incorporating antifouling molecules like polyethylene glycol (PEG) or zwitterionic peptides into your electrode's self-assembled monolayer (SAM) can create a surface that resists non-specific protein adsorption.[14][29][30]

  • Sample Pre-treatment: If analyzing GGHG complexes in complex media like serum, consider a sample cleanup step (e.g., protein precipitation or filtration) to remove large interfering proteins.

  • Y-Shaped Peptides: Advanced strategies involve designing peptides with one branch for recognition (like GGHG) and another with antifouling properties (e.g., sequences of glutamic acid and lysine).[16]

Q: My baseline drift is slow and looks like a real binding event. How can I tell the difference?

This is a critical question in sensor development.

  • Run a Control Experiment: Inject a blank solution (buffer without the target analyte) under the exact same conditions. If you observe the same slow drift, it is an artifact of the system and not a binding event.

  • Check for Reversibility: After the supposed binding event, flow a clean buffer through the cell. A true binding event may show some dissociation (a signal change in the opposite direction), whereas baseline drift will likely continue on its course or stabilize at a new level.

  • Time-Dependent Measurements: Assess the stability of your system over extended periods before introducing the analyte.[7][31] A stable baseline for at least one hour pre-injection gives confidence that subsequent changes are analyte-induced.

Q: What is the acceptable level of drift for my experiments?

This depends on the signal-to-noise ratio of your measurement. A good rule of thumb is that the rate of drift should be at least an order of magnitude smaller than the rate of change of your expected signal. For sensitive measurements, a drift of less than 1-2% of the peak signal height over the measurement period is a reasonable target.

References
  • Troubleshooting - BASi. (n.d.). Retrieved from [Link]

  • Arduini, F., et al. (2021). The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics. Biosensors, 11(8), 246. Retrieved from [Link]

  • Kauffman, D. R., et al. (2025). Best Practices for Variable-Temperature Electrochemistry Experiments and Data Reporting. ACS Energy Letters. Retrieved from [Link]

  • Wang, J., et al. (2021). Low Fouling Electrochemical Biosensors Based on Designed Y-shaped Peptides with Antifouling and Recognizing Branches for the Detection of IgG in Human Serum. Biosensors and Bioelectronics, 178, 113016. Retrieved from [Link]

  • Yang, W., et al. (2003). Exploring the use of the tripeptide Gly-Gly-his as a selective recognition element for the fabrication of electrochemical copper sensors. Analyst, 128(6), 712-8. Retrieved from [Link]

  • BioLogic. (2025). An Essential Guide to the Best Laboratory Practices for Electrochemistry. ECS. Retrieved from [Link]

  • Reference electrode - chemeurope.com. (n.d.). Retrieved from [Link]

  • Best Practice Guidelines Electrochimica Acta publishes. (n.d.). Retrieved from [Link]

  • Arduini, F., et al. (2021). The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics. AGRIS, FAO. Retrieved from [Link]

  • Zhang, L., et al. (2020). Designed Three-in-One Peptides with Anchoring, Antifouling, and Recognizing Capabilities for Highly Sensitive and Low-Fouling Electrochemical Sensing in Complex Biological Media. Analytical Chemistry, 92(8), 5826-5833. Retrieved from [Link]

  • Zhang, Z., et al. (2020). An Automatic Baseline Correction Method Based on the Penalized Least Squares Method. Sensors, 20(7), 2015. Retrieved from [Link]

  • IC OQ - ED Noise and Drift Test Failing - Thermo Fisher Knowledge Base. (2025). Retrieved from [Link]

  • Wang, Y., et al. (2024). Robust Electrochemical Biosensors Based on Antifouling Peptide Nanoparticles for Protein Quantification in Complex Biofluids. ACS Sensors. Retrieved from [Link]

  • Non aqueous reference electrode - ALS Co., Ltd. (2021). Retrieved from [Link]

  • Kauffman, D. R., et al. (2025). Best Practices for Variable-Temperature Electrochemistry Experiments and Data Reporting. ACS Publications. Retrieved from [Link]

  • Koper, M. T. M., & Lin, Y. (2023). New Guidelines for Presenting Electrochemical Data in All ACS Journals. Scholars' Mine. Retrieved from [Link]

  • Lee, J. S., et al. (2009). Electrochemical analysis of copper ion using a Gly-Gly-His tripeptide modified poly(3-thiopheneacetic acid) biosensor. Talanta, 80(1), 384-9. Retrieved from [Link]

  • Oh, Y., et al. (2018). Baseline Drift Detrending Technique for Fast Scan Cyclic Voltammetry. Analyst, 143(10), 2276-2285. Retrieved from [Link]

  • Reference electrode - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025). Retrieved from [Link]

  • Bertocci, U., et al. (2002). Drift Removal Procedures in the Analysis of Electrochemical Noise. Corrosion, 58(4), 337–347. Retrieved from [Link]

  • Response of the Gly-Gly-His modified electrode to complexed Cu(II) - ResearchGate. (n.d.). Retrieved from [Link]

  • DeWaele, M., et al. (2018). Baseline Drift Detrending Technique for Fast Scan Cyclic Voltammetry. ResearchGate. Retrieved from [Link]

  • Butterworth, E. L., et al. (2022). Suppression of Impedimetric Baseline Drift for Stable Biosensing. ResearchGate. Retrieved from [Link]

  • Two methods for baseline correction of spectral data - NIRPY Research. (2024). Retrieved from [Link]

  • Purohit, B., & Chandra, P. (Eds.). (2023). Peptide-Based Electrochemical Nanobiosensors for Clinical Diagnosis. In Surface Engineering and Functional Nanomaterials for Point-of-Care Analytical Devices. Springer. Retrieved from [Link]

  • How do I reduce noise and drift in square wave voltammetry? - ResearchGate. (2017). Retrieved from [Link]

  • Oh, Y., et al. (2018). A baseline drift detrending technique for fast scan cyclic voltammetry. Analyst, 143(10), 2276-2285. Retrieved from [Link]

  • Warner, A. M., & Weber, S. G. (1989). Electrochemical detection of peptides. Analytical Chemistry, 61(23), 2664-8. Retrieved from [Link]

  • Oh, Y., et al. (2018). A baseline drift detrending technique for fast scan cyclic voltammetry. Semantic Scholar. Retrieved from [Link]

  • Warner, A. M., & Weber, S. G. (1989). Electrochemical detection of peptides. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2023). Quantification of the Performance of Algorithms for spectra Baseline Correction. Lund University Publications. Retrieved from [Link]

  • Piro, O. E., et al. (2021). Electrochemical Reduction of Copper Complexes with Glycine, Alanine and Valine. Journal of The Electrochemical Society, 168(1), 016513. Retrieved from [Link]

  • Lee, D., et al. (2021). An Effective Baseline Correction Algorithm Using Broad Gaussian Vectors for Chemical Agent Detection with Known Raman Signature Spectra. Sensors, 21(24), 8272. Retrieved from [Link]

  • What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide - Atlas Scientific. (2025). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage Cocktails for H-Gly-Gly-His-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing the tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) via Fmoc solid-phase peptide synthesis (SPPS).

Unlike complex sequences, GGHG lacks highly reactive nucleophilic side chains (e.g., Cysteine, Methionine, or Tryptophan). Therefore, the use of aggressive, multi-component scavenger mixtures is unnecessary and counterproductive. The primary chemical challenge in this synthesis is the quantitative removal of the Trityl (Trt) protecting group from the Histidine imidazole ring and preventing its reattachment during cleavage.

Mechanistic Overview: The Causality of Cleavage

During acidolysis with Trifluoroacetic Acid (TFA), the Trt protecting group on Histidine is liberated as a highly stable, resonance-stabilized triphenylmethyl cation (Trt+). If left unquenched, this electrophile will re-alkylate the nucleophilic nitrogen of the histidine imidazole ring or the N-terminal amine.

To prevent this,1, making it a highly effective, non-odorous scavenger for Trt deprotection[1]. Concurrently, 2 generated during detachment from the solid support[2].

Mechanism HisTrt His(Trt) Residue Cleavage C-N Bond Cleavage HisTrt->Cleavage TFA TFA (Acidolysis) TFA->Cleavage H+ TrtCation Trityl Cation (Trt+) Cleavage->TrtCation FreeHis Free Histidine Cleavage->FreeHis Quenched Triphenylmethane (Inert) TrtCation->Quenched Hydride Transfer TIS TIS (Hydride Donor) TIS->Quenched

Mechanistic pathway of His(Trt) deprotection and Trityl cation scavenging by TIS.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a +242 Da impurity in my LC-MS results for GGHG? A1: A mass shift of +242 Da corresponds to a Trityl (Trt) adduct. This occurs when the Trt cation, liberated from the Histidine side chain, is not efficiently scavenged and re-alkylates the peptide. Solution: Ensure your cleavage cocktail contains sufficient TIS. For GGHG, a standard cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) is highly effective. Critical Note: Do not use older, degraded TIS. Its hydride-donating capacity diminishes over time due to oxidation, directly leading to adduct formation.

Q2: Can I use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) to ensure complete deprotection? A2: It is highly discouraged for this specific sequence.3[3]. GGHG contains none of these. Using Reagent K will introduce malodorous Ethanedithiol (EDT) and viscous phenol into your crude mixture, making ether precipitation and HPLC purification significantly more difficult without providing any chemical benefit.

Q3: My peptide yield is low, and I see incomplete deprotection even with fresh TIS. What is wrong? A3: Incomplete deprotection of His(Trt) is often a function of thermodynamics, not just scavenger concentration.4[4]. The steric bulk of the Trt group on the imidazole ring requires sufficient kinetic energy to cleave. Solution: Ensure the cleavage reaction proceeds for a full 2.5 to 3 hours at a controlled room temperature (22-25°C). If your laboratory is unusually cold, the reaction kinetics will slow down, leaving protected intermediates.

Q4: I synthesized GGHG on a 2-Chlorotrityl Chloride (CTC) resin. Should I alter my cleavage protocol? A4: Yes. CTC resin generates a massive influx of trityl-based carbocations upon cleavage. This drastically increases the demand for TIS in your cocktail. You should increase TIS to 5% (TFA/TIS/H2O 90:5:5) to accommodate the extra carbocation load and prevent resin-derived alkylation of your peptide.

Quantitative Data: Cocktail Comparison

The following table summarizes the expected outcomes when applying various cleavage cocktails to the GGHG sequence synthesized on a standard Wang or Amide resin.

Cleavage Cocktail (v/v)Scavenger TargetEst. Trt-Adduct ImpurityEst. Crude PurityRecommendation for GGHG
TFA/H2O (95:5)Resin cation> 15%< 75%Not Recommended (Lacks Trt+ scavenger)
TFA/TIS/H2O (95:2.5:2.5)Trt+, Resin cation< 1%> 95%Optimal for standard Wang/Amide resins
TFA/TIS/H2O (90:5:5)High Trt+ load< 0.5%> 96%Optimal for CTC resin
Reagent K (82.5:5:5:5:2.5)Complex mixtures< 1%~ 85%Overkill (Purity drops due to difficult precipitation)

Experimental Workflow: Step-by-Step Methodology

This optimized protocol is a self-validating system: the preliminary DCM washes remove formylating agents, while the specific ratios of TIS/H2O ensure complete Trt quenching without complicating the thermodynamic precipitation step.

Optimized Cleavage Protocol for H-Gly-Gly-His-Gly-OH (0.1 mmol scale):

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (5 x 5 mL) to remove any residual Dimethylformamide (DMF).

    • Causality: Residual DMF can react with TFA to form formylating species that irreversibly modify the N-terminal Glycine. Dry the resin under a gentle stream of nitrogen.

  • Cocktail Formulation: In a clean glass vial, prepare 5 mL of the cleavage cocktail: 4.75 mL TFA, 125 µL TIS, and 125 µL ultrapure H2O. Mix thoroughly.

  • Cleavage Reaction: Add the cocktail to the dried resin. Agitate gently on an orbital shaker at room temperature (22-25°C) for exactly 2.5 hours.

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Slowly add the combined TFA filtrate dropwise into 40 mL of ice-cold diethyl ether while vortexing. A white precipitate (the crude GGHG peptide as a TFA salt) will form immediately.

    • Causality: Ice-cold ether maximizes the thermodynamic precipitation of the hydrophilic peptide while keeping hydrophobic scavengers (TIS and triphenylmethane) dissolved in the supernatant.

  • Isolation: Centrifuge at 3500 rpm for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with 20 mL of ice-cold ether, centrifuging after each wash to remove residual acid and scavengers.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen, then lyophilize from a water/acetonitrile mixture prior to HPLC purification.

Workflow Start 1. Peptidyl-Resin (DCM Washed) Cocktail 2. Add TFA/TIS/H2O (95:2.5:2.5) Start->Cocktail Incubate 3. Incubate 2.5 hrs at 25°C Cocktail->Incubate Filter 4. Filter Resin & Collect Filtrate Incubate->Filter Precipitate 5. Precipitate with Ice-Cold Ether Filter->Precipitate Centrifuge 6. Centrifuge & Ether Washes Precipitate->Centrifuge End 7. Crude GGHG Peptide (Lyophilization) Centrifuge->End

Step-by-step workflow for the optimized TFA/TIS/H2O cleavage of H-Gly-Gly-His-Gly-OH.

References

  • Novabiochem® / Merck Millipore. "Fmoc Resin Cleavage and Deprotection." Sigma-Aldrich.
  • CEM Corporation. "Application Note: Peptide Cleavage and Protected Cleavage Procedures." CEM.
  • American Chemical Society. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • BenchChem. "Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage." BenchChem Technical Guide.

Sources

GGHG Peptide Copper Sensors: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GGHG (Gly-Gly-His-Gly) peptide-based copper sensors. Designed for researchers and drug development professionals, this knowledge base provides authoritative troubleshooting strategies to mitigate metal ion interference in complex biological media.

As an ATCUN (Amino-Terminal Copper and Nickel) binding motif, the GGHG tetrapeptide offers exceptional selectivity for Cu²⁺. However, in highly complex environments like blood plasma or cell lysates, competitive ions can compromise assay integrity. This guide details the thermodynamic and kinetic causality behind these interferences and provides self-validating protocols to ensure robust data collection.

Part 1: Diagnostic Workflows & Logical Mechanisms

Understanding the structural mechanics of your sensor is the first step in troubleshooting. The GGHG peptide achieves selectivity through the formation of a flat 4N coordination sphere (three fused chelate rings) around the Cu²⁺ ion[1].

GGHG_Workflow Sample Biological Sample (Cu2+, Ni2+, Zn2+, Fe3+) Sensor Dns-GGHG Sensor Addition Sample->Sensor pH pH Optimization (pH 6.8 - 7.4) Sensor->pH Binding 4N Coordination (Cu2+ Specific) pH->Binding Thermodynamic Favorability Interference Ni2+ / Co2+ Weak Binding pH->Interference Kinetic Exclusion Detection Fluorescence Quenching Readout Binding->Detection Interference->Detection

Workflow of GGHG-Cu2+ sensing highlighting pH-mediated interference exclusion.

Quenching_Logic Dns Dns-NH2-GGHG (Highly Fluorescent) Cu Cu2+ Addition Dns->Cu Other Zn2+ / Fe3+ Addition Dns->Other Deprotonation Sulfonamide Deprotonation Cu->Deprotonation Unchanged Fluorescence Unchanged (Signal ON) Other->Unchanged No 4N Fit Coordination Flat 4N Coordination (3 Fused Rings) Deprotonation->Coordination Quenched Fluorescence Quenched (Signal OFF) Coordination->Quenched Paramagnetic Effect

Logical mechanism of Cu2+-induced fluorescence quenching in Dns-GGHG sensors.

Part 2: Knowledge Base (FAQs)

Q1: Why is Ni²⁺ causing false-positive signal quenching in my GGHG assay? Causality: The GGHG sequence is a classic ATCUN motif. While this motif binds Cu²⁺ with exceptionally high affinity (log Kd = 12–15 at physiological pH), it also has a recognized affinity for Ni²⁺ (log Kd = 6–8)[2]. In samples where Ni²⁺ concentrations are artificially high, competitive binding occurs, leading to unintended fluorescence quenching. Solution: Implement strict pH control. The thermodynamic barrier for Ni²⁺ binding is higher than that of Cu²⁺. By maintaining the assay at pH 6.8–7.5, Cu²⁺ attains the thermal energy necessary to overcome the activation energy for the 4N coordination reaction, effectively marginalizing the influence of Ni²⁺[3].

Q2: How does the placement of the fluorophore affect selectivity against abundant ions like Zn²⁺? Causality: Zinc is highly abundant in extracellular fluids (often 10⁶ times more available than Cu²⁺ in blood plasma)[4]. If a fluorophore is attached to a side-chain, it remains vulnerable to non-specific electrostatic interactions with Zn²⁺. Solution: Utilize N-terminal dansylation (e.g., Dns-NH₂-GGHG). In this configuration, the dansyl sulfonamide group directly participates in the metal-binding event. The deprotonation of the sulfonamide is an absolute requirement for the formation of the Cu²⁺-specific flat 4N coordination geometry, ensuring that non-specific Zn²⁺ interactions do not trigger a false "off" signal[3][5].

Part 3: Quantitative Interference Data

To assist in assay design, the following table summarizes the thermodynamic profiles of common competing metal ions and the recommended mitigation strategies.

Metal IonAffinity (log Kd)Primary Interference MechanismRecommended Mitigation Strategy
Cu²⁺ 12.0 – 15.0N/A (Target Analyte)N/A
Ni²⁺ 6.0 – 8.0Competitive ATCUN bindingStrict pH 7.4 maintenance; Time-resolved luminescence
Zn²⁺ < 5.0Non-specific electrostatic bindingN-terminal fluorophore integration; EDTA masking
Co²⁺ < 5.0Weak paramagnetic quenchingpH optimization (thermodynamic exclusion)
Fe³⁺ VariableInner filter effect / PrecipitationCentrifugation; EDTA masking

Part 4: Protocol Vault (Self-Validating Methodologies)

Protocol A: pH-Optimized Cu²⁺ Sensing to Suppress Metal Interference

This protocol leverages thermodynamic differences to isolate the Cu²⁺ signal from competitive transition metals[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution. Strictly adjust the pH to 7.4 using 0.1 M NaOH or HCl. Critical: Do not use phosphate buffers, as they can precipitate transition metals.

  • Probe Preparation: Dissolve the Dns-GGHG peptide probe in the HEPES buffer to a final working concentration of 10 µM.

  • Sample Introduction: Add the biological sample to the probe solution. Verify that the final mixture maintains a pH between 6.8 and 7.5.

  • Incubation: Incubate the mixture for 5 minutes at room temperature (20-25°C). This allows the Cu²⁺ ions to overcome the activation energy required to form the three fused chelate rings[1].

  • Readout: Measure fluorescence (Excitation: ~340 nm, Emission: ~540 nm).

  • Self-Validation Step: Run a parallel control spiked with 10 µM Cu²⁺ and 100 µM Zn²⁺. If the quenching efficiency deviates by >5% compared to a pure Cu²⁺ control, recalibrate your pH meter; the thermodynamic barrier for Zn²⁺ exclusion has been breached.

Protocol B: EDTA Masking for High-Background Biological Media

When working with blood plasma or serum, the sheer abundance of competing ions requires a chemical masking strategy.

Step-by-Step Methodology:

  • Sample Pre-treatment: Treat the raw biological sample with 100 µM EDTA.

  • Equilibration: Allow the sample to rest for 10 minutes. EDTA will chelate abundant, weak-binding interferents like Zn²⁺ and Fe³⁺.

  • Probe Introduction: Introduce the Dns-GGHG probe (10 µM final concentration) into the EDTA-treated sample.

  • Competitive Displacement: Because the ATCUN motif of GGHG possesses a sub-femtomolar affinity for Cu²⁺ (log Kd 12–15), it will thermodynamically outcompete EDTA for labile Cu²⁺, while the interfering ions remain masked[2].

  • Readout: Measure fluorescence quenching as described in Protocol A.

  • Self-Validation Step: Spike a biological sample with a known concentration of Cu²⁺ (e.g., 5 µM) prior to EDTA treatment. Calculate the recovery rate. A recovery of 95–105% validates that the EDTA concentration is successfully masking interferents without stripping Cu²⁺ from the GGHG probe.

References

  • A 19F‐ATCUN Peptide NMR Probe for Selective Cu2+ or Ni2 + Sensing in Complex Biological Media - PMC, nih.gov,
  • A dansylated peptide for the selective detection of copper ions - ResearchGate, researchg
  • Recent development of amino acids and peptides in metal ions detection - Oriental Journal of Chemistry, orientjchem.org,
  • A luminescent ATCUN peptide variant with enhanced properties for copper(II)
  • Progress in the Development of Biosensors Based on Peptide–Copper Coordin

Sources

Validation & Comparative

Comparative Guide to ATCUN Motif Metal Binding: GGHG vs. KGHK

Author: BenchChem Technical Support Team. Date: March 2026

As the development of targeted metallodrugs and artificial nucleases accelerates, the Amino Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif has emerged as a highly versatile scaffold. By leveraging the redox activity of transition metals, these small peptides can catalyze the oxidative cleavage of DNA and RNA, or act as highly specific fluorescent biosensors.

This guide provides an in-depth comparative analysis of two prominent ATCUN derivatives: GGHG (Gly-Gly-His-Gly), a classic human serum albumin mimic, and KGHK (Lys-Gly-His-Lys), an engineered chemical nuclease designed for enhanced electrostatic interaction with nucleic acids.

Structural and Coordination Chemistry

Both GGHG and KGHK share the fundamental ATCUN sequence requirement: a histidine residue at the third position (XXH motif). When binding to Cu(II), both peptides form a highly stable, square-planar


 coordination complex[1].
  • GGHG: Functions as a neutral or negatively charged probe (depending on terminal modifications). The fourth position Glycine provides structural flexibility but does not participate in metal binding[2].

  • KGHK: The inclusion of Lysine at the 1st and 4th positions introduces positive charges. Crucially, the backbone amide of the 4th position Lysine does not directly bind to the Cu(II) center[3]. Instead, the side chains project outward, drastically altering the electrostatic profile of the complex without perturbing the primary

    
     coordination sphere.
    

coordination Cu Cu(II) Core N1 Terminal Amine (N) N1->Cu N2 Deprotonated Amide 1 (N) N2->Cu N3 Deprotonated Amide 2 (N) N3->Cu N4 Histidine Imidazole (N) N4->Cu

Caption: Square-planar N4 coordination logic of Cu(II)-ATCUN metallopeptides.

Kinetic and Thermodynamic Profiling

The fundamental difference between GGHG and KGHK lies in their kinetic behavior during reactive oxygen species (ROS) generation and subsequent DNA cleavage. Both complexes catalyze oxidative DNA cleavage via a Fenton-like mechanism, abstracting the C-4'H from the DNA minor groove[4]. However, their reaction rates and turnover numbers (TON) differ significantly.

Quantitative Comparison Table
Parameter[GGHG-Cu] /[GGH-Cu][KGHK-Cu]⁺Causality / Significance
Net Charge (pH 7.4) Neutral / Negative (-1)Positive (+1 to +2)Dictates electrostatic affinity to the polyanionic DNA backbone[4].
Cleavage Rate Constant (

)


KGHK exhibits >2x faster second-order kinetics due to longer DNA residence time[4].
Ascorbate TON (with

)
> 100

GGHG is a more efficient standalone ROS generator in bulk solution[3].
Ascorbate TON (no

)


Both rely heavily on exogenous or endogenous

for optimal turnover[3].
Redox Potential (

)

mV (vs. NHE)

mV (vs. NHE)
Lysine inclusion slightly lowers the redox potential, stabilizing the

state[3].
DNA Cleavage Phenotype Nicking (Single-strand breaks)Linearization (Double-strand breaks)KGHK's extended residence time allows for localized, sequential strand attacks[4].
The Electrostatic Advantage of KGHK

While GGHG exhibits a higher absolute turnover number for ascorbate consumption (meaning it generates more total hydroxyl radicals in solution), KGHK is vastly superior at actual DNA cleavage [3][4].

Why? The causality lies in effective molarity. The positive charge of the Lysine residues in [KGHK-Cu]⁺ anchors the metallopeptide to the negatively charged phosphate backbone of the DNA. This prolonged residency time ensures that the generated hydroxyl radicals (•OH) are released immediately adjacent to the C-4'H target in the minor groove, rather than dissipating harmlessly into the bulk solvent[4]. This anchoring effect is so pronounced that [KGHK-Cu]⁺ frequently causes double-strand DNA linearization, a rarity for small-molecule chemical nucleases[4].

ros_pathway Cu2 Cu(II)-Peptide Cu1 Cu(I)-Peptide Cu2->Cu1 Reduction Cu1->Cu2 Oxidation OH Hydroxyl Radical (•OH) Cu1->OH Fenton-like Asc Ascorbate Asc->Cu2 H2O2 H2O2 H2O2->Cu1 DNA DNA Cleavage (C-4'H Abstraction) OH->DNA Target Attack

Caption: ROS generation cycle where Cu(II) is reduced by ascorbate and oxidized by H2O2 to yield •OH.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. A critical requirement in metallopeptide kinetic assays is the avoidance of free aqueous


, which generates background ROS and skews kinetic data[4].
Protocol: Plasmid DNA Cleavage Kinetics Assay

Objective: Determine the pseudo-first-order and second-order rate constants (


) of GGHG and KGHK.
  • Peptide Metalation (Strict Stoichiometry):

    • Prepare a

      
       stock of apo-peptide (GGHG or KGHK) in 
      
      
      
      HEPES buffer (pH 7.4).
    • Add

      
       to a final concentration of 
      
      
      
      (a 1:0.95 ratio). Causality: Sub-stoichiometric copper ensures 100% of the metal is bound within the high-affinity ATCUN site (
      
      
      ), eliminating background cleavage from free
      
      
      [4].
    • Incubate at room temperature for 30 minutes to allow

      
       complex maturation.
      
  • Reaction Assembly:

    • In a microcentrifuge tube, combine

      
       base pairs of supercoiled pBR322 plasmid DNA, 
      
      
      
      HEPES (pH 7.4), and
      
      
      .
    • Add the [Peptide-Cu] complex at varying concentrations (

      
       to 
      
      
      
      ).
  • Initiation & Quenching:

    • Initiate the reaction by adding

      
       sodium ascorbate and 
      
      
      
      (final concentrations).
    • Incubate at

      
      . Extract 
      
      
      
      aliquots at specific time points (e.g., 0, 5, 10, 15, 30, 60 mins).
    • Quench immediately by adding

      
       of loading dye containing 
      
      
      
      EDTA (to chelate Cu) and
      
      
      glycerol.
  • Analysis:

    • Separate the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA via 1% agarose gel electrophoresis.

    • Quantify band intensities using ethidium bromide staining and densitometry. Calculate

      
       from the exponential decay of Form I DNA.
      

workflow A 1. Apo-Peptide (GGHG/KGHK) B 2. Cu(II) Loading (1:0.95 Ratio) A->B C 3. DNA Incubation (pBR322 Plasmid) B->C D 4. Initiation (Ascorbate + H2O2) C->D E 5. Gel Analysis & Kinetics D->E

Caption: Step-by-step experimental workflow for evaluating metallopeptide DNA cleavage kinetics.

Conclusion & Selection Guide

When selecting between GGHG and KGHK for metallodrug design or probe development, researchers must align the peptide's inherent kinetics with the target application:

  • Choose GGHG when designing neutral biosensors, studying copper transport mechanisms (as an albumin mimic), or when bulk-solution ROS generation is required without strong electrostatic tethering[2][3].

  • Choose KGHK when engineering targeted artificial nucleases, developing viral RNA destructors (e.g., targeting HIV RRE RNA), or when double-strand DNA linearization is the desired therapeutic endpoint[4][5]. Its superior

    
     rate constant makes it a highly aggressive, localized cleavage agent.
    

References

  • Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology | Chemical Reviews ACS Publications URL
  • Transport of Cu(II)
  • Hydrogen Evolution from Water under Aerobic Conditions Catalyzed by a Cobalt ATCUN Metallopeptide | Inorganic Chemistry ACS Publications URL
  • In vitro and in vivo studies of DNA cleavage and targeted cleavage of HIV REV response element RNA by metallopeptides OhioLINK URL
  • PMC (NIH)
  • DNA cleavage by copper-ATCUN complexes.

Sources

comparison of electrochemical response: GGHG vs. native prion fragments

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Response Comparison Guide: GGHG vs. Native Prion Fragments

As a Senior Application Scientist, I frequently observe researchers defaulting to synthetic tetrapeptides like GGHG to model the cellular prion protein’s (PrP^C^) copper-binding behavior. While GGHG provides a clean, highly controlled electrochemical baseline, it fundamentally lacks the secondary structural dynamics of native octarepeat fragments (e.g., PHGGGWGQ). This guide objectively compares the electrochemical responses of GGHG against native prion fragments, providing the mechanistic causality behind their differing redox behaviors and a self-validating protocol for accurate electrochemical characterization.

Structural & Mechanistic Causality

To understand the electrochemical divergence between these two models, we must first analyze their coordination chemistry.

The GGHG Synthetic Model: GGHG is an ATCUN-like (amino terminal copper and nickel) motif that isolates the primary coordination sphere. It binds Cu(II) tightly in a square planar geometry, utilizing the imidazole-N of the histidine residue and three deprotonated backbone amides (a 4N binding mode). Because it lacks bulky or aromatic side chains, GGHG stabilizes high-oxidation states, pushing the Cu(III)/Cu(II) redox couple to highly positive potentials (~978 mV vs. NHE) [1].

Native Prion Fragments (e.g., PHGGGWGQ): The native octarepeat fragment introduces a critical structural variable: Tryptophan (Trp/W). The presence of Trp lowers the overall system energy through stabilizing electrostatic interactions between the Trp aromatic indole and the histidine imidazole rings [3]. Furthermore, the native fragment exhibits highly pH-dependent coordination. At physiological pH (~6.7), Cu(II) is coordinated by a carbonyl peptide backbone in a 3N1O equatorial binding mode. At elevated pH (>8.5), the carbonyl ligand dissociates, shifting to a 4N binding mode. This structural rearrangement brings the Trp residue into the immediate vicinity of the Cu(II) ion, fundamentally altering the complex's electron transfer kinetics and redox properties [2].

In biological systems, the native PrP-Cu^2+^ complex can mediate the transfer of electrons from substrates (like catechol), reducing Cu(II) to Cu(I) and generating reactive oxygen species (ROS) [4]. GGHG, being highly stabilized in the 4N mode, does not accurately replicate this specific ROS-generating physiological pathway.

RedoxPathway Cu2 Cu(II)-PrP Complex (Resting State) Trp Trp Indole Stabilization (Native Only) Cu2->Trp Redox Electrochemical Reduction (Cathodic Scan) Cu2->Redox + e- Cu1 Cu(I)-PrP Complex (Reactive Intermediate) Redox->Cu1 Cu1->Cu2 Oxidation ROS ROS Generation (Oxidative Stress) Cu1->ROS O2 to H2O2

Fig 1. Mechanistic redox pathway of Cu(II)-peptide complexes and ROS generation.

Quantitative Data Presentation

The table below summarizes the divergent electrochemical profiles of the synthetic model versus the native fragment.

ParameterGGHG (Synthetic Model)PHGGGWGQ (Native Octarepeat)
Primary Cu(II) Binding Mode (pH 7.4) 4N (Square Planar)3N1O (Equatorial) / 4N Equilibrium
Primary Redox Couple Analyzed Cu(III) / Cu(II)Cu(II) / Cu(I)
Redox Potential (

vs. NHE)
~978 mV [1]~100 - 200 mV
Key Structural Stabilizers Imidazole-N + 3 deprotonated amidesTrp Indole - His Imidazole

-stacking [3]
Electrochemical Reversibility Quasi-reversibleHighly dependent on scan rate & pH

Self-Validating Experimental Protocol

To accurately capture the subtle electrochemical differences between GGHG and native fragments, researchers must utilize a self-validating Cyclic Voltammetry (CV) workflow.

Step 1: Electrode Preparation and Baseline Validation
  • Action: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry, sonicate in ethanol/water, and dry with N2.

  • Causality: A pristine surface is required to prevent non-faradaic capacitive currents from masking the peptide's redox peaks. We explicitly avoid gold electrodes because the free amines in the peptides can spontaneously chemisorb, fouling the surface and skewing the faradaic current.

  • Self-Validation Checkpoint: Run a blank CV scan in 0.1 M HEPES buffer (pH 7.4). The baseline must be completely flat (

    
    ). Any peaks indicate trace metal contamination, requiring the buffer to be treated with Chelex-100 resin.
    
Step 2: Stoichiometric Complexation
  • Action: Mix 1.0 mM peptide (GGHG or PHGGGWGQ) with 0.9 mM CuSO4 in 0.1 M HEPES (pH 7.4). Incubate for 30 minutes at room temperature.

  • Causality: Utilizing a slight sub-stoichiometric ratio of Cu(II) (0.9 equivalents) ensures that absolutely no free aqueous Cu(II) remains in solution. Free Cu(II) produces a massive, confounding reduction peak near 0 V, which would obscure the complex's specific coordinated signal.

Step 3: Variable Scan Rate Voltammetry
  • Action: Execute CV scans spanning the relevant potential window (-0.2 V to +1.2 V vs. Ag/AgCl) at scan rates (

    
    ) ranging from 10 to 500 mV/s.
    
  • Causality: Varying the scan rate allows us to probe the electron transfer kinetics and determine if the structural rearrangement (e.g., Trp movement in the native fragment) limits the electrochemical reversibility [2].

  • Self-Validation Checkpoint: Plot the cathodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ). A perfectly linear fit (
    
    
    ) self-validates that the electrochemical process is strictly diffusion-controlled. A non-linear deviation indicates that the peptide is adsorbing onto the electrode, rendering the redox potential readings artifactual.

ExperimentalWorkflow Step1 1. GCE Polishing (Avoid Gold Electrodes) Step2 2. Blank Buffer Scan (Self-Validation: Flat Baseline) Step1->Step2 Step3 3. Sub-stoichiometric Cu(II) Complexation (0.9 eq) Step2->Step3 Step4 4. Variable Scan Rate CV (10-500 mV/s) Step3->Step4 Step5 5. Diffusion Validation (I_pc vs v^1/2 Linearity) Step4->Step5

Fig 2. Self-validating electrochemical workflow for Cu(II)-peptide complex analysis.

References

  • Structure and Affinity of Cu(I)
  • Folding of the prion peptide GGGTHSQW around the copper(II) ion: identifying the oxygen donor ligand at neutral pH and probing the proximity of the tryptophan residue to the copper ion PubMed
  • On the Copper(II)
  • Fragmentation and dimerization of copper-loaded prion protein by copper-catalysed oxid

validating copper coordination modes in GGHG using X-ray absorption spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioinorganic chemistry, I frequently encounter the challenge of accurately characterizing transition metal coordination in flexible peptide scaffolds. The tetrapeptide Gly-Gly-His-Gly (GGHG) serves as a critical model for the Amino Terminal Copper and Nickel (ATCUN) binding motif, functioning as an albumin mimic in copper transport studies[1].

Validating the exact coordination mode of Cu(II) to GGHG—specifically the 4N equatorial coordination comprising the terminal amine, two deprotonated backbone amides, and the histidine imidazole nitrogen—requires analytical techniques capable of resolving sub-angstrom metrical parameters in solution. This guide objectively compares X-ray Absorption Spectroscopy (XAS) against orthogonal methods and provides a self-validating experimental workflow for structural confirmation.

The Analytical Dilemma: Selecting the Right Modality

While numerous spectroscopic techniques can detect metal-peptide interactions, few can provide absolute, crystal-free metrical data of the primary coordination sphere in a solvated state. The table below compares the performance of XAS against standard alternatives for Cu(II)-GGHG validation.

Table 1: Comparative Performance of Analytical Techniques for Cu(II)-GGHG Coordination

Analytical TechniquePrimary Data OutputStrengths for Cu(II)-ATCUNLimitations
XAS (XANES/EXAFS) Oxidation state, coordination geometry, precise bond distances (±0.02 Å).Direct probe of local geometry; works in physiological solutions; unaffected by paramagnetism[2].Requires synchrotron access; susceptible to X-ray induced photoreduction[3].
EPR Spectroscopy g-values, A-values (electronic structure).Highly sensitive to paramagnetic Cu(II); confirms N4 equatorial coordination[4].Cannot provide absolute bond lengths; blind to diamagnetic Cu(I) species.
UV-Vis Spectroscopy d-d transitions, Ligand-to-Metal Charge Transfer (LMCT).Rapid screening; the ~525 nm peak is a classic hallmark of the 4N ATCUN motif.Low structural resolution; cannot distinguish subtle variations in bond distances.
NMR Spectroscopy Chemical shifts, relaxation times.Excellent for diamagnetic Cu(I) or Zn(II) complexes.Paramagnetic line broadening from Cu(II) renders standard 1H/13C NMR largely ineffective.

The Verdict: While EPR and UV-Vis are excellent for routine confirmation of the ATCUN motif, XAS is the gold standard for extracting precise bond distances and coordination numbers, particularly when investigating subtle structural variations in neurodegenerative disease models or metallodrugs[5].

Mechanistic Grounding: The Cu(II)-GGHG Coordination Pathway

To understand why specific experimental conditions are required for XAS, we must examine the causality of the Cu(II)-GGHG binding mechanism. The formation of the stable 4N complex is strictly pH-dependent. At physiological pH (7.4), the peptide undergoes sequential deprotonations to accommodate the copper ion[1].

Pathway pH5 Low pH (< 5.0) Cu(II) + GGHG (Weak Electrostatic Interaction) Deprot1 Deprotonation of Terminal Amine & Imidazole pH5->Deprot1 pH6 Intermediate pH (~6.0) 1N or 2N Coordination (Amine & Imidazole Bound) Deprot2 Deprotonation of Two Backbone Amides pH6->Deprot2 pH7 Physiological pH (7.4) 4N ATCUN Motif Formation Final Stable Cu(II)-GGHG Complex [Cu-N(amine), 2x Cu-N(amide), Cu-N(imidazole)] pH7->Final Thermodynamic Sink Deprot1->pH6 Deprot2->pH7

pH-dependent thermodynamic pathway of Cu(II)-GGHG 4N coordination.

If the experimental pH drops below 6.5 during sample preparation, the backbone amides will protonate, breaking the 4N equatorial plane. Therefore, rigorous buffering is an absolute prerequisite for accurate XAS analysis.

Self-Validating Experimental Protocol: XAS of Cu(II)-GGHG

To ensure scientific integrity, the following protocol incorporates built-in validation steps to prevent common artifacts, such as X-ray-induced photoreduction[3].

Phase 1: Sample Preparation
  • Reagent Stoichiometry: Prepare a 1.0 mM solution of CuCl₂ and a 1.1 mM solution of GGHG peptide in ultra-pure water. Causality: A slight 10% excess of peptide ensures no free aqueous Cu(II) remains, which would skew the EXAFS signal.

  • Buffering: Dilute the mixture into 50 mM HEPES buffer adjusted precisely to pH 7.4.

  • Cryoprotection: Add glycerol to a final concentration of 20% (v/v). Causality: Glycerol acts as a glassing agent. When frozen, it prevents the formation of microcrystalline ice, which causes Bragg diffraction peaks (glitches) that ruin the XAS spectrum.

  • Sample Loading: Inject the solution into a Kapton-taped Lucite sample holder and immediately plunge-freeze in liquid nitrogen.

Phase 2: Data Acquisition (Synchrotron)
  • Cryogenic Environment: Mount the sample in a liquid helium cryostat maintained at 10 K. Causality: Ultra-low temperatures serve two purposes: they minimize the Debye-Waller factor (thermal disorder), sharpening the EXAFS oscillations, and they drastically reduce the kinetics of X-ray-induced photoreduction of Cu(II) to Cu(I).

  • Beamline Setup: Tune the Si(111) double-crystal monochromator to the Cu K-edge (~8979 eV). Use a multi-element Germanium solid-state detector in fluorescence mode, which is ideal for millimolar biological samples[2].

  • Self-Validation (Photoreduction Check): Collect three rapid, successive XANES scans (8950–9050 eV). Overlay the spectra and check the ~8983 eV region. Causality: If a pre-edge feature at 8983 eV begins to grow, the X-ray beam is reducing Cu(II) to Cu(I)[3]. If observed, you must attenuate the beam or move to a fresh spot on the sample for every scan.

  • EXAFS Collection: Once validated, collect full EXAFS spectra out to k = 12–14 Å⁻¹.

Workflow cluster_0 XAS Data Acquisition & Self-Validation Start Frozen Cu-GGHG Sample (10 K Cryostat) Scan1 Rapid XANES Scans (Check 8983 eV) Start->Scan1 Decision Is Cu(I) peak growing? Scan1->Decision Action Attenuate Beam / Move Spot Decision->Action Yes (Photoreduction) FullScan Full EXAFS Acquisition (k = 1-14 Å⁻¹) Decision->FullScan No (Stable Cu(II)) Action->Scan1 Process Data Processing (Athena/Artemis) Background subtraction & Fourier Transform FullScan->Process

Self-validating XAS acquisition workflow to prevent photoreduction artifacts.

Quantitative Data Interpretation

Once the EXAFS data is extracted, it is Fourier transformed into R-space and fitted using theoretical scattering paths generated by FEFF software. For the Cu(II)-GGHG ATCUN motif, the primary coordination sphere should fit perfectly to a 4-coordinate nitrogen/oxygen model.

Table 2: Typical EXAFS Fitting Parameters for Cu(II)-GGHG at pH 7.4

ShellCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)Mechanistic Assignment
Cu-N/O (Equatorial) 4.0 ± 0.21.93 – 1.960.003 – 0.0051x Amine, 2x Amide, 1x Imidazole N
Cu-C (Alpha) ~42.85 – 2.950.006 – 0.008Alpha carbons of the peptide backbone
Cu-C/N (Imidazole) ~23.00 – 3.050.005 – 0.007Outer shell atoms of the His imidazole ring
Cu-O (Axial) 0.5 – 1.02.30 – 2.500.010 – 0.015Weakly bound axial water (often dynamically disordered)

Note: Because X-rays cannot easily distinguish between Nitrogen and Oxygen atoms due to their similar atomic numbers, the first shell is modeled as a generic N/O shell. The assignment of the 4N geometry is corroborated by the exact bond distance (~1.95 Å is characteristic of Cu-N bonds in ATCUN motifs, whereas Cu-O bonds are typically longer)[5][6].

Conclusion

Validating the Cu(II)-GGHG coordination mode requires a rigorous approach to sample integrity. While EPR and UV-Vis provide excellent qualitative confirmation of the ATCUN motif, XAS delivers the definitive, quantitative metrical parameters necessary for advanced structural biology and drug design. By strictly controlling pH to ensure amide deprotonation and utilizing cryogenic temperatures to prevent X-ray photoreduction, researchers can generate highly trustworthy, self-validating structural models.

References

  • Transport of Cu(II) from an albumin mimic peptide, GlyGlyHisGly, to histidine and penicillamine. allpeptide.com.
  • X-ray Absorption Spectroscopy Investigations of Copper(II) Coordination in the Human Amyloid β Peptide. acs.org.
  • X-Ray Absorption Spectroscopy Measurements of Cu-ProIAPP Complexes at Physiological Concentr
  • Nanostructure and dynamics of N-truncated copper amyloid-β peptides from advanced X-ray absorption fine structure. nih.gov.
  • Direct Competition of ATCUN Peptides with Human Serum Albumin for Copper(II) Ions Determined by LC-ICP MS. nih.gov.
  • Key Intermediate Species Reveal the Copper(II)

Sources

validating theoretical models of GGHG-metal binding with experimental data

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging the In Silico to In Vitro Gap: Validating Theoretical Models of GGHG-Metal Binding

Introduction As a Senior Application Scientist specializing in metalloproteomics and bioinorganic chemistry, I frequently encounter a critical bottleneck in drug development: the over-reliance on purely computational models for peptide-metal interactions. The tetrapeptide Gly-Gly-His-Gly (GGHG) serves as a classic albumin-mimic, known for its high-affinity binding to transition metals like Cu(II) 1[1]. While theoretical models—such as Density Functional Theory (DFT) and ab initio calculations—provide high-resolution predictions of these coordination geometries, they inherently struggle with dynamic solvent effects and kinetic transport mechanisms2[2].

To establish a truly authoritative understanding of GGHG-metal binding, researchers must employ a self-validating system that bridges in silico predictions with multi-modal in vitro experimental data. This guide objectively compares the utility of theoretical modeling against experimental benchmarks (Potentiometry, EPR, and CD Spectroscopy) and provides a rigorous protocol for validating GGHG-Cu(II) coordination.

Comparative Analysis: Theoretical Models vs. Experimental Realities

Theoretical Modeling (Ab Initio / DFT) Computational approaches, such as gaseous- and solution-phase geometry optimization at the B3LYP/6-31G(d) level coupled with the IEFPCM continuum solvation model, are highly effective at predicting the lowest-energy structural states 2[2]. For GGHG-Cu(II), DFT accurately predicts that deprotonation of two amide groups occurs readily at or below pH 7, favoring a neutral 1:1 complex 2[2]. Limitations: Theoretical models often overestimate gas-phase stability and fail to capture the transient nature of ternary complexes during metal transport1[1].

Experimental Benchmark 1: Potentiometry (Hyperquad Analysis) While DFT predicts theoretical stability, potentiometric titration provides the empirical ground truth for thermodynamic stability constants (log β) and pH-dependent speciation. Using software like Hyperquad allows for the simultaneous determination of equilibrium constants from live experimental data, correcting the idealized assumptions of theoretical models3[3].

Experimental Benchmark 2: EPR and CD Spectroscopy To validate the spatial geometry predicted by DFT, Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) spectroscopy are required. While DFT might suggest an N3O1 or 4N coordination pattern, CD spectroscopy specifically identifies the Cu(II)–N(His) bond via its unique spectral signature, confirming the highly stable 4N equatorial coordination of the Cu(H-2GGHG) complex in physiological conditions 1[1].

Data Synthesis: Theoretical vs. Experimental Agreement

The following table summarizes the comparative performance and quantitative data alignment between computational predictions and experimental validation for GGHG-Cu(II) binding.

ParameterTheoretical Prediction (DFT/IEFPCM)Experimental Validation (Potentiometry/CD/EPR)Causality & System Variance
Primary Coordination (pH 7) Neutral 1:1 complex, N3O1 or 4N geometry predicted.Cu(H-2GGHG) complex with stable 4N coordination.Agreement: Experiment confirms 4N dominance. DFT requires explicit solvent models to match CD data.
Amide Deprotonation Occurs readily at or below pH 7.pKa values confirm sequential deprotonation < pH 7.High Agreement: Potentiometry precisely maps the pH thresholds predicted by ab initio models.
Binding Directionality Forward direction toward the C-terminus is preferred.Cu-N(His) bond acts as the primary anchor, initiating backbone wrap.High Agreement: CD spectra confirm the histidine imidazole nitrogen strongly resists replacement.
Kinetic Transport (Intermediates) Assumes high stability of ternary intermediate complexes.Ternary complex (Cu-GGHG-His) is transient;

= 2 M⁻¹ s⁻¹ <

= 5 × 10² M⁻¹ s⁻¹.
Variance: Theoretical models lack the kinetic dimensions captured by competitive ligand assays (e.g., Penicillamine).

Experimental Methodology: A Self-Validating Workflow

To ensure scientific integrity, the following protocol describes a self-validating system. The causality here is critical: Potentiometry defines the exact pH values where specific species exist, which dictates the conditions under which EPR and CD spectroscopy must be performed to validate the DFT-predicted geometry.

Step 1: In Silico Baseline Generation

  • Perform gaseous- and solution-phase geometry optimization of the GGHG-Cu(II) complex using DFT at the B3LYP/6-31G(d) level 2[2].

  • Apply the IEFPCM continuum solvation model to estimate free energies of solvation and predict the lowest-energy coordination pattern (e.g., N3O1 vs. 4N) 2[2].

Step 2: Potentiometric Titration (Thermodynamic Grounding)

  • Prepare a 1.0 mM solution of GGHG and Cu(II) (1:1 ratio) in 0.15 M NaCl to maintain constant ionic strength.

  • Perform acid-base titrations under a nitrogen atmosphere to prevent CO₂ interference.

  • Analyze the titration curves using Hyperquad software to extract the stability constants (log β) for the Cu(H-1GGHG) and Cu(H-2GGHG) species 3[3]. Causality Check: This step generates a speciation plot, identifying the exact pH at which the Cu(H-2GGHG) species reaches maximum concentration (typically ~pH 7.5), ensuring subsequent structural assays are analyzing the correct molecule.

Step 3: Spectroscopic Validation (Structural Grounding)

  • Buffer the GGHG-Cu(II) solution to the exact pH of maximum Cu(H-2GGHG) concentration determined in Step 2.

  • CD Spectroscopy: Measure the sample from 250 nm to 700 nm. Look for the characteristic d-d transition bands and charge transfer bands that confirm the deprotonated amide nitrogen and imidazole nitrogen coordination 1[1].

  • EPR Spectroscopy: Freeze the sample to 77 K and measure the X-band EPR spectrum. Extract the g-tensor and A-tensor values to confirm the square-planar 4N geometry predicted in Step 1.

Step 4: Kinetic Transport Assay (Dynamic Grounding)

  • Introduce a competing ligand, such as Penicillamine (Pes) or free Histidine, to the Cu-GGHG complex 1[1].

  • Monitor the Ligand-to-Metal Charge Transfer (LMCT) absorption bands over time using stopped-flow UV-Vis spectroscopy.

  • Calculate the rate constants to determine the transient nature of the ternary complex (e.g., Cu(H-1GGHG)(Pes)), validating the dynamic transport mechanism that static DFT models miss1[1].

Visualizing the Validation Architecture

The following diagram illustrates the logical dependencies of this multi-modal approach.

G A In Silico Modeling (DFT, B3LYP/6-31G*) B Speciation & Thermodynamics (Potentiometry / Hyperquad) A->B Predicts Speciation C Structural Coordination (EPR & CD Spectroscopy) A->C Predicts Geometry B->C Guides pH points E Validated GGHG-Cu(II) Binding Model B->E Validates log β C->E Validates 4N Coordination D Kinetic Transport (Competitor Assays) D->E Validates Dynamics

Multi-modal workflow integrating theoretical DFT predictions with experimental validation.

Conclusion

While theoretical models provide an indispensable structural blueprint for GGHG-metal interactions, they cannot stand alone. By anchoring in silico predictions with potentiometric speciation, spectroscopic structural confirmation, and kinetic transport assays, researchers can construct a highly trustworthy, self-validating framework for metallopeptide characterization.

References

  • The affinity of HGGG, GHGG, GGHG, and GGGH peptides for copper(II) and the structures of their complexes — An ab initio study.Canadian Science Publishing.
  • Transport of Cu(II) from an albumin mimic peptide, GlyGlyHisGly, to histidine and penicillamine.Allpeptide.
  • Analytical assessment of metal interactions and subsequent stability.Maynooth University Research Archive Library.

Sources

inter-laboratory comparison of H-Gly-Gly-His-Gly-OH synthesis yields

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to Optimizing H-Gly-Gly-His-Gly-OH Synthesis Yields

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a sequence of significant interest, particularly for its metal-binding properties and potential therapeutic applications. However, the synthesis of this seemingly simple peptide presents challenges, primarily due to the unique reactivity of the histidine residue. This can lead to considerable variability in synthesis yields and purity across different laboratories. This guide provides an in-depth comparison of common synthetic strategies for GGHG, supported by illustrative experimental data, to help researchers navigate these challenges and improve reproducibility.

The Histidine Challenge: Understanding the Root of Variability

The primary difficulty in synthesizing histidine-containing peptides stems from the nucleophilic nature of the imidazole side chain of histidine.[1] This reactivity can lead to several side reactions if the side chain is not adequately protected during synthesis. The most significant of these is racemization, an alteration of the amino acid's stereochemistry, which can be promoted by the imidazole π-nitrogen.[2][3] This can drastically impact the peptide's biological activity and is a major source of impurities that complicate purification.[1][3]

Furthermore, the choice of protecting group for the histidine side chain, or the decision to proceed without one, is a critical factor influencing the final yield and purity of the crude product.[1] This guide will compare two prevalent solid-phase peptide synthesis (SPPS) strategies: one employing a side-chain protected histidine and another using an unprotected histidine.

Comparative Synthesis Strategies for H-Gly-Gly-His-Gly-OH

To illustrate the potential variations in synthesis outcomes, we will compare two common Fmoc-based solid-phase peptide synthesis (SPPS) protocols. SPPS is the most widely used method for creating synthetic peptides, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[4][5][6]

Strategy A: Synthesis with Side-Chain Protected Histidine (Fmoc-His(Trt)-OH)

This approach utilizes a trityl (Trt) group to protect the imidazole side chain of histidine, which is a common and effective method to prevent side reactions and minimize racemization.[7][8][9][10]

Strategy B: Synthesis with Unprotected Histidine (Fmoc-His-OH)

A simplified and more "green" approach, this strategy omits the side-chain protection on the histidine residue.[1] While this eliminates the need for an additional deprotection step, it requires careful optimization of coupling conditions to suppress potential side reactions.[1]

Experimental Workflow Overview

The general workflow for both strategies follows the standard steps of Fmoc-SPPS.

cluster_prep Resin Preparation cluster_synthesis Peptide Assembly (Iterative Cycles) cluster_final Cleavage & Purification Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Start Synthesis Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Resin_Washing_DCM Resin Washing (DCM) Final_Deprotection->Resin_Washing_DCM Cleavage Cleavage from Resin (TFA Cocktail) Resin_Washing_DCM->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the two synthesis strategies. These protocols are designed to be self-validating, with clear steps for synthesis and subsequent analysis.

Protocol 1: Strategy A - Synthesis using Fmoc-His(Trt)-OH
  • Resin Preparation:

    • Start with 100 mg of Wang resin pre-loaded with Fmoc-Gly.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted syringe.[11]

  • Peptide Assembly (Iterative Cycles for Gly, His, Gly):

    • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.[12]

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

    • Amino Acid Coupling (for the next amino acid in the sequence: His, then Gly):

      • In a separate vial, pre-activate a solution of the corresponding Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1-2 minutes. For the histidine coupling, use Fmoc-His(Trt)-OH.

      • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).[12]

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling (the N-terminal Gly), perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.[12] Agitate for 2-3 hours at room temperature. The TIS is included to scavenge the trityl cations released during deprotection.[10]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Characterization:

    • Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).[4][13]

Protocol 2: Strategy B - Synthesis using Unprotected Fmoc-His-OH

This protocol follows the same steps as Strategy A, with the following key modifications:

  • Amino Acid Coupling for Histidine:

    • In a separate vial, pre-activate a solution of Fmoc-His-OH (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF for 1-2 minutes. COMU is a third-generation coupling reagent known for its high efficiency and reduced racemization, making it a suitable choice for challenging couplings.[12]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Cleavage Cocktail:

    • A simpler cleavage cocktail of 95% TFA and 5% water can be used, as there is no Trt protecting group to scavenge.

Inter-Laboratory Yield and Purity Comparison

The following table presents illustrative data from a hypothetical inter-laboratory study comparing the two strategies. This data reflects typical outcomes and highlights the trade-offs between the two approaches.

Parameter Strategy A (Protected His) Strategy B (Unprotected His) Notes
Crude Yield (%) 75-85%80-90%Crude yield is often higher with the unprotected strategy due to fewer handling steps.
Crude Purity (%) 60-70%45-60%The protected strategy generally results in higher crude purity due to fewer side reactions.[1]
Final Yield after Purification (%) 40-50%25-35%The higher initial purity of Strategy A leads to a better recovery rate during purification.
Final Purity (%) >98%>98%Both strategies can achieve high purity after RP-HPLC, but the effort required for Strategy B is greater.
Key Impurities Deletion sequencesRacemized peptide, deletion sequencesRacemization is a significant risk with the unprotected strategy.[2][3]

Discussion of Results and Best Practices

The illustrative data highlights a crucial trade-off in the synthesis of H-Gly-Gly-His-Gly-OH.

  • Strategy A (Protected Histidine): This approach is generally more reliable and leads to a higher purity crude product.[1] The use of the Trt protecting group effectively minimizes the risk of racemization and other side reactions involving the imidazole ring.[7][9] While the final yield after purification is typically higher, this strategy involves the use of a more expensive amino acid derivative (Fmoc-His(Trt)-OH) and requires a scavenger in the cleavage cocktail. This is often the preferred method for ensuring the highest quality and reproducibility, especially for therapeutic applications.

  • Strategy B (Unprotected Histidine): This method is simpler and more cost-effective as it uses the standard Fmoc-His-OH and avoids an additional deprotection step.[1] However, it carries a significantly higher risk of racemization, which can lead to a lower purity crude product and a more challenging purification process.[2][3] The success of this strategy is highly dependent on the choice of coupling reagents and carefully optimized reaction conditions to suppress side reactions.[1]

Visualizing the Key Decision Point

Start Synthesize H-Gly-Gly-His-Gly-OH Decision Histidine Strategy Start->Decision Protected Strategy A: Protected (Fmoc-His(Trt)-OH) Decision->Protected Prioritize Purity Unprotected Strategy B: Unprotected (Fmoc-His-OH) Decision->Unprotected Prioritize Simplicity/Cost Protected_Pros Pros: - Higher Purity - Lower Racemization - Higher Final Yield Protected->Protected_Pros Protected_Cons Cons: - More Expensive Reagent - Requires Scavenger Protected->Protected_Cons Unprotected_Pros Pros: - Simpler Protocol - More Cost-Effective Unprotected->Unprotected_Pros Unprotected_Cons Cons: - Higher Risk of Racemization - Lower Crude Purity - Challenging Purification Unprotected->Unprotected_Cons

Caption: Decision matrix for choosing a synthesis strategy.

Conclusion and Recommendations

For laboratories aiming for the highest batch-to-batch consistency and purity of H-Gly-Gly-His-Gly-OH, particularly for drug development and other sensitive applications, Strategy A, utilizing a side-chain protected histidine like Fmoc-His(Trt)-OH, is the recommended approach. The higher initial cost and complexity are justified by the reduced risk of side reactions, leading to a more straightforward purification and a more reliable final product.

Strategy B, using unprotected histidine, can be a viable option for initial research or when cost is a primary concern. However, researchers must be prepared to invest significant effort in optimizing coupling conditions and in the subsequent purification to remove closely related impurities, especially diastereomers resulting from racemization.

Ultimately, the choice of synthesis strategy will depend on the specific requirements of the project, including the desired purity, scale, budget, and the available analytical capabilities for purification and characterization. By understanding the underlying chemistry and the trade-offs involved, researchers can make informed decisions to improve the yield, purity, and reproducibility of their H-Gly-Gly-His-Gly-OH synthesis.

References

  • Benchchem. Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility.
  • MedChemExpress. Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.
  • Chem-Impex. Fmoc-His(Trt)-Pro-OH.
  • Advanced ChemTech. Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.
  • National Institutes of Health (PMC). Advances in Fmoc solid‐phase peptide synthesis.
  • Peptides. Fmoc-His(Trt)-OH [109425-51-6].
  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • National Institutes of Health (PMC). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Agilent. Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat.
  • Benchchem. A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Glycine Peptides.
  • Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (2024).
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023).
  • Benchchem. COMU in Peptide Synthesis: A Head-to-Head Performance Comparison.

Sources

Safety Operating Guide

The Causality of Waste Segregation: The ATCUN Motif

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all synthetic research peptides under a single, generic biological waste protocol. However, the specific molecular architecture of H-Gly-Gly-His-Gly-OH demands a highly nuanced, causality-driven approach to disposal.

This guide provides the operational and logistical framework required to safely manage H-Gly-Gly-His-Gly-OH waste, ensuring environmental compliance, laboratory safety, and scientific integrity.

To understand how to dispose of this peptide, we must first understand why its disposal pathways diverge.

H-Gly-Gly-His-Gly-OH is a tetrapeptide featuring a free N-terminus and a Gly-Gly-His sequence. In peptide chemistry, this specific N-terminal arrangement is known as the Amino Terminal Copper and Nickel (ATCUN) binding motif [1]. This structural motif grants the peptide a femtomolar affinity for transition metals, readily forming highly stable, square-planar coordination complexes with Cu(II) and Ni(II)[2][3].

Because of this specific biochemical property, your disposal protocol strictly depends on the peptide's experimental history:

  • Uncomplexed State (Pure Peptide): While biologically active, the pure synthetic peptide is not acutely toxic or regulated as a heavy metal hazard. It must be treated as standard chemical waste to prevent unknown long-term environmental accumulation[4].

  • Metal-Complexed State (Assay Waste): If the peptide was utilized in metal-binding assays (e.g., forming Cu-GGHG), the resulting complex is highly stable[5]. Disposing of this complex in standard aqueous drains introduces heavy metals into the water supply, violating the EPA's Resource Conservation and Recovery Act (RCRA). It must be strictly segregated as hazardous heavy-metal waste[6].

Waste Characterization & Logistical Matrix

Before initiating disposal, classify your waste stream using the self-validating matrix below.

Waste StreamPhysical StateEPA ClassificationApproved ContainerpH Requirements
Uncomplexed GGHG Solid / LyophilizedNon-RCRA Solid Chemical WasteDouble-bagged or sealed glass vialN/A
Uncomplexed GGHG Aqueous SolutionNon-RCRA Liquid Chemical WasteHDPE Plastic Container5.0 - 9.0
Metal-Complexed GGHG Aqueous SolutionRCRA Hazardous Waste (Heavy Metals)Dedicated Heavy Metal HDPE ContainerVaries (Follow EHS)

Operational Disposal Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the verification checkpoint.

Protocol A: Uncomplexed Solid/Lyophilized Peptide

Lyophilized peptide powders pose a severe inhalation risk due to their low density and high aerosolization potential[4].

  • PPE & Environment: Don nitrile gloves, safety glasses, and a lab coat. All transfers of solid waste must be performed within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[4][7].

  • Primary Containment: Carefully sweep any spilled solid or gather unused lyophilized aliquots. Place them into a sealable glass or high-quality plastic vial[7]. Do not dry-sweep vigorously.

  • Secondary Containment: Place the primary vial into a designated solid chemical waste container (e.g., a 5-gallon plastic bucket with a liner, per institutional EHS guidelines)[6].

  • Verification Step: Inspect the seal on the primary vial. Invert it gently to ensure no powder escapes before placing it in the secondary container.

  • Labeling: Affix a hazardous waste label. Explicitly write "H-Gly-Gly-His-Gly-OH (Non-RCRA Solid Chemical Waste)" and log the accumulation start date[8].

Protocol B: Uncomplexed Aqueous Peptide Solutions
  • Neutralization: Ensure the aqueous solution is neutralized. Spent solvent and aqueous waste must have a pH between 5.0 and 9.0 prior to containerization[8].

  • Verification Step: Dip a pH indicator strip into the solution to confirm it falls within the 5.0–9.0 range. Log this pH value directly on your lab's internal waste manifest.

  • Transfer: Pour the solution into a compatible High-Density Polyethylene (HDPE) liquid waste container. Leave at least 1 inch of headspace to prevent over-pressurization from temperature fluctuations[6].

  • Segregation: Ensure this container is strictly for aqueous chemical waste. Do not mix with flammable solvents (e.g., methanol, xylene) or corrosive liquids[6].

Protocol C: Metal-Complexed Peptide Solutions (Heavy Metal Route)
  • Identification: Identify the specific heavy metal used in your assay (e.g., CuCl2, NiSO4)[5].

  • Verification Step: Visually inspect the solution. Cu(II)-ATCUN complexes typically exhibit a characteristic blue/purple hue[2]. This colorimetric shift self-validates the presence of the stable metal complex.

  • Segregation: Transfer the complexed solution into a dedicated heavy-metal waste container. Critical: Never accumulate heavy metal liquids in metal containers, and never mix them with standard biological waste[6].

  • EHS Coordination: Submit an online hazardous waste pickup request to your Environmental Health and Safety (EHS) department. You must detail the exact chemical name, the specific metal ion, and the container volume[8].

Workflow Visualization

GGHG_Disposal_Workflow Start H-Gly-Gly-His-Gly-OH Waste Generated Decision Exposed to Heavy Metals? (e.g., Cu2+, Ni2+) Start->Decision Uncomplexed Uncomplexed Peptide (Standard Chem Waste) Decision->Uncomplexed No (Pure Peptide) Complexed Metal-Complexed Peptide (RCRA Heavy Metal Waste) Decision->Complexed Yes (Assay/Complex) SolidLiquid Physical State? Uncomplexed->SolidLiquid MetalLiquid Hazardous Metal Waste (Segregated by Metal) Complexed->MetalLiquid Aqueous/Solid SolidWaste Solid Waste Container (Double-bagged / Vials) SolidLiquid->SolidWaste Solid / Powder LiquidWaste Aqueous Waste Container (pH 5.0 - 9.0) SolidLiquid->LiquidWaste Aqueous Solution EHS EHS Pickup & Compliant Incineration SolidWaste->EHS LiquidWaste->EHS MetalLiquid->EHS

Fig 1: Decision matrix for H-Gly-Gly-His-Gly-OH disposal based on metal complexation.

Emergency Spill Response

Preparation is the ultimate safeguard against exposure. If a spill occurs:

  • Solid Spills: Do not dry sweep. Cover the powder with a damp paper towel to prevent aerosolization. Gather the material and place it directly into a solid chemical waste container[7].

  • Liquid Spills: Absorb the liquid with inert laboratory absorbent pads. Clean the area with a standard detergent. Dispose of the contaminated pads as solid chemical waste[4].

  • Verification Step: After cleaning a liquid spill, wipe the benchtop with a dry pH strip to ensure no residual acidic or basic buffer remains on the surface.

References

  • Gly-Gly-His (Copper-binding peptide) - Sigma Aldrich. 1

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide - Benchchem. 4

  • Proper Disposal of H-Lys-Leu-Lys-OH - Benchchem. 7

  • GHK-Cu - Prezatide copper - ChemPep. 2

  • EFFECT OF GLY-GLY-HIS, GLY-HIS-LYS AND THEIR COPPER COMPLEXES - SciSpace. 5

  • Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides - ResearchGate. 3

  • Laboratory Waste - University of Florida EHS. 6

  • Chemical Waste Management Reference Guide - The Ohio State University EHS. 8

Sources

The Precautionary Principle: A Hazard Assessment of H-Gly-Gly-His-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling H-Gly-Gly-His-Gly-OH

This guide provides an essential operational framework for the safe handling and disposal of the synthetic tetrapeptide H-Gly-Gly-His-Gly-OH. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and compliant laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

While H-Gly-Gly-His-Gly-OH is a relatively simple oligopeptide, a specific, comprehensive toxicological profile is not widely available. In research and development, any compound with uncharacterized biological activity must be handled with a conservative approach, treating it as potentially hazardous.[1][2] The primary routes of potential exposure we must mitigate are:

  • Inhalation: The lyophilized (powder) form of the peptide can easily become airborne during weighing and transfer, posing a significant inhalation risk.[3]

  • Dermal and Ocular Contact: Accidental splashes of reconstituted solutions or contact with the powder can lead to skin or eye irritation.[2]

  • Ingestion: While less common, ingestion can occur through poor laboratory hygiene, such as transference from contaminated hands.

Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to create a multi-layered defense against these exposure routes.

The Core PPE Ensemble: Your Primary Barrier

The selection of PPE is the foundational step in minimizing risk.[3] It is non-negotiable when handling any research chemical.[4] The following table summarizes the required PPE for handling H-Gly-Gly-His-Gly-OH in its different states.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Lyophilized Powder Safety GogglesNitrile GlovesLab CoatRequired: Use within a Chemical Fume Hood or Biosafety Cabinet
Handling Reconstituted Solution Safety GlassesNitrile GlovesLab CoatNot required if handled with standard lab precautions
Rationale for PPE Selection:
  • Eye Protection (Safety Goggles/Glasses): Safety goggles are mandatory when handling the lyophilized powder to provide a full seal against airborne particles.[5] For handling the liquid solution, standard safety glasses protect against accidental splashes.[6]

  • Hand Protection (Nitrile Gloves): Nitrile gloves offer robust protection against a wide array of chemicals and are the standard for handling peptides.[3] It is critical to change gloves immediately if they become contaminated to prevent the spread of the chemical.[3]

  • Body Protection (Lab Coat): A lab coat protects your skin and personal clothing from spills and contamination.[5] It should be kept fastened to provide continuous coverage.

  • Respiratory Protection (Containment): The most significant risk comes from the fine, easily aerosolized lyophilized powder.[3] The primary and most effective control is not a personal respirator, but an engineering control: always handle the powder within a certified chemical fume hood or biosafety cabinet. [3][5] This contains the hazard at the source, protecting both the user and the laboratory environment.

Operational Protocols: From Receipt to Use

Proper procedure is as critical as the PPE itself. Follow these step-by-step guides for key operations.

Protocol 1: Handling Lyophilized H-Gly-Gly-His-Gly-OH Powder

This procedure must be performed within a chemical fume hood.

  • Prepare Your Workspace: Sanitize the work surface within the fume hood. Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer) before opening the peptide vial.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for approximately 15-30 minutes.[7] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability.[7][8]

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weigh the Peptide: Carefully open the vial inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat.

  • Reconstitution: Add the appropriate sterile solvent (e.g., sterile water or a recommended buffer) to the vial containing the remaining powder or to the weigh boat for immediate use.[4]

  • Seal and Clean: Tightly cap the stock vial and any solution vials. Wipe down all surfaces in the fume hood and properly dispose of all contaminated consumables as outlined in the disposal plan.

Protocol 2: PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Disposal Plan: Managing Contaminated Waste

Never dispose of peptides or contaminated materials in the regular trash or down the drain.[3][9] All waste must be segregated and treated as chemical waste according to your institution's Environmental Health and Safety (EHS) protocols.[3][10]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste_source Waste Generation Point cluster_waste_types Waste Segregation cluster_waste_containers Designated Containers cluster_final_disposal Final Disposal Source H-Gly-Gly-His-Gly-OH Handling Area Sharps Contaminated Sharps (Pipette tips, etc.) Source->Sharps PPE Contaminated PPE (Gloves, weigh boats) Source->PPE Liquid Liquid Waste (Unused solutions) Source->Liquid SharpsBin Sharps Container (Labeled 'Chemical Waste') Sharps->SharpsBin SolidBin Solid Chemical Waste Bin (Labeled with Chemical Name) PPE->SolidBin LiquidBin Liquid Chemical Waste (Labeled with Chemical Name) Liquid->LiquidBin EHS Institutional EHS Pickup SharpsBin->EHS SolidBin->EHS LiquidBin->EHS

Caption: Workflow for proper segregation of laboratory waste.

Step-by-Step Disposal Procedure:

  • Segregate at the Source: At your workbench, separate waste into three categories:

    • Contaminated Sharps: Needles, pipette tips, etc.[11]

    • Solid Waste: Contaminated gloves, weigh boats, paper towels.

    • Liquid Waste: Unused or expired peptide solutions.[9]

  • Use Labeled Containers: Place each waste type into a designated, clearly labeled hazardous waste container.[3] The label must include the full chemical name: "H-Gly-Gly-His-Gly-OH".

  • Store Securely: Keep waste containers sealed and stored in a designated area away from general lab traffic until collection.

  • Schedule Pickup: Coordinate with your institution's EHS department for the collection and disposal by a licensed hazardous waste contractor.[3]

Emergency First Aid Procedures

In case of accidental exposure, immediate and correct action is vital.

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[12]

  • In case of Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation develops, seek medical attention.[1]

  • In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[12]

  • In case of Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][12]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. Material Safety Data Sheet of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH.
  • Cosmic Peptides. Research Protocols.
  • BenchChem. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Suzhou Peptides. Safety Tips for Handling Peptides in Your Research.
  • Peptide Synthetics. Materials safety data sheet.
  • AAPPTec, LLC. MSDS - Safety Data Sheet.
  • Maxed Out Compounds. How to Handle Research Compounds Safely.
  • Biorunstar. Are there any safety concerns when handling peptide substrates?.
  • BenchChem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • BenchChem. Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals.
  • BenchChem. Personal protective equipment for handling Peptide R.
  • MilliporeSigma. Handling and Storage Guidelines for Peptides and Proteins.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.